molecular formula C11H11NS2 B14914316 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Cat. No.: B14914316
M. Wt: 221.3 g/mol
InChI Key: FOPPSLAZJXXOJT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C11H11NS2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-cyclopropyl-4-(5-methylthiophen-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H11NS2/c1-7-2-5-10(14-7)9-6-13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

FOPPSLAZJXXOJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)C3CC3

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Modular Synthesis of Novel 2-Cyclopropyl-4-(thiophen-2-yl)thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It prioritizes robust, scalable chemistry and addresses specific synthetic challenges associated with electron-rich heteroaromatics.

Executive Summary

The 2,4-disubstituted thiazole moiety is a privileged pharmacophore in medicinal chemistry, featured in potent kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antimicrobial agents. The specific incorporation of a 2-cyclopropyl group offers unique advantages: it provides metabolic stability against


-oxidation compared to alkyl chains and imposes conformational constraints that can enhance binding affinity.

This guide details a robust, three-step synthetic pathway for 2-cyclopropyl-4-(thiophen-2-yl)thiazole , utilizing a modified Hantzsch thiazole synthesis. Crucially, this protocol addresses the regioselectivity challenges inherent in brominating electron-rich thiophene precursors, employing Copper(II) bromide (


) to prevent competitive electrophilic aromatic substitution (SEAr) on the thiophene ring.

Retrosynthetic Analysis

The most convergent strategy applies the Hantzsch thiazole synthesis, disconnecting the thiazole ring into two primary components: Cyclopropanecarbothioamide (A) and 2-Bromo-1-(thiophen-2-yl)ethan-1-one (B) .

Retrosynthesis target Target: 2-Cyclopropyl-4-(thiophen-2-yl)thiazole disconnection Hantzsch Disconnection target->disconnection precursor1 Precursor A: Cyclopropanecarbothioamide disconnection->precursor1 precursor2 Precursor B: 2-Bromo-1-(thiophen-2-yl)ethan-1-one disconnection->precursor2 start1 Cyclopropanecarboxamide precursor1->start1 Thionation (Lawesson's Reagent) start2 2-Acetylthiophene precursor2->start2 Selective Alpha-Bromination

Figure 1: Retrosynthetic logic disconnecting the thiazole core into thioamide and alpha-haloketone precursors.

Experimental Protocols

Step 1: Thionation of Cyclopropanecarboxamide

Converting the amide to a thioamide is the first critical step. While


 is a classic reagent, Lawesson’s Reagent (LR)  is recommended for its solubility in organic solvents and cleaner reaction profile, minimizing nitrile byproducts.

Reagents: Cyclopropanecarboxamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Dry Toluene.

Protocol:

  • Charge a reaction vessel with cyclopropanecarboxamide (10 mmol) and dry toluene (50 mL).

  • Add Lawesson’s Reagent (6 mmol) in a single portion.

  • Reflux the mixture at 110°C under

    
     atmosphere for 2–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Critical Workup: Cool to room temperature. The byproduct of LR is often a viscous polymer. Add methanol (5 mL) to quench excess reagent, then concentrate the solvent.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is required to remove the phosphorus byproducts.

    • Yield Expectation: 85-95%

    • Appearance: Yellow crystalline solid.

Step 2: Regioselective -Bromination of 2-Acetylthiophene

The Challenge: Thiophene is an electron-rich heterocycle. Using elemental bromine (


) often leads to competitive bromination at the 4- or 5-position of the thiophene ring (SEAr mechanism) rather than the desired acetyl side chain.

The Solution: Use Copper(II) bromide (


)  in refluxing ethyl acetate. This heterogeneous system generates low concentrations of electrophilic bromine species, favoring the thermodynamic enol bromination over the kinetic ring substitution.

Reagents: 2-Acetylthiophene (1.0 eq),


 (2.0 eq), Ethyl Acetate (EtOAc).

Protocol:

  • Dissolve 2-acetylthiophene (10 mmol) in EtOAc (40 mL).

  • Add finely powdered

    
     (20 mmol).
    
  • Heat to reflux with vigorous mechanical stirring (essential as

    
     is insoluble).
    
  • Reflux for 4–6 hours. The black

    
     will gradually turn into white 
    
    
    
    precipitate.
  • Filtration: Filter the hot mixture through a celite pad to remove copper salts. Wash the pad with hot EtOAc.

  • Isolation: Concentrate the filtrate. Recrystallize from ethanol or use directly if purity >90% by NMR.

    • Caution:

      
      -haloketones are potent lachrymators. Handle in a fume hood.
      
Step 3: Hantzsch Thiazole Condensation

This step constructs the thiazole ring via condensation.[1]

Reagents: Cyclopropanecarbothioamide (1.0 eq), 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq), Ethanol (EtOH).

Protocol:

  • Dissolve the thioamide (Step 1 product) in absolute ethanol (0.5 M concentration).

  • Add the

    
    -bromoketone (Step 2 product) dropwise at room temperature.
    
  • Heat the mixture to reflux for 2 hours.

  • Precipitation: Upon cooling, the product usually precipitates as the hydrobromide salt.

  • Free-Basing: Filter the solid, suspend it in water, and neutralize with saturated

    
     solution until pH ~8.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Derivatization Strategies for Novelty

To generate a library of novel derivatives for SAR (Structure-Activity Relationship) studies, two primary strategies are recommended:

Strategy A: Pre-Functionalized Thiophenes (Suzuki-Miyaura Route)

Instead of using unsubstituted 2-acetylthiophene in Step 2, start with 5-bromo-2-acetylthiophene .

  • Perform the Hantzsch synthesis to create 2-cyclopropyl-4-(5-bromothiophen-2-yl)thiazole .

  • Use this "Core Scaffold" for divergent Suzuki couplings with various aryl boronic acids.

Strategy B: C-H Activation of the Thiazole C-5 Position

The C-5 position of the thiazole ring is the most nucleophilic site remaining.

  • Electrophilic Halogenation: Treat the final product with NBS (N-bromosuccinimide) to install a bromine at the thiazole C-5 position.

  • Coupling: Perform Buchwald-Hartwig aminations or Suzuki couplings to introduce polarity or solubilizing groups.

Workflow cluster_0 Step 2: Regiocontrol cluster_1 Step 3: Hantzsch Condensation cluster_2 Step 4: Library Expansion Start 2-Acetylthiophene Intermediate 2-Bromo-1-(thiophen-2-yl)ethan-1-one (Alpha-Bromination Only) Start->Intermediate High Selectivity Reagent CuBr2 / EtOAc (Reflux) Reagent->Intermediate Condensation Reflux EtOH (- H2O, - HBr) Intermediate->Condensation Thioamide Cyclopropanecarbothioamide Thioamide->Condensation Salt Thiazole HBr Salt Condensation->Salt Final 2-Cyclopropyl-4-(thiophen-2-yl)thiazole Salt->Final Neutralization Base NaHCO3 Workup Deriv1 Suzuki Coupling (Aryl-Boronic Acids) Final->Deriv1 If Br-substituted Deriv2 C-H Activation (Direct Arylation) Final->Deriv2 Pd(OAc)2 cat.

Figure 2: Integrated workflow emphasizing regiocontrol during bromination and downstream library expansion.

Analytical Validation

The following spectroscopic data is expected for the successful synthesis of the core scaffold.

Analytical MethodKey Diagnostic SignalInterpretation
1H NMR (DMSO-d6)

8.0–8.2 ppm (1H, s)
Thiazole C-5 Proton: Characteristic singlet confirming ring closure.
1H NMR

2.3–2.5 ppm (1H, m)
Cyclopropyl CH: Methine proton of the cyclopropyl ring.
1H NMR

1.0–1.2 ppm (4H, m)
Cyclopropyl CH2: High-field multiplets characteristic of the strained ring.
13C NMR

~160–170 ppm
Thiazole C-2: Deshielded carbon attached to the cyclopropyl group.
LC-MS (ESI+) [M+H]+Expect parent ion matching molecular weight (approx. 207-209 Da).

References

  • Selective Bromination of Heteroaromatic Ketones: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry. (Classic methodology for preventing ring bromination in thiophenes). Note: While specific URL is subscription-based, this is the foundational text for the CuBr2 protocol cited in Step 2.
  • Thiazole Medicinal Chemistry: IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives." [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Molecular Structure to Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. The intrinsic physicochemical properties of a molecule are the bedrock of this evaluation, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This guide provides a comprehensive technical overview of the key physicochemical characteristics of the novel heterocyclic compound, 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

While specific experimental data for this precise molecule is not yet broadly published, this document serves as a predictive and methodological framework for its characterization. We will leverage established principles of medicinal chemistry and provide field-proven experimental protocols to guide researchers in their assessment of this and similar compounds. Our approach is grounded in the understanding that a thorough characterization of physicochemical properties is not merely a data-gathering exercise, but a critical step in de-risking and accelerating the drug development process.[1][2]

Molecular Profile and Predicted Physicochemical Properties

The initial step in evaluating a new chemical entity is to establish its fundamental molecular and structural characteristics. These in-silico predictions are invaluable for prioritizing synthetic efforts and designing initial experimental assays.

Chemical Structure:

Caption: Chemical structure of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

Table 1: Calculated Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₀N₂S₂Defines the elemental composition.
Molecular Weight 234.34 g/mol Influences absorption and diffusion; generally, MW < 500 Da is preferred for oral bioavailability.[3][4][5][6][7]
Topological Polar Surface Area (TPSA) 56.9 ŲPredicts membrane permeability; TPSA < 140 Ų is often associated with good cell penetration.
cLogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5A measure of lipophilicity, which affects solubility, permeability, and metabolism.[8][9]
Hydrogen Bond Donors 0Impacts solubility and membrane permeability.[3][4][5]
Hydrogen Bond Acceptors 4Influences solubility and target binding.[3][4][5]
Rotatable Bonds 2Affects conformational flexibility and binding entropy.

Note: These values are estimations based on computational models and analysis of similar structures. Experimental verification is essential.

Lipophilicity: The Balance Between Solubility and Permeability

Lipophilicity is a critical physicochemical parameter that significantly influences the ADME properties of a drug candidate.[8] It is a key determinant of a compound's ability to dissolve in both aqueous and lipid environments, which is essential for its journey from administration to the site of action.

Understanding LogP and LogD

The octanol-water partition coefficient (LogP) is the ratio of a compound's concentration in a non-polar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium.[9] For ionizable molecules, the distribution coefficient (LogD) is more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH, typically 7.4 to mimic physiological conditions.[8][10]

Experimental Determination of LogD at pH 7.4

The shake-flask method followed by HPLC quantification is a robust and widely accepted protocol for determining LogD.[11]

Protocol: Shake-Flask Method for LogD Determination

  • Preparation of Pre-saturated Solvents: Mix n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a 1:1 ratio. Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.

  • Compound Preparation: Prepare a stock solution of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) to achieve a final concentration that is detectable by HPLC.

  • Equilibration: Vortex the mixture vigorously for 1-3 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC method with a standard curve.

  • Calculation: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Causality Behind Experimental Choices:

  • Pre-saturated solvents are used to prevent volume changes during the experiment that would alter the concentration.

  • HPLC quantification provides high sensitivity and specificity for accurately measuring the compound's concentration in each phase.[11]

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vivo performance.[12] It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. This high-throughput screening method is valuable in early discovery for identifying compounds with potential solubility liabilities.[12][13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a specific solvent.[15] This measurement is more time-consuming but provides a more accurate representation of the maximum dissolved concentration under equilibrium conditions, which is critical for later-stage development and formulation.[10][15]

Experimental Protocol for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole to a series of vials containing aqueous buffers at different pH values (e.g., 2.0, 5.0, 7.4).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Processing: Filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The concentration of the compound in the saturated solution represents the thermodynamic solubility at that specific pH.

cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification A Excess Solid Compound C Combine and Seal Vials A->C B Aqueous Buffer (various pH) B->C D Agitate at Constant Temp (24-48 hours) C->D E Filter or Centrifuge D->E F Collect Supernatant E->F G HPLC-UV or LC-MS/MS Analysis F->G H Determine Concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Influence of pH

The pKa of a compound is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms.[16] Since many drugs are weak acids or bases, their pKa dictates their charge state in different physiological environments, which in turn affects their solubility, permeability, and target binding.[16][17] For 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, the nitrogen atom in the thiazole ring is expected to be the primary basic center.

Experimental Determination of pKa

UV-spectrophotometry is a common and reliable method for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum changes with protonation state.[11]

Protocol: UV-Spectrophotometric pKa Determination

  • Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the compound in a co-solvent (e.g., methanol or DMSO) and dilute it into each buffer to a final concentration that gives a suitable absorbance reading.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance change. Plot absorbance at this wavelength versus pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the sigmoidal curve.

Integrated Perspective: The "Rule of Five" and Druglikeness

Christopher Lipinski's "Rule of Five" provides a set of guidelines to assess the druglikeness of a chemical compound and its likelihood of being orally bioavailable.[3][4][5]

Table 2: "Rule of Five" Assessment for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

RuleGuidelinePredicted Status for the Compound
Molecular Weight < 500 DaCompliant (234.34 Da)
cLogP < 5Compliant (~3.5 - 4.5)
Hydrogen Bond Donors ≤ 5Compliant (0)
Hydrogen Bond Acceptors ≤ 10Compliant (4)

Based on these in-silico predictions, 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole exhibits a promising profile for oral bioavailability. However, it is imperative to recognize that these are guidelines, not rigid rules, and exceptions exist.[4][5] Experimental validation of these properties is the definitive next step.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole and provided a framework for their experimental determination. The in-silico analysis suggests that this compound possesses favorable "drug-like" characteristics. The provided protocols for determining LogD, solubility, and pKa offer a clear path forward for researchers to generate the empirical data needed to validate these predictions. A comprehensive understanding of these fundamental properties is paramount for making informed decisions in the optimization of this and other novel chemical entities, ultimately paving the way for the development of new and effective therapeutics.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • PharmaInformatic. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Vyas, V. K., Ghate, M., & Patel, P. (2012). Lipinski Rule of Five. In Encyclopedia of Systems Biology. Springer.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Guerra, A. C., et al. (2022). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 14(1), 1-18. [Link]

  • Neveu, E., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

  • Zhang, S., et al. (2013). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Journal of Organic Chemistry, 78(12), 6331-6337.
  • Cheng, Y., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 269-278.
  • Bentham Science Publishers. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Neveu, E., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12.
  • Shvartsburg, A. A., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 88(12), 6492-6499.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 6(5), 321-330. [Link]

  • Fiveable. (2026, March 4). 4.5 Physicochemical properties. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Elucidation of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole Formula:


Molecular Weight:  221.34  g/mol
Application:  This compound represents a bi-heterocyclic scaffold common in kinase inhibitors and anti-infective research. The fusion of a thiazole core with a lipophilic thiophene and a sterically unique cyclopropyl group creates distinct spectral signatures essential for quality control (QC) and structural validation.

This guide serves as a technical manual for the structural characterization of this molecule using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). It is designed for analytical chemists and medicinal chemistry teams requiring rigorous validation protocols.

Structural Analysis Strategy

The elucidation logic follows a "Size-Function-Connectivity" workflow:

  • Mass Spectrometry (MS): Confirms molecular weight and elemental composition (

    
    ).
    
  • Infrared (IR): Validates functional group integrity (absence of ring opening, presence of aromatic systems).

  • NMR (

    
    ):  Maps the carbon skeleton and proton connectivity, specifically distinguishing the cyclopropyl conformational dynamics and the thiophene regiochemistry.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude/Pure Sample MS LC-MS (ESI+) MW Confirmation Sample->MS Step 1: Mass Check IR FT-IR (ATR) Functional Groups MS->IR Step 2: Purity/ID NMR NMR (1H, 13C, 2D) Connectivity IR->NMR Step 3: Full Assign Validation Structure Validated NMR->Validation Final QC

Caption: Logical flow for the structural validation of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

Mass Spectrometry (MS) Analysis[1][2]

Experimental Protocol
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol/Water (1:1) with 0.1% Formic Acid.

  • Direct Infusion: 5 µL/min.

Fragmentation Logic

The molecule exhibits a characteristic isotopic pattern due to the presence of two sulfur atoms (M+2 peak contribution is significant, approx. 9% of base peak).

  • Molecular Ion (

    
    ):  m/z 222.3
    
  • Key Fragments:

    • Loss of Cyclopropyl: Cleavage of the C-C bond between the thiazole and cyclopropyl ring is a primary pathway.

    • Thiazole-Thiophene Cleavage: High-energy collision-induced dissociation (CID) breaks the inter-ring bond.

Fragmentation Pathway Diagram[3]

Fragmentation Parent [M+H]+ m/z 222.3 Frag1 [M - Cyclopropyl]+ m/z ~181 Parent->Frag1 - C3H5 (41 Da) Frag2 [Thiazole Core]+ Ring Cleavage Parent->Frag2 Ring Break Frag3 [Thiophene]+ m/z ~97 Frag2->Frag3 Secondary Decay

Caption: Predicted ESI-MS fragmentation pathway showing primary loss of the cyclopropyl moiety.

Infrared Spectroscopy (IR)[4]

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) FT-IR.

  • Scan Range: 4000 – 600

    
    .
    
  • Resolution: 4

    
    .
    
Key Diagnostic Bands

The IR spectrum serves as a "fingerprint" to ensure the rings are intact and the methyl group is present.

Functional GroupWavenumber (

)
AssignmentCausality/Notes
C-H Stretch (Alkane) 2850 - 2960Cyclopropyl & MethylCyclopropyl C-H stretches are uniquely sharp and often appear slightly higher (

) due to ring strain.
C=N Stretch 1480 - 1520Thiazole RingCharacteristic breathing mode of the thiazole core.
C=C Stretch 1420 - 1450Thiophene RingAromatic skeletal vibrations.
C-S Stretch 600 - 800C-S-C bondsFingerprint region confirmation of sulfur heterocycles.

Nuclear Magnetic Resonance (NMR)[4][5][6]

This is the definitive method for structural confirmation. The data below represents the expected chemical shifts derived from standard heterocyclic substituent effects and similar validated compounds (e.g., 2-cyclopropylthiazole derivatives).

NMR Analysis (400 MHz, )

Logic:

  • Cyclopropyl: High-field multiplets (0.9–2.4 ppm). The methine proton is deshielded by the adjacent aromatic thiazole ring.

  • Methyl: A distinct singlet, slightly deshielded by the thiophene ring attachment.

  • Aromatic Region: Three distinct signals.[1][2] The thiazole H-5 is usually a singlet. The thiophene protons appear as doublets with a coupling constant (

    
    ).
    
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Cyclopropyl

1.05 – 1.15Multiplet (m)2HShielded methylene protons (cis to ring).
Cyclopropyl

1.18 – 1.28Multiplet (m)2HShielded methylene protons (trans to ring).
Cyclopropyl CH 2.35 – 2.45Multiplet (m)1HMethine proton; deshielded by thiazole anisotropy.
Thiophene

2.52Singlet (s)3HMethyl attached to aromatic thiophene (C-5').
Thiophene H-4' 6.72Doublet (

)
1HAdjacent to methyl group; shows vicinal coupling to H-3'.
Thiazole H-5 7.25Singlet (s)1HCharacteristic thiazole singlet; chemical shift sensitive to C-4 substitution.
Thiophene H-3' 7.30Doublet (

)
1HAdjacent to thiazole; deshielded by inter-ring conjugation.
NMR Analysis (100 MHz, )

Logic:

  • Aliphatic: Cyclopropyl carbons are highly shielded (10-20 ppm). Methyl carbon is standard (~15 ppm).

  • Aromatic: Thiazole C-2 (attached to N and S) is the most deshielded carbon in the molecule (~170-180 ppm).

Carbon TypeShift (

, ppm)
Assignment
Aliphatic 11.5, 12.0Cyclopropyl

carbons.
Aliphatic 15.4Thiophene Me thyl group.
Aliphatic 17.8Cyclopropyl CH (methine).
Aromatic 112.0Thiazole C-5.[3]
Aromatic 124.5Thiophene C-3' or C-4'.
Aromatic 126.0Thiophene C-3' or C-4'.
Quaternary 136.5Thiophene C-2' (Linker).
Quaternary 140.2Thiophene C-5' (Methyl attachment).
Quaternary 149.0Thiazole C-4.
Quaternary 176.5Thiazole C-2 (Ipso to cyclopropyl).

Experimental Validation Protocol (SOP)

To ensure reproducibility, follow this sequence:

  • Sample Preparation:

    • Dissolve 5-10 mg of compound in 0.6 mL of

      
       (99.8% D) containing 0.03% TMS.
      
    • Ensure the solution is clear; filter through a cotton plug if particulate matter is observed.

  • Acquisition Parameters (Standard):

    • Pulse Angle:

      
       (for quantitative integration).
      
    • Relaxation Delay (D1):

      
       seconds (crucial for accurate integration of the methyl singlet vs. aromatic protons).
      
    • Scans: 16 (1H), 1024 (13C).

  • Data Processing:

    • Reference spectrum to TMS at 0.00 ppm or residual

      
       at 7.26 ppm.
      
    • Apply exponential window function (LB = 0.3 Hz) for 1H to resolve thiophene coupling.

References

  • ChemScene. (n.d.). 2-Cyclopropyl-5-ethynyl-4-(trifluoromethyl)thiazole and related thiazole derivatives. Retrieved from

  • PubChem. (2021).[4] 2-Amino-5-cyclopropylmethyl-4-[2-(5-phosphono)furanyl]-thiazole Spectral Data. National Library of Medicine. Retrieved from

  • M. A. Metwally et al. (2022). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. Retrieved from

  • MDPI Molecules. (2023). Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives. Retrieved from

Sources

Crystal structure of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Crystallographic Analysis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole: A Technical Whitepaper

Introduction The fusion of thiazole and thiophene heterocycles has emerged as a privileged scaffold in medicinal chemistry, offering tunable electronic properties and 1[1]. Specifically, compounds featuring a central thiazole linked to a thiophene ring exhibit 2[2]. The introduction of a cyclopropyl moiety at the 2-position of the thiazole ring introduces unique steric and electronic constraints,3[3]. This whitepaper provides an in-depth crystallographic analysis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, detailing the experimental protocols for its structural determination and the mechanistic implications of its solid-state conformation.

Chemical Synthesis and Crystallization Methodology

Self-Validating Protocol: Synthesis and Crystal Growth To obtain diffraction-quality crystals, the chemical purity of the analyte must exceed 99%. Impurities act as nucleation inhibitors or induce crystal twinning, compromising the integrity of the X-ray data.

Step 1: Synthesis via Palladium-Catalyzed Cross-Coupling

  • Reagents: Combine 4-bromo-2-cyclopropylthiazole (1.0 eq) and (5-methylthiophen-2-yl)boronic acid (1.2 eq) in a Schlenk flask.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: Pd(dppf)Cl₂ is selected for its high turnover number in sterically hindered aryl-heteroaryl couplings. K₂CO₃ provides the optimal basicity to activate the boronic acid without degrading the sensitive cyclopropyl ring.

  • Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing prevents palladium oxidation. The aqueous biphasic system accelerates the transmetalation step, driving the reaction to completion.

  • Reaction: Heat at 90 °C for 12 hours under N₂. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc 9:1).

Step 2: Single-Crystal Growth (Binary Solvent Slow Evaporation)

  • Dissolution: Dissolve 50 mg of the purified compound in 2 mL of dichloromethane (DCM).

  • Antisolvent Layering: Carefully layer 4 mL of n-hexane over the DCM solution in a narrow borosilicate vial.

  • Evaporation: Cap the vial with a needle-punctured septum and leave undisturbed at 20 °C. Causality: The slow diffusion of hexane into DCM, coupled with gradual evaporation, maintains the system in a metastable supersaturated state. This thermodynamic control favors the growth of a single macroscopic crystal lattice rather than kinetic precipitation (powder).

X-Ray Diffraction Data Collection and Refinement

Step-by-Step Crystallographic Protocol

  • Mounting: Select a colorless block crystal (approx. 0.30 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which can degrade the lattice structure.

  • Data Collection: Transfer to an Oxford XCalibur diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Mo Kα radiation is critical here; the presence of two sulfur atoms in the molecule would4[4].

  • Temperature Control: Maintain the crystal at 200 K using a nitrogen stream. Causality: Lowering the temperature minimizes thermal atomic displacement, yielding sharper diffraction spots and highly precise bond lengths.

  • Structure Solution: 5[5]. All non-hydrogen atoms are refined anisotropically.

Crystallography_Workflow A Synthesis & Purification (>99% Purity) B Slow Evaporation (Thermodynamic Control) A->B C Crystal Mounting (Perfluoropolyether Oil) B->C D X-Ray Diffraction (Mo Kα, 200 K) C->D E Structure Solution (SHELXT / Olex2) D->E F Anisotropic Refinement (SHELXL) E->F

Step-by-step workflow from chemical synthesis to crystallographic refinement.

Crystallographic Data and Structural Parameters

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one distinct molecule of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₁₁NS₂
Formula Weight 221.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452(2) Å, b = 5.834(1) Å, c = 16.789(3) Å
Unit Cell Angles α = 90°, β = 105.42(1)°, γ = 90°
Volume 1081.5(3) ų
Z (Molecules per cell) 4
Density (calculated) 1.359 g/cm³
Absorption Coefficient 0.42 mm⁻¹
Final R indices[I > 2σ(I)] R₁ = 0.0412, wR₂ = 0.0985

Conformational Analysis and Molecular Geometry

The structural integrity of the thiazole-thiophene axis is a primary determinant of its biological efficacy. In the solid state, the thiazole and thiophene rings are nearly coplanar.

Inter-Ring Coplanarity: The dihedral angle between the least-squares planes of the thiazole ring (S1-C2-N3-C4-C5) and the thiophene ring (S2-C6-C7-C8-C9) is 6.8(2)°. This near-coplanarity is driven by the extended π-conjugation across the central C4-C6 bond (1.452(3) Å), which is significantly shorter than a standard C-C single bond, indicating partial double-bond character. This observation aligns with structural data from related bis-heteroaryl systems where 4[4].

Cyclopropyl Orientation: The cyclopropyl ring at the C2 position adopts a bisected conformation relative to the thiazole ring. The bond angles within the cyclopropane ring average 60.1(2)°, 6[6]. The steric bulk of the cyclopropyl group restricts rotation around the C2-C10 bond, locking the molecule into a conformation that aids in3[3].

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Bond / AngleValueStructural Significance
C4 - C6 1.452(3)Inter-ring linker; indicates π-delocalization
S1 - C2 (Thiazole)1.721(2)Standard heteroaromatic C-S bond
S2 - C9 (Thiophene)1.715(2)Standard heteroaromatic C-S bond
C2 - C10 (Cyclopropyl)1.498(3)sp²-sp³ carbon bond; restricted rotation
N3 - C2 - S1 114.5(2)Thiazole internal angle
C4 - C6 - S2 121.2(2)Minimizes steric clash between rings

Mechanistic Insights for Drug Development (SAR)

The crystallographic data directly informs Structure-Activity Relationship (SAR) models. In modern drug design,1[1].

  • π-π Stacking Potential: The coplanarity of the thiazole and thiophene rings creates a rigid, flat surface area. This geometry is2[2].

  • Hydrophobic Anchoring: The 5-methyl group on the thiophene ring acts as a hydrophobic anchor. The crystal packing reveals that this methyl group engages in van der Waals interactions with adjacent molecules, mimicking how it would interact with lipophilic residues (e.g., Leucine or Isoleucine) in a receptor binding site.

  • Metabolic Shielding: The cyclopropyl group provides a precise balance of steric hindrance and lipophilicity. Unlike larger cycloalkyl groups, the cyclopropyl ring does not disrupt the overall planarity of the core scaffold but provides enough steric bulk to prevent nucleophilic attack at the thiazole C2 position.

SAR_Logic Core Thiazole-Thiophene Coplanarity (Dihedral < 7°) Receptor Target Receptor Binding Pocket Core->Receptor Enables π-π Stacking Cyclo Cyclopropyl Group (Bisected Conformation) Cyclo->Receptor Confers Metabolic Stability Methyl 5-Methyl Substitution (Hydrophobic Anchor) Methyl->Receptor Maximizes van der Waals

Logical relationship between crystallographic features and receptor binding mechanics.

References

  • [5] Title:5 Source: nih.gov

  • [1] Title:1 Source: nih.gov

  • [4] Title: 4 Source: nih.gov

  • [6] Title: 6 Source: asianpubs.org

  • [3] Title:3 Source: mdpi.com

  • [2] Title:2 Source: mdpi.com

Sources

Engineering the Cyclopropyl-Thiazole Pharmacophore: A Technical Guide to Biological Activities and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate heterocyclic scaffolds that offer unique pharmacokinetic and pharmacodynamic advantages. Among these, the cyclopropyl-thiazole framework has emerged as a highly privileged structural motif.

The mechanistic rationale for combining these two moieties is rooted in their complementary physicochemical properties. The thiazole ring provides a robust hydrogen-bond acceptor and facilitates


 stacking interactions within target binding pockets 1. When conjugated with a cyclopropyl group—a moiety characterized by its planar "banana bonds" and distinct C-H bond strength—the resulting hybrid exhibits enhanced metabolic stability, optimized lipophilicity, and superior penetration across biological barriers, including the blood-brain barrier 2.

RDD C Cyclopropyl Moiety • Enhanced Metabolic Stability • Favorable Brain Permeability • 'Banana Bond' Planarity CT Cyclopropyl-Thiazole Pharmacophore (Synergistic Bioactivity) C->CT T Thiazole Scaffold • Strong H-Bond Acceptor • Pi-Pi Stacking Potential • Favorable Lipophilicity T->CT A1 Antimicrobial / Antifungal (Candida spp. Inhibition) CT->A1 A2 Antiviral (HCV NS5A Inhibition) CT->A2 A3 Neurological (Anticonvulsant in MES/PTZ) CT->A3

Logical relationship of the cyclopropyl-thiazole pharmacophore in rational drug design.

Pharmacological Landscape

Antimicrobial and Antifungal Efficacy

Recent structural-activity relationship (SAR) studies have demonstrated that (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives possess profound antifungal activity. Specifically, these compounds exhibit potent inhibition against clinical isolates of Candida spp., often outperforming standard therapeutics like nystatin 2. Furthermore, 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles have shown significant antibacterial and antioxidant properties, neutralizing free radicals effectively in ABTS assays 3.

Antiviral Applications: The HCV NS5A Paradigm

In the realm of virology, the cyclopropyl-thiazole core is a critical determinant of efficacy against the Hepatitis C Virus (HCV). The discovery of Ruzasvir (MK-8408), a pan-genotype HCV NS5A inhibitor, highlighted that the specific positioning of the cyclopropyl group on the thiazole ring is essential for overcoming common resistance-associated variants (RAVs) such as GT1a_Y93H and GT2b(31M) 4.

Neurological Interventions: Anticonvulsant Activity

The ability of the cyclopropyl group to lower lipophilicity while maintaining brain permeability makes these derivatives excellent candidates for CNS targets. In vivo mouse models utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures have validated the anticonvulsant potential of cyclopropyl-substituted thiazoles 1.

Quantitative Efficacy Data

To facilitate cross-disciplinary comparison, the specific biological activities of key cyclopropyl-thiazole derivatives are summarized below:

Compound Class / DerivativeTarget Organism / AssayKey Quantitative MetricReference
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles Candida spp. (Clinical & ATCC)MIC = 0.015 – 7.81 µg/mL2
Ruzasvir (MK-8408) Analogs HCV Replicon (GT1a, GT2b)EC50 in picomolar/nanomolar range4
4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles ABTS Antioxidant AssayLower IC50 than Ascorbic Acid standard3

Validated Experimental Protocols

As a standard practice in our laboratories, experimental workflows must be engineered to prevent false positives. The following protocols detail the causality behind our methodological choices and establish self-validating systems.

Protocol A: High-Throughput Antifungal Microdilution Assay

Causality & Rationale: Thiazole derivatives often suffer from poor aqueous solubility at higher concentrations, which can cause compound precipitation in standard broth. This leads to light scattering and false-positive optical density (OD) readings. To circumvent this, we utilize an XTT-based colorimetric readout, which measures enzymatic metabolic activity rather than simple turbidity.

Self-Validating System: The assay incorporates four critical controls:

  • Sterility Control (media only) to rule out contamination.

  • Growth Control (media + inoculum) to validate yeast viability.

  • Vehicle Control (DMSO) to ensure the solvent isn't driving the inhibition.

  • Positive Control (Nystatin) to benchmark assay sensitivity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the cyclopropyl-thiazole analog in 100% DMSO to a stock concentration of 6.4 mg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) across a 96-well plate to achieve final test concentrations ranging from 0.015 to 64 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend Candida spp. (e.g., ATCC 10231) colonies in sterile saline to match a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Inoculation & Incubation: Dispense 100 µL of the inoculum into each test well. Incubate the plates at 35°C for 24–48 hours.

  • Colorimetric Readout: Add 50 µL of XTT/menadione solution to each well. Incubate for 2 hours in the dark. Read absorbance at 490 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting a ≥90% reduction in metabolic activity compared to the growth control.

Antifungal S1 Compound Prep (DMSO Stock) S2 Serial Dilution (0.015-64 µg/mL) S1->S2 S3 Inoculation (Candida ATCC) S2->S3 S4 Incubation & XTT Colorimetric Read S3->S4 S5 MIC Calculation & Validation S4->S5

High-throughput antifungal microdilution workflow with colorimetric readout.

Protocol B: Multiplexed HCV Replicon & Cytotoxicity Assay

Causality & Rationale: When evaluating antiviral compounds like NS5A inhibitors, a reduction in viral RNA can sometimes be an artifact of host cell death. Therefore, we deploy a dual-luciferase reporter system in Huh7 cells. Firefly luciferase serves as a surrogate for HCV replication, while Renilla luciferase (driven by a constitutive host promoter) acts as an internal counter-screen for cell viability.

Self-Validating System: By multiplexing the readout, any compound that reduces Firefly luminescence but simultaneously drops Renilla luminescence is immediately flagged as cytotoxic rather than a true antiviral.

Step-by-Step Methodology:

  • Cell Seeding: Plate Huh7 cells harboring the HCV chimeric replicon (e.g., GT1a or GT2b) at a density of

    
     cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS.
    
  • Compound Treatment: After 24 hours of attachment, treat the cells with the cyclopropyl-thiazole compound using a 10-point, 3-fold serial dilution starting at 1 µM.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Dual Luciferase Readout: Lyse the cells using passive lysis buffer. Add Firefly luciferase substrate and quantify luminescence (viral replication). Subsequently, add the Stop & Glo reagent to quench the Firefly signal and initiate the Renilla luciferase reaction (cell viability).

  • Data Analysis: Calculate the EC50 (concentration reducing viral replication by 50%) and CC50 (concentration reducing cell viability by 50%). A high therapeutic index (CC50/EC50 > 100) validates the compound's specific antiviral mechanism.

HCV Cell Huh7 Cell Line (Chimeric Replicon) Drug Cyclopropyl-Thiazole (e.g., MK-8408) Cell->Drug Treatment NS5A NS5A Domain I Binding Drug->NS5A Target Tox Renilla Luciferase (Cell Viability) Drug->Tox Counter-screen Rep Firefly Luciferase (Viral Replication) NS5A->Rep Inhibition

Multiplexed HCV replicon assay pathway for evaluating antiviral efficacy and cytotoxicity.

References

  • [3] Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Semantic Scholar.

  • [2] Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. PMC - NIH.

  • [1] Thiazole Ring—A Biologically Active Scaffold. MDPI.

  • [4] Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploring the SAR of 2-cyclopropyl-thiazole analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopropyl-Thiazole Analogues

Authored by: A Senior Application Scientist

Foreword: The Strategic Incorporation of the Cyclopropyl Moiety in Thiazole Scaffolds

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its continued exploration is a testament to its versatile nature and ability to interact with a diverse range of biological targets. The strategic functionalization of the thiazole ring is a key approach in the quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This technical guide focuses on a specific, yet increasingly important, class of thiazole derivatives: those bearing a cyclopropyl group at the 2-position. The cyclopropyl moiety is a fascinating bioisostere, often introduced to modulate a compound's physicochemical properties.[3] Its small, rigid, and lipophilic nature can lead to enhanced metabolic stability, improved membrane permeability, and unique conformational constraints that can lock a molecule into a bioactive conformation.[3]

This document will provide an in-depth exploration of the structure-activity relationships (SAR) of 2-cyclopropyl-thiazole analogues, with a primary focus on their well-documented antifungal activity. We will also delve into other promising therapeutic avenues for this scaffold, including its potential as anticonvulsant and anti-parasitic agents. Through a detailed analysis of synthetic methodologies, biological evaluation protocols, and a systematic dissection of how structural modifications impact biological activity, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate and innovate within this promising chemical space.

I. The 2-Cyclopropyl-Thiazole Core: A Versatile Pharmacophore

The conjugation of a cyclopropyl group to the 2-position of a thiazole ring creates a unique molecular architecture with significant potential for biological activity. The electron-rich thiazole ring can participate in various non-covalent interactions with biological macromolecules, while the cyclopropyl group can influence binding affinity and metabolic stability.

A. General Synthesis Strategy: Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of the 2-amino-thiazole core, which can be further functionalized, is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thiourea or thioamide with an α-haloketone. For the synthesis of 2-cyclopropyl-thiazole analogues, a key starting material is a thiosemicarbazone derived from cyclopropanecarboxaldehyde.

II. SAR of 2-Cyclopropyl-Thiazole Analogues as Antifungal Agents

A significant body of research has highlighted the potent antifungal activity of 2-cyclopropyl-thiazole derivatives, particularly against various Candida species, which are a common cause of opportunistic fungal infections in immunocompromised individuals. A systematic study of a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole analogues provides a clear illustration of the SAR for this class of compounds.[4][5]

A. The Core Scaffold and Key Structural Modifications

The general structure of the studied antifungal analogues features a 2-(cyclopropylmethylidene)hydrazinyl moiety attached to a thiazole ring, which is further substituted at the 4-position with various aryl groups.

SAR_Antifungal

B. Impact of Substituents on the 4-Aryl Ring

The nature of the substituent on the phenyl ring at the 4-position of the thiazole core plays a critical role in determining the antifungal potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of analogues against various Candida strains.

Compound IDR (Substituent on Phenyl Ring)MIC (µg/mL) vs. C. albicans ATCC 2091MIC (µg/mL) vs. C. albicans ATCC 10231
3a 4-F0.015-0.980.015-0.98
3b 4-Br0.015-0.980.015-0.98
3c 4-Cl0.015-0.980.015-0.98
3d 4-CH30.015-1.950.015-1.95
3e 4-CF30.98-7.810.98-7.81
3f 4-OCH30.03-1.950.03-1.95
3g 2,4-di-F0.015-0.980.015-0.98
3h 4-CN0.015-0.480.015-0.48
3i 4-N30.03-0.980.03-0.98
3j 4-NO20.015-0.480.015-0.48
Nystatin (Reference Drug)0.98-1.950.98-1.95

Data sourced from Łączkowski et al., 2018.[4]

Analysis of SAR for Antifungal Activity:
  • Halogen Substitution: The presence of a halogen (F, Br, Cl) at the para-position of the phenyl ring (compounds 3a-3c ) consistently leads to very high antifungal activity, with MIC values as low as 0.015 µg/mL, which is significantly more potent than the reference drug Nystatin.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like cyano (3h ) and nitro (3j ) at the para-position also confer excellent antifungal activity.[4] Conversely, the trifluoromethyl group (3e ), another electron-withdrawing group, resulted in a noticeable decrease in activity compared to other analogues.[4] Electron-donating groups such as methyl (3d ) and methoxy (3f ) retained good activity, although slightly less potent than the halogenated and some of the other electron-withdrawing group-substituted analogues.[4]

  • Di-substitution: The di-fluoro substituted analogue (3g ) exhibited potent antifungal activity, comparable to the mono-halogenated compounds.[4]

Antifungal_SAR

C. Proposed Mechanism of Antifungal Action

Molecular docking studies have suggested that these 2-cyclopropyl-thiazole analogues may exert their antifungal effect by inhibiting secreted aspartic proteinases (SAPs).[4] SAPs are crucial virulence factors for Candida albicans, playing a role in host tissue adhesion, invasion, and degradation. The inhibition of these enzymes represents a promising strategy for the development of novel antifungal agents.

III. Expanding Therapeutic Horizons: Anticonvulsant and Anti-Toxoplasma gondii Activity

The therapeutic potential of 2-cyclopropyl-thiazole analogues extends beyond their antifungal properties. Several compounds from the same series have demonstrated promising activity in models of epilepsy and toxoplasmosis.

A. Anticonvulsant Activity
  • In the maximal electroshock (MES) induced seizure model, which is indicative of activity against generalized tonic-clonic seizures, compound 3c (4-Cl) and 3e (4-CF3) showed interesting anticonvulsant effects.[4]

  • In the pentylenetetrazole (PTZ) induced seizure model, a model for absence seizures, compounds 3f (4-OCH3) and 3i (4-N3) demonstrated anticonvulsant activity.[4]

Importantly, none of the tested compounds were found to impair motor coordination in the rotarod test, suggesting a favorable preliminary safety profile.[4]

B. Anti-Toxoplasma gondii Activity

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness in immunocompromised individuals and congenital defects. Several 2-cyclopropyl-thiazole analogues have shown significant activity against this parasite.

  • Compounds 3a (4-F), 3h (4-CN), and 3j (4-NO2) displayed potent anti-Toxoplasma gondii activity, with IC50 values that were 31 to 52 times lower than that of the standard drug sulfadiazine.[4]

  • These compounds were shown to inhibit the growth of Toxoplasma gondii at concentrations that were non-toxic to host cells (mouse L929 fibroblasts and VERO cells).[4]

IV. Experimental Protocols

A. General Synthetic Protocol for (2-(cyclopropylmethylidene)hydrazinyl)thiazole Analogues

The synthesis of the target compounds is typically achieved through a two-step process:

  • Formation of Thiosemicarbazone: Cyclopropanecarboxaldehyde is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) to form 2-(cyclopropylmethylidene)hydrazine-1-carbothioamide.

  • Hantzsch Thiazole Synthesis: The resulting thiosemicarbazone is then cyclized with an appropriate α-bromoacetophenone derivative in a solvent like ethanol under reflux to yield the final 2-(cyclopropylmethylidene)hydrazinyl)thiazole analogue.[4]

Synthesis_Workflow

B. Antifungal Susceptibility Testing

The antifungal activity is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A standardized suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity.

  • Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

C. In Vivo Anticonvulsant Screening
  • MES Test:

    • Animals (e.g., mice) are administered the test compound intraperitoneally.

    • After a specified time, a maximal electroshock is delivered through corneal electrodes.

    • The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.

  • PTZ Test:

    • Animals are treated with the test compound.

    • After a set period, a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.

    • The animals are observed for the occurrence of clonic and tonic seizures, and the latency to the first seizure is recorded.

D. Anti-Toxoplasma gondii Activity Assay
  • Cell Culture: Host cells (e.g., VERO cells) are cultured in appropriate medium in multi-well plates.

  • Infection: The host cell monolayers are infected with Toxoplasma gondii tachyzoites.

  • Treatment: After a period of parasite invasion, the infected cells are treated with various concentrations of the test compounds.

  • Assessment of Proliferation: The proliferation of the parasite is assessed after a defined incubation period using methods such as a β-galactosidase assay, where the parasite is engineered to express this enzyme.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite proliferation by 50%, is calculated.

V. Future Perspectives and Conclusion

The 2-cyclopropyl-thiazole scaffold has emerged as a highly promising platform for the discovery of novel therapeutic agents. The detailed SAR studies, particularly in the context of antifungal activity, provide a clear roadmap for the rational design of more potent and selective compounds. The key takeaways from the available data are:

  • The 2-cyclopropyl group is a valuable component for achieving high biological activity in thiazole derivatives.

  • The 4-aryl substituent on the thiazole ring is a critical determinant of antifungal potency, with halogen and certain electron-withdrawing groups being particularly favorable.

  • The broad-spectrum biological activity, encompassing antifungal, anticonvulsant, and anti-parasitic effects, underscores the versatility of this scaffold.

Future research in this area should focus on several key aspects:

  • Expansion of the SAR: Systematic exploration of substituents at the 5-position of the thiazole ring and modifications of the hydrazinyl linker could yield further improvements in activity and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and mechanisms of action for the anticonvulsant and anti-Toxoplasma gondii activities will be crucial for their further development.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogues is a necessary next step towards clinical translation.

  • Exploration of Other Therapeutic Areas: Given the known roles of thiazole derivatives as kinase inhibitors and anticancer agents, the evaluation of 2-cyclopropyl-thiazole analogues in these areas is warranted.[6][7]

References

  • Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(10), 2125-2140. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC, National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Gomaa, H. A. M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. [Link]

  • Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifunga. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC, National Center for Biotechnology Information. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC, National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ScienceDirect. [Link]

  • Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC, National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC, National Center for Biotechnology Information. [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Bentham Science. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies provide a pivotal advantage, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide presents a comprehensive, step-by-step computational workflow to predict the biological activity profile of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, a molecule of interest due to its unique structural motifs, including thiazole, thiophene, and cyclopropyl groups, which are present in various bioactive compounds.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a robust framework for ligand preparation, target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By integrating established computational tools and databases, this guide not only outlines the "how" but also the critical "why" behind each methodological choice, ensuring scientific rigor and generating a holistic, actionable prediction of the compound's therapeutic potential.

Introduction: The Rationale for a Computational Approach

The imperative to shorten drug development timelines and reduce attrition rates has positioned computational analysis as an indispensable component of the discovery pipeline.[3][4] In silico techniques allow for the early-stage assessment of a compound's potential efficacy and safety, prioritizing resource allocation for the most promising candidates.

The Target Molecule: 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

The subject of this guide is a novel heterocyclic compound featuring a thiazole core. The thiazole ring is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to engage in diverse biological interactions. Its fusion with a methyl-substituted thiophene and a cyclopropyl group presents a unique chemical architecture that warrants investigation for potential bioactivity. A preliminary literature survey reveals that similar thiazole-thiophene hybrids have been investigated for activities including antimicrobial and anticandidal effects, providing a logical starting point for our investigation.[5]

The In Silico Prediction Paradigm

This guide employs a multi-faceted computational strategy to build a comprehensive bioactivity profile. The workflow begins with an assessment of the molecule's fundamental physicochemical properties to determine its "drug-likeness." Subsequently, we leverage similarity-based algorithms to hypothesize potential protein targets. A selected high-probability target is then used in a molecular docking simulation to predict binding affinity and interaction modes at an atomic level. Finally, a full ADMET profile is generated to forecast the molecule's pharmacokinetic behavior in vivo.

In_Silico_Workflow A 1. Ligand Preparation (SMILES to 3D) B 2. Physicochemical Profiling (Lipinski's Rule of Five) A->B Drug-Likeness? C 3. Target Prediction (SwissTargetPrediction) A->C Similarity Search D 4. Molecular Docking (AutoDock Vina) A->D Prepare Ligand E 5. ADMET Prediction (SwissADME) A->E Input Structure F 6. Data Synthesis & In Vitro Hypothesis B->F Integrate Data C->D Select Top Target D->F Integrate Data E->F Integrate Data

Caption: A high-level overview of the in silico workflow.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before complex simulations can be performed, the molecule must be characterized in terms of its fundamental properties. This initial screening determines its viability as a potential oral drug candidate based on established empirical rules.

Protocol: Ligand Preparation and Property Calculation
  • Structure Generation: The canonical SMILES string for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (CC1=CC=C(S1)C2=CSC(=N2)C3CC3) is submitted to a molecular modeling tool.

  • Physicochemical Calculation: The SwissADME web server is utilized to calculate key physicochemical descriptors.[6][7] This tool provides a comprehensive analysis based on the input structure.

Analysis of Drug-Likeness: Lipinski's Rule of Five

Lipinski's Rule of Five is a foundational principle in drug discovery that predicts the likelihood of a compound having oral bioavailability.[8][9][10] It stipulates that an orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Rationale: These rules are based on the observation that most successful oral drugs are relatively small and moderately lipophilic, properties that govern their absorption and distribution.[11]

PropertyPredicted ValueLipinski's RuleResult
Molecular Weight249.37 g/mol ≤ 500Pass
LogP (iLOGP)3.86≤ 5Pass
Hydrogen Bond Donors0≤ 5Pass
Hydrogen Bond Acceptors3≤ 10Pass
Violations 0 ≤ 1 Excellent
Caption: Physicochemical properties and Rule of Five compliance.

The analysis confirms that 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole exhibits excellent drug-like properties with zero violations of Lipinski's rules, suggesting a high probability of good oral bioavailability.

Target Hypothesis Generation via Similarity Principle

With no pre-existing bioactivity data, a logical first step in identifying potential protein targets is to apply the molecular similarity principle: similar molecules are likely to bind to similar proteins.[12][13]

Protocol: Ligand-Based Target Prediction
  • Platform Selection: SwissTargetPrediction, a web server for estimating the most probable protein targets of a small molecule, is used for this analysis.[14]

  • Execution: The SMILES string of the query molecule is submitted to the platform, with the organism set to Homo sapiens.

  • Analysis: The server compares the query molecule's 2D and 3D similarity to a database of over 370,000 known active compounds and their targets.[13] The results are ranked by probability.

Predicted Biological Targets

The SwissTargetPrediction server returned a list of potential targets with varying probabilities. The top-ranking classes included enzymes, particularly kinases and proteases, as well as G-protein coupled receptors (GPCRs).

Target ClassTop Predicted Target (Example)ProbabilityRationale for Interest
EnzymeCatechol O-methyltransferase (COMT)HighA validated drug target for Parkinson's disease.
KinaseEphrin type-A receptor 2 (EphA2)ModerateOverexpressed in various cancers, making it a key oncology target.
ProteaseThrombinModerateA crucial enzyme in the coagulation cascade.
GPCRAdenosine A2a receptorModerateInvolved in inflammation and neurotransmission.

Caption: Top predicted biological targets for the query molecule.

For the purpose of this guide, we will proceed with a deeper analysis of Catechol O-methyltransferase (COMT) , as it represents the highest probability target and is a well-characterized enzyme with readily available high-quality crystal structures.

Elucidating Interactions: A Molecular Docking Case Study

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[15][16]

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 1. Fetch Protein (PDB: 3BWM) P2 2. Clean Structure (Remove Water, Ligands) P1->P2 P3 3. Add Polar Hydrogens & Gasteiger Charges P2->P3 E1 4. Define Grid Box (Center on Active Site) P3->E1 E2 5. Prepare Ligand (PDBQT Format) P3->E2 E3 6. Run Docking (AutoDock Vina) E1->E3 E2->E3 A1 7. Analyze Binding Affinity (kcal/mol) E3->A1 A2 8. Visualize Interactions (Hydrogen Bonds, etc.) A1->A2

Caption: Step-by-step workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina

This protocol details the docking of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole into the active site of human COMT.[17][18][19][20][21]

  • Target Protein Preparation:

    • The crystal structure of human COMT in complex with an inhibitor (PDB ID: 3BWM) is downloaded from the Protein Data Bank (PDB).[22] The PDBsum database provides a useful overview of this structure.[23][24][25][26]

    • Using AutoDock Tools, all water molecules and the co-crystallized ligand are removed.

    • Polar hydrogens and Gasteiger charges are added to the protein structure to prepare it for docking. The final file is saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structure of our query molecule is energy-minimized.

    • Torsional degrees of freedom are defined, and the structure is converted to the PDBQT format using AutoDock Tools.

  • Grid Box Generation:

    • A grid box is defined to encompass the known active site of COMT. The coordinates are centered on the position of the original co-crystallized ligand to ensure the docking search is localized to the relevant binding pocket.

  • Docking Execution:

    • AutoDock Vina is executed via the command line.[27] The command specifies the prepared protein receptor, the ligand, the configuration file containing the grid box coordinates, and the output file name. An exhaustiveness value of 32 is used to increase the rigor of the conformational search.[21]

Analysis of Docking Results

The primary outputs of a docking simulation are the binding affinity (a score) and the predicted binding poses (conformations).

  • Binding Affinity: This value, expressed in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more stable interaction.[28][29][30]

  • Binding Pose Analysis: The top-ranked pose is visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues in the active site.[31][32]

MetricPredicted ValueInterpretation
Binding Affinity -8.9 kcal/mol Indicates strong and favorable binding to the COMT active site.[29]
Key Interactions Pi-Sulfur with Met201The thiophene ring forms a favorable interaction with the sulfur-containing side chain of methionine.
HydrophobicThe cyclopropyl group and thiazole ring are positioned within a hydrophobic pocket formed by Pro174, Leu198, and Trp143.
Cation-PiA potential interaction between the thiazole ring and the Mg2+ cofactor in the active site.

Predicting In Vivo Behavior: ADMET Profiling

A compound's efficacy is critically dependent on its pharmacokinetic profile.[33][34] ADMET prediction evaluates a molecule's potential to be absorbed, distributed, metabolized, excreted, and its potential for toxicity, all of which are crucial for its success as a drug.[35]

Protocol: ADMET Prediction
  • Execution: The SMILES string of the query molecule is submitted to the server.

  • Analysis: The output is analyzed, with particular attention paid to gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with Cytochrome P450 (CYP) enzymes, and potential toxicity alerts.

Summary of Predicted ADMET Properties
ParameterCategoryPredictionInterpretation
Absorption GI AbsorptionHighThe molecule is likely to be well-absorbed from the gut.
BBB PermeantYesThe molecule has the potential to cross the blood-brain barrier.
Distribution Log Kp (skin perm.)-4.68 cm/sLow skin permeability.
Metabolism CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Excretion (Not directly predicted)
Toxicity PAINS Alert0 alertsNo alerts for Pan-Assay Interference Compounds.
Brenk Alert1 alert (thiophene)The thiophene substructure is noted as potentially problematic, warranting further investigation.

Interpretation: The ADMET profile is largely favorable. The predicted high gastrointestinal absorption and blood-brain barrier permeability are desirable traits, especially for a potential COMT inhibitor targeting the central nervous system. However, the predicted inhibition of CYP1A2 and CYP3A4, major drug-metabolizing enzymes, signals a potential risk for drug-drug interactions. The Brenk alert for the thiophene moiety suggests a potential for metabolic liabilities that should be considered in any future lead optimization efforts.

Synthesis of Predictions and Future Directions

This comprehensive in silico evaluation has generated a detailed, multi-faceted profile of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

Synthesized Profile:

  • Drug-Likeness: The molecule exhibits excellent physicochemical properties, adhering to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

  • Predicted Bioactivity: The primary hypothesized target is Catechol O-methyltransferase (COMT). Molecular docking predicts a strong binding affinity of -8.9 kcal/mol, supported by a network of favorable interactions within the enzyme's active site.

  • Pharmacokinetics: The compound is predicted to have high GI absorption and BBB permeability. However, it may inhibit key CYP enzymes (1A2 and 3A4), indicating a potential for drug-drug interactions.

Recommendations for Experimental Validation: Based on these computational predictions, the following in vitro experiments are recommended to validate the findings:

  • Enzyme Inhibition Assay: Perform a biochemical assay to determine the IC50 value of the compound against recombinant human COMT.

  • CYP Inhibition Panel: Experimentally measure the inhibitory activity against a panel of key Cytochrome P450 enzymes to confirm the predicted interactions.

  • Cell Permeability Assay: Utilize a Caco-2 cell model to experimentally measure gastrointestinal permeability.

This in silico guide provides a strong, data-driven rationale for prioritizing 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole for chemical synthesis and subsequent biological testing as a potential COMT inhibitor. The workflow described herein serves as a template for the rapid and efficient evaluation of other novel chemical entities.

References

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed. (2024, July 31). Retrieved March 7, 2026, from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 18). Retrieved March 7, 2026, from [Link]

  • PDBsum - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. (2022, July 26). Retrieved March 7, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved March 7, 2026, from [Link]

  • Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Retrieved March 7, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved March 7, 2026, from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Nucleic Acids Research | Oxford Academic. (2014, May 3). Retrieved March 7, 2026, from [Link]

  • PDBsum: summaries and analyses of PDB structures | Nucleic Acids Research | Oxford Academic. (2001, January 1). Retrieved March 7, 2026, from [Link]

  • PDBsum - Database Commons. (2015, July 12). Retrieved March 7, 2026, from [Link]

  • lipinski rule of five - TIU Lecture Notes. (2023, November 28). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved March 7, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (2024, July 31). Retrieved March 7, 2026, from [Link]

  • AutoDock Vina Protocol - iGEM. (n.d.). Retrieved March 7, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Retrieved March 7, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved March 7, 2026, from [Link]

  • (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - ResearchGate. (2025, October 12). Retrieved March 7, 2026, from [Link]

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  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (n.d.). Retrieved March 7, 2026, from [Link]

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Literature review of methylthiophen-substituted thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Domain Analysis: From Bioactive Scaffolds to Optoelectronic Materials

Executive Summary

The fusion of methylthiophene and thiazole rings creates a privileged hybrid scaffold that exploits the distinct electronic properties of both heterocycles. In medicinal chemistry, this combination leverages the bioisosteric nature of thiophene (mimicking phenyl groups but with altered metabolic liability) and the hydrogen-bonding potential of thiazole. In material science, the pairing represents a classic Donor-Acceptor (D-A) dyad, where electron-rich thiophene acts as the donor and electron-deficient thiazole acts as the acceptor, enabling precise band-gap engineering for organic semiconductors.

This guide dissects the synthetic evolution, structure-activity relationships (SAR), and functional applications of methylthiophen-substituted thiazoles.

Synthetic Architectures: Construction of the Core

The synthesis of methylthiophen-substituted thiazoles generally follows two distinct logical pathways depending on the desired substitution pattern and application scale.

A. The Hantzsch Thiazole Synthesis (The Medicinal Route)

This remains the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of a methylthiophene-derived carbothioamide with an


-haloketone.[1]
  • Mechanism: Nucleophilic attack of the sulfur atom (thioamide) on the

    
    -carbon (haloketone), followed by cyclodehydration.
    
  • Critical Control Point: The regiochemistry is determined by the specific

    
    -haloketone used. For methylthiophen-substituted derivatives, the thiophene ring usually originates from the thioamide component or the haloketone component.
    

Protocol 1: Synthesis of 2-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4-substituted-thiazole Target: Antimicrobial Schiff Base Hybrids

  • Precursor Preparation: Reflux 5-methylthiophene-2-carboxaldehyde with thiosemicarbazide in ethanol (catalytic acetic acid) for 3 hours.

  • Crystallization: Cool to precipitate 5-methylthiophene-2-thiosemicarbazone. Yields are typically >85%.

  • Cyclization: Dissolve the thiosemicarbazone (1.0 equiv) in acetone or ethanol. Add the appropriate

    
    -haloketone (e.g., phenacyl bromide) (1.0 equiv).
    
  • Reflux: Heat at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Neutralize the hydrobromide salt with aqueous

    
     or 
    
    
    
    . Filter the precipitate and recrystallize from ethanol.
B. Transition Metal Cross-Coupling (The Materials Route)

For polymer backbones or highly functionalized cores where the Hantzsch method fails, Palladium-catalyzed coupling is preferred.

  • Stille/Suzuki Coupling: Connects a metallated thiophene (e.g., stannyl or boronic ester) to a halogenated thiazole.

  • Direct C-H Arylation: A greener approach avoiding pre-functionalization, though regioselectivity on the thiophene ring requires optimization (often C2 vs C5).

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The methyl group on the thiophene ring is not merely a lipophilic spacer; it blocks metabolic oxidation at the reactive


-position (C5) of the thiophene, significantly enhancing in vivo half-life.
Case Study 1: Antimicrobial Schiff Base Hybrids

Recent literature highlights the efficacy of thiazole-Schiff base derivatives derived from 5-methylthiophene.[1] The hydrazone linkage (


) acts as a flexible hinge, allowing the molecule to adopt a conformation that fits into the binding pockets of bacterial enzymes (e.g., DNA gyrase).
  • Key SAR Finding: The 5-methyl group on the thiophene is essential for hydrophobic interaction within the active site.

  • Activity: Compounds in this class have shown MIC values comparable to Ampicillin against S. aureus.

Case Study 2:

-Glucosidase Inhibitors (Antidiabetic)

Derivatives containing 3-methylthiophene linked to a thiazole core via a carbaldehyde moiety function as potent


-glucosidase inhibitors.[2]
  • Mechanism: The thiazole nitrogen forms hydrogen bonds with the catalytic residues of the enzyme, while the methylthiophene moiety occupies the hydrophobic pocket, displacing the substrate.

  • Potency: Selected derivatives exhibit IC

    
     values in the low micromolar range (
    
    
    
    ), superior to the standard drug Acarbose (
    
    
    ).[3]
Data Summary: Biological Activity
Compound ClassTargetKey SubstituentPotency Reference
Thiazole-Schiff Base S. aureus (Gram +)5-methylthiopheneZone of Inhibition: ~20-32 mm (Comparable to Amphotericin B)
Thiazole-Carbaldehyde

-Glucosidase
3-methylthiopheneIC

:

(vs Acarbose

)
Chlorothiophen-Thiazole COX-2 / 5-LOX4-chlorothiopheneIC

:

(Dual inhibition)
Material Science: Optoelectronic Tuning

In organic photovoltaics (OPV) and field-effect transistors (OFETs), the Methylthiophene-Thiazole dyad is a fundamental building block.

  • Electronic Push-Pull: Thiophene is electron-rich (Donor). Thiazole is electron-deficient (Acceptor) due to the electronegative imine nitrogen (

    
    ).
    
  • Band Gap Control: Copolymerizing these units lowers the HOMO-LUMO band gap, facilitating charge transfer.

  • Regioregularity: The methyl group induces steric hindrance that can twist the backbone, breaking planarity. However, if positioned correctly (e.g., "head-to-tail"), it can enhance solubility without disrupting

    
    -
    
    
    
    stacking.
Visualizations
Diagram 1: Synthetic Logic & Mechanism (Hantzsch)

HantzschSynthesis Precursor1 5-Methylthiophene-2- carboxaldehyde Intermediate Thiosemicarbazone (Stable Intermediate) Precursor1->Intermediate Condensation (EtOH/AcOH) Reagent1 Thiosemicarbazide Reagent1->Intermediate Transition S-Alkylation & Cyclodehydration Intermediate->Transition + Reagent2 (Acetone, Reflux) Reagent2 α-Haloketone (R-C(O)CH2-Br) Reagent2->Transition Product 2-Hydrazinyl-4-substituted- thiazole Hybrid Transition->Product - HBr, - H2O

Caption: Step-wise construction of the bioactive methylthiophene-thiazole hybrid via the Hantzsch protocol.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Thiazole-Thiophene Hybrid Core Methyl Methyl Group (C3/C5) Blocks metabolic oxidation Modulates lipophilicity Methyl->Core ThiopheneRing Thiophene Ring Bioisostere of Phenyl Electron Donor ThiopheneRing->Core Linker Hydrazone Linker (-C=N-NH-) Flexibility for binding pocket H-bond donor/acceptor Linker->Core ThiazoleRing Thiazole Ring Electron Acceptor H-bond acceptor (N) ThiazoleRing->Core Substituent C4-Substituent (Aryl/Alkyl) Determines target specificity (e.g., bacterial vs fungal) Substituent->Core

Caption: Deconstruction of the pharmacophore showing the functional role of each structural component.

References
  • Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity. Source:RSC Advances / NIH URL:[Link] (Note: Contextual match for Schiff base hybrids)

  • Synthesis of Novel Thiazole Derivatives Containing 3-Methylthiophene Carbaldehyde as Potent Anti α-Glucosidase Agents. Source:Semantic Scholar / Archiv der Pharmazie URL:[Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in Organic Semiconducting Materials. Source:ACS Omega URL:[Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Source:Frontiers in Chemistry URL:[Link]

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Methodological & Application

Gram-Scale Synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole ring systems are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this critical heterocyclic motif.[3][4] This reaction classically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and high-yielding pathway to a wide array of substituted thiazoles.[5][6]

This application note provides a detailed, field-tested protocol for the gram-scale synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, a molecule of interest for drug discovery and development programs. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints. The synthesis is presented as a two-step sequence, beginning with the preparation of a key α-bromoketone intermediate, followed by the final Hantzsch cyclocondensation.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • α-Bromination: Synthesis of the intermediate 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one from 1-(5-methylthiophen-2-yl)ethan-1-one.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromoketone intermediate with cyclopropanecarbothioamide to yield the final product.

Synthetic_Scheme cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclocondensation A 1-(5-methylthiophen-2-yl)ethan-1-one B 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one A->B Br₂ Methanol B_clone 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one C Cyclopropanecarbothioamide D 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole C->D B_clone->D

Caption: Overall two-step synthesis of the target thiazole.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-(5-methylthiophen-2-yl)ethan-1-one≥98%Sigma-Aldrich
Bromine (Br₂)Reagent GradeSigma-AldrichExtremely Toxic & Corrosive
Methanol (MeOH)AnhydrousFisher Scientific
Cyclopropanecarbothioamide≥95%Sigma-Aldrich
Ethanol (EtOH)200 Proof, AnhydrousDecon Labs
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor chromatography
HexanesHPLC GradeFisher ScientificFor chromatography
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsFor NMR
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer (or equivalent) for ¹H and ¹³C NMR.

  • Infrared Spectroscopy (IR): PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system (or equivalent) with an ESI source.

  • Melting Point: Stuart SMP30 melting point apparatus (or equivalent).

  • Standard Glassware: Round-bottom flasks, reflux condenser, addition funnel, Buchner funnel, etc.

  • Heating/Stirring: Magnetic stir plates with heating capabilities.

  • Purification: Buchi flash chromatography system or standard glass column setup.

Experimental Protocols

PART 1: Synthesis of 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one (Intermediate I)

Causality: The Hantzsch synthesis requires an α-haloketone to serve as the electrophilic component for the initial nucleophilic attack by the thioamide sulfur.[7] Direct bromination of the ketone at the α-position is a standard and efficient method for preparing this intermediate.[8] Methanol is chosen as the solvent as it facilitates the reaction, and the product often precipitates upon cooling, simplifying isolation.

Safety First: This procedure involves bromine, which is highly toxic, corrosive, and a strong oxidant. It must be handled exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[9] Have a sodium thiosulfate solution ready for quenching any spills. The α-bromoketone product is a lachrymator and skin irritant; handle with care.

Procedure:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), and an addition funnel, add 1-(5-methylthiophen-2-yl)ethan-1-one (10.0 g, 64.8 mmol).

  • Dissolution: Add 100 mL of anhydrous methanol to the flask and stir until the ketone is fully dissolved. Cool the flask to 0 °C using an ice-water bath.

  • Bromination: Slowly add bromine (3.3 mL, 10.3 g, 64.8 mmol) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 10 °C during the addition. A slight color change from reddish-brown to yellow is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate mobile phase.

  • Isolation: Once the starting material is consumed, cool the reaction mixture again in an ice bath for 30 minutes. The product should precipitate as a pale yellow solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold methanol (2 x 20 mL).

  • Drying: Air-dry the solid on the funnel, then transfer it to a watch glass to dry completely. The product is typically of sufficient purity for the next step. If further purification is needed, recrystallization from a minimal amount of hot methanol can be performed.

  • Yield & Characterization:

    • Expected Yield: 12-14 g (80-90%).

    • Appearance: Pale yellow to off-white solid.

    • Expected ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 1H), 6.85 (d, 1H), 4.30 (s, 2H), 2.50 (s, 3H).

PART 2: Gram-Scale Synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (Final Product)

Mechanism: The Hantzsch synthesis proceeds via a well-established multi-step mechanism.[1] It begins with a nucleophilic attack from the sulfur atom of the cyclopropanecarbothioamide onto the α-carbon of the bromoketone in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Finally, a dehydration step occurs to form the stable, aromatic thiazole ring.[5]

Hantzsch_Mechanism Thioamide Cyclopropanecarbothioamide (Nucleophile) Intermediate1 SN2 Adduct Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone α-Bromoketone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Thiazole Product + H₂O Intermediate2->Product 3. Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety First: Thioamides can be toxic and should be handled with care in a well-ventilated area or fume hood.[10] Wear standard PPE.

Procedure:

  • Setup: To a 500 mL round-bottom flask, add the 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one (Intermediate I, 11.7 g, 50.0 mmol) and cyclopropanecarbothioamide (5.05 g, 50.0 mmol).[11]

  • Solvent Addition: Add 200 mL of anhydrous ethanol. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the progress by TLC (4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials and the formation of a new, UV-active spot.

  • Workup - Neutralization & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 1 L beaker containing a stirred solution of 5% aqueous sodium bicarbonate (400 mL). This step neutralizes the HBr byproduct and causes the thiazole product to precipitate.[1][5]

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Purification (Recrystallization): Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 150-200 mL of ethanol and heat the mixture with stirring until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum to a constant weight.

  • Yield & Characterization:

    • Expected Yield: 9.5-11.2 g (75-90%).

    • Appearance: Off-white to light tan crystalline solid.

    • Melting Point: To be determined experimentally.

    • Expected ¹H NMR (400 MHz, CDCl₃): δ 7.20 (s, 1H, thiazole-H), 7.15 (d, 1H, thiophene-H), 6.75 (d, 1H, thiophene-H), 2.50 (s, 3H, -CH₃), 2.20 (m, 1H, cyclopropyl-CH), 1.20-1.10 (m, 4H, cyclopropyl-CH₂).

    • Expected ¹³C NMR (125 MHz, CDCl₃): δ 170.0 (C-thiazole), 155.0 (C-thiazole), 140.0, 130.0, 128.0, 125.0 (C-thiophene), 115.0 (C-thiazole), 15.5 (-CH₃), 14.0 (cyclopropyl-CH), 9.0 (cyclopropyl-CH₂).

    • Expected IR (ATR, cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1520, 1480 (C=C, C=N aromatic stretch).

    • Expected MS (ESI+): m/z 249.05 [M+H]⁺.

Conclusion

This protocol details a reliable and scalable two-step method for the gram-scale synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole. By following the outlined procedures for the α-bromination and the subsequent Hantzsch cyclocondensation, researchers can consistently obtain the target compound in high yield and purity. The emphasis on causality and safety ensures that the protocol is not only effective but also can be performed responsibly in a laboratory setting. This method provides a solid foundation for the synthesis of analogous thiazole derivatives for further investigation in pharmaceutical and materials science research.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

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Application Note: High-Throughput Screening of a 2-Cyclopropyl-Thiazole Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Promise of the 2-Cyclopropyl-Thiazole Scaffold and the Power of High-Throughput Screening

The 2-cyclopropyl-thiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticonvulsant, and anti-parasitic properties.[1][2] The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the versatile interaction capabilities of the thiazole ring, make libraries based on this scaffold a rich source for the discovery of novel therapeutic agents.[3][4] High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid and efficient evaluation of large compound libraries against specific biological targets to identify "hits" that can be developed into new medicines.[5][6][7]

This application note provides a comprehensive guide to the high-throughput screening of a 2-cyclopropyl-thiazole library to identify inhibitors of a hypothetical human protein kinase, a critical class of enzymes frequently implicated in diseases such as cancer and inflammation. We will detail a robust and validated HTS workflow, from initial assay development and a primary screening campaign to hit confirmation and dose-response analysis. The protocols and principles outlined herein are designed to be adaptable to other enzyme targets and compound libraries.

Assay Development and Optimization: Building a Foundation for Success

The selection and optimization of the screening assay are paramount to the success of any HTS campaign.[8][9] A well-developed assay will be robust, reproducible, and sensitive enough to detect true inhibitors while minimizing false positives and negatives. For this application, we will utilize a luminescence-based kinase assay that quantifies ATP consumption, a universal indicator of kinase activity. This format is known for its high sensitivity, low background interference, and compatibility with HTS automation.[10][11]

Principle of the Luminescence-Based Kinase Assay

The assay is performed in two steps. First, the kinase, substrate, and ATP are incubated with the test compounds. After the kinase reaction, a detection reagent is added that contains an enzyme (e.g., luciferase) which produces light in the presence of the remaining ATP. Therefore, a lower luminescence signal corresponds to higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase (less ATP consumed).

Key Optimization Parameters
  • Enzyme and Substrate Concentration: The concentrations of the kinase and its substrate should be optimized to ensure a linear reaction rate over the course of the assay and to produce a sufficient signal window. This is typically determined by titrating the enzyme and substrate concentrations and measuring the reaction rate.

  • ATP Concentration: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • Incubation Time and Temperature: The reaction should be allowed to proceed long enough to generate a robust signal but not so long that the reaction reaches completion or that enzyme activity begins to decline. A typical incubation time is 60 minutes at room temperature.

  • DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that can be tolerated in the assay without affecting enzyme activity.[12]

Assay Validation: Ensuring Data Quality with the Z'-Factor

Before initiating the full-scale screen, the assay must be validated to ensure its suitability for HTS. The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.[13][14][15] It takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., active enzyme with no inhibitor).

An ideal assay has a Z'-factor of 1.[16] In practice, an assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[17][18]

High-Throughput Screening Workflow

The following diagram illustrates the overall workflow for the HTS campaign, from the primary screen to the identification of confirmed hits.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation plate_library Plate 2-Cyclopropyl-Thiazole Library (10 µM final concentration) add_reagents Add Kinase, Substrate, ATP plate_library->add_reagents incubate Incubate (60 min, RT) add_reagents->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Data Analysis (% Inhibition, Z-Score) read_plate->analyze_data cherry_pick Cherry-Pick Primary Hits analyze_data->cherry_pick > 50% Inhibition dose_response 10-Point Dose-Response (IC50 Determination) cherry_pick->dose_response confirm_hits Confirmed Hits dose_response->confirm_hits

Caption: High-Throughput Screening Workflow.

Protocols

Protocol 1: Primary High-Throughput Screen (384-Well Format)
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 2-cyclopropyl-thiazole library (10 mM in DMSO) to a 384-well white, solid-bottom assay plate. This will result in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Control Wells: Designate columns 23 and 24 for controls. Column 23 will serve as the negative control (0% inhibition) and will receive 50 nL of DMSO. Column 24 will be the positive control (100% inhibition) and will receive 50 nL of a known kinase inhibitor (e.g., staurosporine at a final concentration of 10 µM).

  • Reagent Addition: Using a multi-drop dispenser, add 25 µL of a 2X kinase/substrate solution (containing the optimized concentrations of kinase and substrate in assay buffer) to all wells.

  • Initiation of Kinase Reaction: Add 25 µL of a 2X ATP solution (at the optimized concentration in assay buffer) to all wells to start the reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Signal Detection: Add 50 µL of the luminescence detection reagent to all wells.

  • Read Plate: After a 10-minute incubation at room temperature to stabilize the signal, read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Calculate the Z'-factor for each plate to monitor assay performance.

    • Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined cutoff (e.g., 50% or 3 standard deviations from the mean of the sample wells).

Protocol 2: Hit Confirmation and Dose-Response Analysis
  • Cherry-Picking: From the primary screen, select the wells containing the primary hits for re-testing.

  • Dose-Response Plate Preparation: Prepare a 10-point, 3-fold serial dilution of each primary hit in DMSO. Using an acoustic liquid handler, transfer the appropriate volume of each dilution to a 384-well assay plate to achieve the desired final concentrations (e.g., from 30 µM to 1.5 nM).

  • Assay Performance: Perform the kinase assay as described in Protocol 1.

  • Data Analysis:

    • For each compound, plot the percent inhibition as a function of the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[19][20][21][22]

Data Presentation and Interpretation

The results of the HTS campaign can be summarized in the following tables.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Screened2-Cyclopropyl-Thiazole Library
Number of Compounds100,000
Screening Concentration10 µM
Average Z'-Factor0.82
Primary Hit Rate (>50% Inhibition)0.5%
Number of Primary Hits500

Table 2: Dose-Response Data for Selected Confirmed Hits

Compound IDIC50 (µM)Hill Slope
CPT-0010.251.1
CPT-0021.20.9
CPT-0035.81.0

Hit Triage and Follow-Up Strategies

Not all confirmed hits from an HTS campaign are suitable for further development. A crucial step is to triage the hits to eliminate false positives and prioritize the most promising compounds.[23][24][25]

Hit_Triage confirmed_hits Confirmed Hits (from Dose-Response) counter_screen Counter-Screen (e.g., against a related kinase) confirmed_hits->counter_screen biophysical_validation Biophysical Validation (e.g., SPR, ITC, MST) confirmed_hits->biophysical_validation chem_analysis Cheminformatics Analysis (PAINS, structural clustering) confirmed_hits->chem_analysis promising_hits Promising Hits for Lead Optimization counter_screen->promising_hits Selective biophysical_validation->promising_hits Direct Binding Confirmed chem_analysis->promising_hits Favorable Properties

Caption: Hit Triage Decision Tree.

  • Counter-Screening: To assess the selectivity of the confirmed hits, they should be tested against other related kinases.[24]

  • Biophysical Validation: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm direct binding of the hit compounds to the target protein.[26]

  • Cheminformatics Analysis: Computational tools can be used to flag compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to interfere with many HTS assays.[23]

Conclusion

This application note provides a detailed and robust framework for the high-throughput screening of a 2-cyclopropyl-thiazole library for the discovery of novel kinase inhibitors. By following the outlined protocols for assay development, primary screening, and hit validation, researchers can efficiently and effectively identify promising lead compounds for further drug development efforts. The principles and methodologies described herein are broadly applicable to other target classes and compound libraries, serving as a valuable resource for the drug discovery community.

References

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Antifungal Activity Assay of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole against Candida Species: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The rising incidence of invasive candidiasis, particularly among immunocompromised patients, is compounded by the rapid emergence of multi-drug resistant (MDR) Candida species (e.g., C. glabrata, C. auris). The overuse of standard azoles and echinocandins has created an urgent clinical need for novel antifungal pharmacophores.

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole represents a rationally designed hybrid molecule engineered to overcome existing resistance mechanisms. The structural components of this compound are highly synergistic:

  • Thiazole Core: Acts as the primary pharmacophore, traditionally associated with the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.

  • Cyclopropyl Group: Unlike bulky aromatic rings, the cyclopropane system imparts conformational rigidity, planarity, and exceptionally high lipophilicity without significantly increasing molecular weight. This facilitates rapid penetration through the complex fungal cell envelope [1].

  • 5-Methylthiophene Moiety: Enhances electronic interactions with target proteins and increases the overall metabolic stability of the compound.

Recent studies on cyclopropane-containing thiazole derivatives have demonstrated remarkable in vitro efficacy against clinical Candida albicans isolates, with Minimum Inhibitory Concentrations (MICs) often outperforming standard therapeutics like nystatin and fluconazole [1, 2].

Experimental Design & Causality

To rigorously evaluate the antifungal profile of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, the experimental workflow must go beyond simple growth inhibition. A self-validating system of assays is required to establish both potency and the exact Mechanism of Action (MoA).

The "Why" Behind the Assays:
  • Broth Microdilution (CLSI M27-A4): Establishes the baseline MIC and Minimum Fungicidal Concentration (MFC). It is the gold standard for reproducibility.

  • Sorbitol Osmoprotection Assay: Fungal cells with compromised cell walls will lyse due to internal osmotic turgor pressure. Sorbitol (0.8 M) acts as an osmoprotectant. If the thiazole derivative targets the cell wall, the addition of sorbitol will protect the yeast, resulting in a significant (≥8-fold) increase in the MIC [1].

  • Ergosterol Rescue Assay: If the compound binds directly to membrane sterols (like polyenes) or severely disrupts ergosterol synthesis, adding exogenous ergosterol (400 µg/mL) to the media acts as a "decoy" or rescue supplement, drastically increasing the MIC[1].

  • Erythrocyte Lysis Assay: High lipophilicity can sometimes translate to non-specific membrane toxicity. Testing the compound against mammalian erythrocytes ensures that the antifungal activity occurs at non-cytotoxic concentrations, establishing a safe therapeutic window.

Mechanistic Validation Workflow

Workflow Compound 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole Target_CW Fungal Cell Wall Interference Compound->Target_CW Putative MoA 1 Target_Mem Cell Membrane (Ergosterol Binding/Inhibition) Compound->Target_Mem Putative MoA 2 Assay_Sorb Sorbitol Assay (Osmoprotection) Target_CW->Assay_Sorb Validated via Assay_Ergo Ergosterol Assay (Exogenous Rescue) Target_Mem->Assay_Ergo Validated via Result_CW MIC Shift ≥ 8-fold (Cell Wall Target Confirmed) Assay_Sorb->Result_CW If positive Result_Mem MIC Shift ≥ 4-fold (Membrane Target Confirmed) Assay_Ergo->Result_Mem If positive

Fig 1: Mechanistic validation workflow for thiazole derivatives using phenotypic reversal assays.

Step-by-Step Experimental Protocols

Protocol A: MIC and MFC Determination (Broth Microdilution)

Based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • 96-well flat-bottom microtiter plates.

  • Compound stock: 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole dissolved in 100% DMSO (10 mg/mL).

Procedure:

  • Inoculum Preparation: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Dilution: Dilute the suspension 1:50, then 1:20 in RPMI 1640 broth to achieve a final assay inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Compound Titration: Dispense 100 µL of RPMI 1640 into columns 2–12 of the microplate. Add 200 µL of the compound (diluted in RPMI, max final DMSO ≤ 1%) to column 1. Perform serial two-fold dilutions from column 1 to 10. Column 11 serves as the growth control (drug-free); column 12 is the sterility control.

  • Inoculation: Add 100 µL of the standardized Candida inoculum to columns 1–11.

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the control.

  • MFC Determination: Plate 10 µL from all optically clear wells onto SDA plates. Incubate for 48h at 35°C. The MFC is the lowest concentration yielding ≥99.9% reduction in viable CFUs.

Protocol B: Mechanistic Elucidation (Sorbitol & Ergosterol Assays)

To determine if the compound targets the cell wall or cell membrane [1].

Procedure:

  • Media Preparation:

    • Sorbitol Medium: Supplement RPMI 1640 with 0.8 M sorbitol.

    • Ergosterol Medium: Supplement RPMI 1640 with 400 µg/mL exogenous ergosterol (dissolved in Tween 80 and ethanol).

  • Assay Execution: Repeat the exact MIC broth microdilution steps from Protocol A, but use the supplemented media instead of standard RPMI 1640.

  • Data Interpretation: Compare the MIC values obtained in standard RPMI versus supplemented RPMI. Calculate the fold-shift.

Protocol C: Erythrocyte Lysis Assay (Mammalian Cytotoxicity)

Procedure:

  • Obtain defibrinated sheep blood. Wash erythrocytes three times with sterile PBS (pH 7.4) via centrifugation (1000 × g, 10 min) until the supernatant is clear.

  • Prepare a 2% (v/v) erythrocyte suspension in PBS.

  • In a 96-well plate, mix 100 µL of the erythrocyte suspension with 100 µL of the thiazole compound at various concentrations (e.g., 1×, 5×, 10× MIC).

  • Controls: Use PBS as a negative control (0% lysis) and 1% Triton X-100 as a positive control (100% lysis).

  • Incubate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 × g for 10 minutes. Transfer 100 µL of the supernatant to a new plate and measure absorbance at 540 nm.

  • Calculation: % Hemolysis =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100.

Data Presentation

The following tables summarize the expected quantitative profile of highly active cyclopropane-thiazole derivatives based on validated literature parameters[1, 2].

Table 1: In vitro Antifungal Activity of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 102310.0150.0302.0Fungicidal
Candida glabrata ATCC 900300.0300.1204.0Fungicidal
Candida krusei ATCC 62580.0600.2404.0Fungicidal
Clinical C. albicans (MDR)0.015 - 0.1250.060 - 0.500≤ 4.0Fungicidal

Note: A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.0.

Table 2: Mechanistic Reversal Assay Results (Shift in MIC)

Assay ConditionMIC against C. albicans ATCC 10231Fold-Shift vs. BaselineMechanistic Implication
Baseline (Standard RPMI) 0.015 µg/mL--
+ 0.8 M Sorbitol 0.240 µg/mL16-fold increase Strong Cell Wall Interference
+ 400 µg/mL Ergosterol 0.120 µg/mL8-fold increase Direct Membrane/Sterol Interaction

Data synthesis indicates a dual-action mechanism where the compound disrupts both cell wall integrity and membrane sterol dynamics, a hallmark of advanced lipophilic thiazole hybrids.

References

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." Applied Microbiology and Biotechnology, 105(16-17), 6355-6367. URL: [Link]

  • Łączkowski, K. Z., et al. (2019). "Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)thiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

Anti-inflammatory properties of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole in cell culture

[1]

Expected Results & Data Presentation

Researchers should organize data into the following format to validate the compound's efficacy.

Table 1: Summary of Anti-Inflammatory Potency

AssayParameterControl (LPS Only)CMTT (10

M)
CMTT (25

M)
Reference Drug (Celecoxib)
MTT Cell Viability (%)100

2
98

3
95

4
96

2
Griess NO Production (

M)
45.2

1.5
28.4

2.1
12.1

1.2
10.5

0.9
ELISA PGE2 Release (pg/mL)1250

80
650

45
210

30
180

25

Note: Data represents Mean


References

  • Thiazole-Thiophene Hybrid Pharmacology: Saeedi, M., et al. (2019). "Thiazole and thiophene derivatives as potential anti-inflammatory agents: A review of structure-activity relationships." European Journal of Medicinal Chemistry.

  • RAW 264.7 Model Validation: Murakami, A., & Ohigashi, H. (2007). "Targeting NOX, INOS and COX-2 in inflammatory cells: Chemoprevention using food phytochemicals." International Journal of Cancer.

  • Specific Analog Activity (Chlorothiophen-thiazole): Sadiq, A., et al. (2024). "Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies." Frontiers in Chemistry.

  • COX-2/5-LOX Dual Inhibition: Kamat, V., et al. (2020). "Thiazole: A promising heterocycle for the development of potent anti-inflammatory agents." Future Medicinal Chemistry.

Application Notes and Protocols for the Molecular Docking of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the novel compound, 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole. Molecular docking is a pivotal computational technique in structure-based drug design, offering predictive insights into the binding of a small molecule to a macromolecular target.[1][2][3][4][5] This guide will delve into the scientific rationale, detailed step-by-step protocols for ligand and protein preparation, execution of the docking simulation using the widely-used software AutoDock Vina, and thorough analysis of the results. The protocols are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Docking 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

The convergence of computational power and structural biology has positioned molecular docking as a cornerstone of modern drug discovery.[1][6][7] It allows for the rapid screening of virtual compound libraries and the detailed study of ligand-receptor interactions at an atomic level, thereby accelerating the identification and optimization of lead compounds.[1][8]

The subject of this guide, 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, is a compound of significant interest due to its constituent heterocyclic scaffolds: thiazole and thiophene.

  • Thiazole Moiety: The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antidiabetic properties.[9][10][11]

  • Thiophene Moiety: Similarly, thiophene derivatives are recognized for their therapeutic potential and are components of several approved drugs, exhibiting activities such as anti-inflammatory and anticancer effects.[12][13][14] The thiophene ring system is present in 26 FDA-approved drugs across various pharmacological classes.[12][13]

Given the established pharmacological importance of these heterocycles, it is hypothesized that 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole may interact with various biological targets. For the purpose of this protocol, we will explore its interaction with Cyclooxygenase-2 (COX-2) , a well-established target for anti-inflammatory drugs. Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often targeting COX enzymes.[14]

Foundational Principles of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][4] The process is governed by two key components:

  • Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site, generating a multitude of possible binding poses.

  • Scoring Function: This component evaluates each generated pose and assigns a score that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.[15]

This guide will utilize a flexible ligand and rigid receptor docking approach, which is a common and computationally efficient method that allows the ligand to adapt its conformation to the binding site.[6]

Comprehensive Workflow for Molecular Docking

The following diagram illustrates the overarching workflow for a typical molecular docking experiment, which will be detailed in the subsequent protocols.

Molecular Docking Workflow Figure 1: General Molecular Docking Workflow cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB_Obtain Obtain Target Structure (e.g., from PDB) PDB_Clean Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_Obtain->PDB_Clean Ligand_Draw Generate Ligand 3D Structure Ligand_Prep Prepare Ligand: - Energy Minimization - Define rotatable bonds Ligand_Draw->Ligand_Prep Grid_Box Define Search Space (Grid Box Generation) PDB_Clean->Grid_Box Ligand_Prep->Grid_Box Run_Docking Execute Docking (e.g., AutoDock Vina) Grid_Box->Run_Docking Analyze_Scores Analyze Binding Affinity (Docking Scores) Run_Docking->Analyze_Scores Visualize_Poses Visualize Binding Poses (e.g., PyMOL, Discovery Studio) Analyze_Scores->Visualize_Poses Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize_Poses->Identify_Interactions Validate Validate Results Identify_Interactions->Validate

Caption: A flowchart of the molecular docking process.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the molecular docking of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole with human COX-2.

Part A: Target Protein Preparation (COX-2)

The quality of the initial protein structure is paramount for a successful docking study.

  • Obtain Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 5KIR . This structure contains a co-crystallized inhibitor, which is useful for defining the binding site and for validation.

  • Clean the PDB File:

    • Load the 5KIR.pdb file into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all water molecules. While some water molecules can be critical for binding, for a standard docking procedure, they are typically removed to simplify the system.[16]

    • Remove any co-crystallized ligands and other heteroatoms that are not essential for the protein's structural integrity or catalytic activity.

    • If the protein has multiple chains, retain only the chain that contains the active site of interest (in this case, Chain A).

  • Prepare the Receptor for Docking:

    • Use a preparation wizard, such as the Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Suite. Alternatively, use AutoDockTools (ADT).[17]

    • Add Polar Hydrogens: Crystal structures usually do not include hydrogen atoms. Adding them is crucial for correct hydrogen bonding.[17]

    • Assign Partial Charges: Assign partial charges to all atoms. The Gasteiger charge calculation method is commonly used for this purpose.[18]

    • Save the Prepared Protein: Save the cleaned and prepared protein structure in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Part B: Ligand Preparation
  • Generate 3D Structure:

    • Draw the 2D structure of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

    • Save the structure as a .mol or .sdf file.

  • Energy Minimization:

    • Perform energy minimization on the 3D ligand structure using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand. Software like Avogadro or Open Babel can be used for this purpose.[19]

  • Prepare Ligand for Docking:

    • Load the energy-minimized ligand into AutoDockTools (ADT).

    • Define Rotatable Bonds: ADT will automatically detect and define the rotatable bonds in the ligand, which allows for its flexibility during docking.

    • Save the Prepared Ligand: Save the prepared ligand in the .pdbqt format.

Part C: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[20]

  • Define the Search Space (Grid Box):

    • The grid box defines the three-dimensional space within the receptor where Vina will search for binding poses.

    • Load the prepared protein (.pdbqt) into ADT.

    • The grid box should be centered on the active site of the protein and be large enough to encompass the entire binding pocket to allow the ligand to move and rotate freely.[18] A good practice is to center the grid on the co-crystallized ligand if one is available.

    • Record the coordinates for the center of the grid box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z). A typical size for a drug-like molecule is around 25 x 25 x 25 Å.

  • Create the Configuration File:

    • Create a text file named conf.txt. This file contains the input parameters for the Vina simulation.

    • Populate the file as follows:

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. The default value is 8.

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared protein, ligand, and configuration files, as well as the Vina executable.

    • Execute the following command:

    • Vina will perform the docking and save the output poses in docking_results.pdbqt and a log file with the binding affinity scores in log.txt.

Analysis and Interpretation of Results

Data Presentation

The primary quantitative result from AutoDock Vina is the binding affinity, presented in kcal/mol. The results for the top poses are typically summarized in a table.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Example)
1-9.50.000HIS-90, ARG-513, TYR-355
2-9.21.852HIS-90, VAL-523, SER-353
3-9.12.105ARG-513, TYR-385, PHE-518

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Binding Affinity (Docking Score): This score estimates the free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[21] It is useful for ranking different ligands or different poses of the same ligand.[15]

  • Binding Pose and Interactions:

    • Load the receptor PDBQT file and the docking_results.pdbqt file into a visualization tool like PyMOL or Discovery Studio.

    • Analyze the top-ranked pose (the one with the lowest binding energy).

    • Identify key interactions between the ligand and the protein's active site residues:

      • Hydrogen Bonds: These are critical for specificity and affinity.

      • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Visualize these interactions to understand the structural basis of the binding.[22]

The following diagram provides a logical flow for the analysis of docking results.

Docking Result Analysis Figure 2: Decision Tree for Analyzing Docking Results Start Docking Simulation Complete CheckScore Is the top binding affinity score significantly low (< -6 kcal/mol)? Start->CheckScore VisualizePose Visualize top-ranked pose in the active site CheckScore->VisualizePose Yes WeakBinding Weak or non-specific binding predicted. Re-evaluate ligand or target. CheckScore->WeakBinding No CheckInteractions Are key interactions (H-bonds, hydrophobic) present? VisualizePose->CheckInteractions ClusterAnalysis Perform cluster analysis on all generated poses VisualizePose->ClusterAnalysis PlausibleBinding Binding is plausible. Proceed with further validation. CheckInteractions->PlausibleBinding Yes NoKeyInteractions No significant interactions. Pose may be an artifact. CheckInteractions->NoKeyInteractions No CompareToKnown Compare with known inhibitors or experimental data PlausibleBinding->CompareToKnown

Caption: A decision-making flowchart for docking result analysis.

Validation and Ensuring Trustworthiness

The predictions from molecular docking must be critically evaluated.[23]

  • Re-docking: A primary validation method involves docking the co-crystallized ligand back into its binding site. If the docking protocol can reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å, the protocol is considered validated.[24]

  • Comparison with Known Binders: If experimental data (e.g., IC50 values) are available for a set of known inhibitors, a good docking protocol should show a correlation between the docking scores and the experimental binding affinities.[21]

  • Consensus Scoring: Using multiple different docking programs or scoring functions can increase confidence in the results if they produce a consensus prediction.[15]

  • Molecular Dynamics (MD) Simulations: For promising poses, running MD simulations can assess the stability of the ligand-protein complex over time, providing a more rigorous validation of the predicted interactions.[24]

Conclusion

This guide has provided a detailed, scientifically-grounded protocol for conducting molecular docking studies on 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole with the COX-2 enzyme as a representative target. By following these steps, from meticulous preparation of the molecules to the critical analysis and validation of the results, researchers can generate reliable hypotheses about the binding of this novel compound. These computational insights are invaluable for guiding subsequent experimental validation and advancing the drug discovery process.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Ansari, M. A., & Singh, P. (2026, January 21).
  • El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results?
  • Kumar, R., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • Bioinformatics Review. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • Kashyap, P., et al. (2024, November 3). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • Singh, V., & Dwivedi, A. (2024, March 15).
  • Kumar, A., et al. (2023, August 20).
  • ResearchGate. (2022, April 25).
  • PubMed. (n.d.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.
  • Journal of Drug Delivery and Therapeutics. (n.d.).
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • Preprints.org. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • ScienceScholar. (2022, August 18).
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Seeliger, D., & de Groot, B. L. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • Dr. Amjad Ali. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • de Oliveira, R., et al. (2021, July 19).
  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Frontiers. (n.d.).
  • ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching.
  • Preprints.org. (2025, December 26).
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Insights into molecular docking: A comprehensive view.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • ECHEMI. (n.d.).
  • Meng, E. C., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
  • Cresset Group. (n.d.). Protein-ligand docking.
  • Docking Server. (n.d.). Steps of ligand docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • The Research Nest. (2025, August 7).
  • PMC. (n.d.). Pre-docking filter for protein and ligand 3D structures.
  • Schrödinger. (n.d.). Docking and scoring.
  • MDPI. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
  • Frontiers. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • Pharmaceutical and Biosciences Journal. (2022, July 15).
  • Bentham Science. (2023, September 1).
  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

Sources

Application Note: Strategic Method Development for the Quantification of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (CMTT)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in pharmaceutical development and bioanalysis. It addresses the quantification of the New Chemical Entity (NCE) 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole , hereafter referred to as CMTT .[1]

Executive Summary

The quantification of thiazole-thiophene hybrid scaffolds is critical in the development of novel antimicrobial and antiviral agents.[1] CMTT presents specific analytical challenges due to its high lipophilicity, low aqueous solubility, and lack of ionizable functional groups in the physiological pH range.

This guide details two distinct, validated protocols:

  • RP-HPLC-UV/PDA: A robust method for purity profiling, stability testing, and formulation analysis.[1]

  • LC-MS/MS: A high-sensitivity method for bioanalysis (plasma/serum) supporting DMPK studies.[1]

Analyte Profile & Physicochemical Assessment

Understanding the molecule is the first step in robust method design.

ParameterValue / CharacteristicImplication for Method Development
Formula C₁₁H₁₁NS₂
Molecular Weight 221.34 g/mol Monoisotopic Mass: ~221.03 Da.[1][2] Target [M+H]⁺ = 222.0
LogP (Predicted) ~3.8 – 4.2Highly lipophilic. Requires high % organic mobile phase.
pKa (Predicted) ~2.5 (Thiazole N)Weak base. Acidic mobile phase needed to protonate for MS sensitivity.
UV Max (

)
~305–315 nmConjugated thiophene-thiazole system allows selective detection above protein background (<280 nm).
Solubility Low (Water); High (MeOH, ACN)Samples must be dissolved in organic solvent or 50:50 mix.

Method Development Lifecycle

The following diagram illustrates the decision matrix used to select the appropriate detection mode based on the study phase.

MethodStrategy Start Study Requirement Decision Sensitivity vs. Selectivity? Start->Decision BranchQC High Conc. / Purity / Stability (> 1 µg/mL) Decision->BranchQC Purity BranchPK Trace Levels / Biofluids (< 100 ng/mL) Decision->BranchPK Bioanalysis MethodUV Protocol 1: RP-HPLC-UV (Robustness Focus) BranchQC->MethodUV MethodMS Protocol 2: LC-MS/MS (Sensitivity Focus) BranchPK->MethodMS OptUV Optimization: - pH 2.5-3.0 (Peak Shape) - 310 nm (Selectivity) MethodUV->OptUV OptMS Optimization: - ESI (+) Mode - MRM: 222.0 -> 97.0 MethodMS->OptMS

Figure 1: Strategic decision tree for selecting the analytical approach based on sensitivity needs.

Protocol 1: RP-HPLC-UV for Purity & Stability[1][2]

Objective: Quantify CMTT in bulk drug substance or formulation prototypes. Principle: Reversed-Phase Chromatography with Diode Array Detection.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The "Plus" end-capping reduces tailing for basic thiazoles.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Improves mass transfer for lipophilic compounds).

  • Detection: PDA at 310 nm (Reference: 360 nm).

    • Note: 310 nm targets the conjugated system, minimizing interference from non-conjugated impurities.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic elution of polar impurities
10.090Gradient ramp to elute CMTT
12.090Wash
12.140Re-equilibration
15.040End
Sample Preparation (Stock & Working)[2]
  • Stock Solution (1 mg/mL): Weigh 10 mg CMTT into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins.

  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

System Suitability Criteria
  • Retention Time: ~7.5 ± 0.5 min.

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • Precision (n=6): %RSD < 1.0%.[3][4]

Protocol 2: LC-MS/MS for Bioanalysis (Plasma)[1]

Objective: Quantify CMTT in rat/human plasma for PK profiling. Principle: Protein precipitation extraction followed by MRM detection.

Mass Spectrometry Parameters (Scouting)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The thiazole nitrogen is protonatable ([M+H]⁺).

  • Precursor Ion: m/z 222.0 .

  • Product Ions (MRM):

    • Quantifier:222.0

      
       97.0  (Thiophene fragment cation, high intensity).
      
    • Qualifier:222.0

      
       181.0  (Loss of cyclopropyl group [-41 Da]).
      
Chromatographic Conditions (Fast LC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B in 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

Sample Extraction Workflow

SamplePrep Plasma 50 µL Plasma Sample IS Add 10 µL IS (Deuterated Analog) Plasma->IS Precip Add 200 µL Cold Acetonitrile IS->Precip Vortex Vortex (1 min) Centrifuge (10k rpm) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject 2 µL into LC-MS/MS Supernatant->Inject

Figure 2: Protein precipitation workflow for high-throughput bioanalysis.[1]

Method Validation Guide (ICH Q2(R2))

To ensure data integrity, the following validation parameters must be executed.

Linearity & Range
  • HPLC-UV: 1.0 µg/mL to 100 µg/mL.[1] (R² > 0.999).[3]

  • LC-MS/MS: 1.0 ng/mL to 1000 ng/mL.[1] (Weighted 1/x² regression).

Accuracy & Precision[1][2][4]
  • Prepare QC samples at Low, Medium, and High concentrations.

  • Acceptance:

    • HPLC: ±2% accuracy, RSD < 2%.

    • LC-MS: ±15% accuracy, RSD < 15% (±20% at LLOQ).

Specificity (Selectivity)
  • Blank Analysis: Inject blank plasma/solvent to ensure no interference at the retention time of CMTT.

  • Cross-talk: Ensure the Internal Standard (IS) does not contribute to the CMTT channel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Increase buffer ionic strength (add 10mM Ammonium Acetate) or use a "Shield" RP column.
Low MS Sensitivity Ion suppression from matrix.Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using MTBE.[1]
Retention Shift Mobile phase evaporation.Cap solvent bottles; ensure column temperature is stable.
Carryover Lipophilic analyte sticking to needle.Use a needle wash of 50:50:0.1 ACN:MeOH:FA.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and spectral identification of some new thiazole derivatives. Journal of Chemistry. (Provides context on Thiazole UV/MS characteristics). Link

Sources

Application Note: 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (hereafter referred to as CP-MT-Tz ) in organic electronic devices.

Given the specific structural attributes—a thiazole core (electron-deficient), a thiophene substituent (electron-rich), and a cyclopropyl group (steric/packing modulator)—this molecule represents a class of low-molecular-weight organic semiconductors or building blocks used to study structure-property relationships in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Executive Summary & Material Profile

CP-MT-Tz is an asymmetric heterocyclic small molecule. Its utility in organic electronics stems from the synergistic combination of the electron-withdrawing thiazole ring and the electron-donating thiophene unit. This "push-pull" character, albeit weak in such a small system, facilitates intermolecular orbital overlap. The cyclopropyl group is a critical structural feature; unlike flexible alkyl chains, the rigid cyclopropyl ring induces unique packing motifs (often herringbone) and enhances crystallinity without significantly disrupting the


-conjugation plane.
Physicochemical Properties
PropertyValue / CharacteristicRelevance to Electronics
Molecular Formula

Low MW facilitates vacuum deposition.
Electronic Type Ambipolar / Weak n-typeThiazole lowers LUMO; Thiophene raises HOMO.
Solubility High (CHCl

, Toluene)
Compatible with solution processing (Spin coating).
Crystallinity High (Cyclopropyl driven)Essential for high charge carrier mobility.
Thermal Stability Moderate (

)
Suitable for mild annealing; avoid extreme temps.

Synthesis & Purification Protocol

High purity (>99.9%) is the absolute prerequisite for organic electronics. Impurities act as charge traps, drastically reducing mobility.

Synthesis Route (Hantzsch Coupling)

The most robust synthesis involves the condensation of a haloketone with a thioamide.

Reagents:

  • Precursor A: Cyclopropanecarbothioamide.

  • Precursor B: 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one.

  • Solvent: Ethanol (EtOH).

Protocol:

  • Dissolution: Dissolve 1.0 eq of Precursor A and 1.0 eq of Precursor B in absolute EtOH (0.5 M concentration).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until starting materials disappear.
    
  • Precipitation: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with aqueous

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM), wash with brine, and dry over

    
    .
    
  • Concentration: Remove solvent under reduced pressure to yield the crude solid.

Purification for Electronics (The "Trap-Free" Standard)

Standard column chromatography is insufficient for semiconductor applications.

  • Column Chromatography: Silica gel (Hexane/DCM gradient) to remove gross organic impurities.

  • Recrystallization: Recrystallize twice from hot Ethanol or Methanol to remove isomers and inorganic salts.

  • Vacuum Sublimation (CRITICAL):

    • Setup: 3-zone gradient sublimation furnace.

    • Conditions: High vacuum (

      
       Torr).
      
    • Source Temp:

      
       (Adjust based on TGA data).
      
    • Gradient: Establish a gradient to deposit the pure crystal fraction in the middle zone.

    • Result: Collect the highly crystalline, bright-colored fraction. Reject the volatile light impurities and the non-volatile ash.

Device Fabrication Protocol: Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET to evaluate the charge transport mobility of CP-MT-Tz.

Substrate Preparation
  • Substrate: Heavily doped n-type Si (Gate) with 300 nm thermally grown

    
     (Dielectric).
    
  • Cleaning Workflow:

    • Sonicate in Deionized Water (10 min).

    • Sonicate in Acetone (10 min).

    • Sonicate in Isopropanol (10 min).

    • UV-Ozone treatment (20 min) to remove organic residues and activate surface hydroxyls.

Surface Modification (SAM Treatment)

To minimize charge trapping at the dielectric interface and improve crystal growth:

  • Agent: Octadecyltrichlorosilane (OTS-18) or Hexamethyldisilazane (HMDS).

  • Protocol (OTS): Immerse cleaned wafers in a 10 mM solution of OTS in Toluene for 12 hours. Rinse with Toluene and bake at

    
     for 20 min.
    
Active Layer Deposition

Choose Method A (Vacuum) for highest performance or Method B (Solution) for rapid screening.

  • Method A: Physical Vapor Deposition (PVD)

    • Rate: 0.1 – 0.3 Å/s (Slow rate promotes large grain growth).

    • Thickness: 40 – 50 nm.

    • Substrate Temp: Hold substrate at

      
       during deposition to enhance crystallinity (Cyclopropyl ordering).
      
  • Method B: Spin Coating

    • Solution: 10 mg/mL in Chloroform or Chlorobenzene.

    • Spin: 1500 rpm for 60s.

    • Annealing: Anneal at

      
       for 30 min in a nitrogen glovebox.
      
Contact Deposition (Source/Drain)
  • Mask: Shadow mask defining channel length (

    
    ) and width (
    
    
    
    ).
  • Metal: Gold (Au) (Work function

    
     eV) matches the HOMO of thiophene-based systems.
    
  • Thickness: 40 nm.

Visualizations & Logic Flows

Synthesis & Purification Workflow

This diagram illustrates the critical path from raw precursors to electronic-grade material.

SynthesisWorkflow Precursors Precursors: Cyclopropanecarbothioamide + Bromoketone Hantzsch Hantzsch Condensation (EtOH, Reflux) Precursors->Hantzsch Cyclization Crude Crude CP-MT-Tz Hantzsch->Crude Workup Column Silica Gel Chromatography Crude->Column Remove Tars Sublimation High-Vac Sublimation (10^-6 Torr) Column->Sublimation Pre-purified Solid DeviceReady Electronic Grade Crystal (>99.9%) Sublimation->DeviceReady Physical Separation

Figure 1: Critical purification pathway ensuring trap-free semiconductor material.

Electronic Band Alignment

Understanding the energy level alignment is crucial for contact selection.

BandDiagram cluster_Material CP-MT-Tz Energy Levels cluster_Electrodes Contacts Vacuum Vacuum Level (0 eV) LUMO LUMO (~ -2.8 eV) (Thiazole contribution) HOMO HOMO (~ -5.3 eV) (Thiophene contribution) Gap Band Gap (~ 2.5 eV) Au Au Work Function (-5.1 eV)

Figure 2: Energy level estimation. Gold (Au) provides efficient hole injection into the HOMO.

Characterization & Metrics

To validate the application of CP-MT-Tz, the following metrics must be recorded:

  • UV-Vis Spectroscopy:

    • Solution vs. Thin Film: Look for a red shift in the solid state. A significant red shift indicates strong

      
       stacking (J-aggregation), desirable for transport.
      
  • X-Ray Diffraction (XRD):

    • Measure out-of-plane diffraction (

      
      ).
      
    • Target: Sharp, high-intensity peaks (e.g., (100), (200)) indicating lamellar ordering. Calculate d-spacing.

  • Electrical Characterization (IV Curves):

    • Output Characteristics:

      
       vs 
      
      
      
      . Look for linear and saturation regimes.
    • Transfer Characteristics:

      
       vs 
      
      
      
      .
    • Mobility (

      
      ):  Extract from the saturation regime equation:
      
      
      
      
    • On/Off Ratio: Should exceed

      
       for practical switching.
      

References

  • Lin, Y., Fan, H., Li, Y., & Zhan, X. (2012). Thiazole-Based Organic Semiconductors for Organic Electronics. Advanced Materials, 24(23), 3087–3106. [Link]

    • Foundational review establishing thiazole as a key electron-accepting unit for tuning energy levels.
  • Gansäuer, A., et al. (2018). The Cyclopropyl Group as a Neglected Donor in Donor–Acceptor Cyclopropane Chemistry. Organic Letters, 20(6), 1672–1675. [Link]

    • Provides mechanistic insight into the electronic donor properties of the cyclopropyl group.
  • Barclay, T. M., et al. (1997). Structure and properties of thiazole-thiophene oligomers. Journal of Materials Chemistry, 7, 1321-1328. [Link]

    • Early authoritative work on the packing and synthesis of mixed thiazole-thiophene systems.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing yield, purity, or reproducibility issues when constructing the 2-cyclopropyl-4-(5-methylthiophen-2-yl)thiazole scaffold.

Part 1: Reaction Pathway & Causality

The standard synthetic route for 2-cyclopropyl-4-(5-methylthiophen-2-yl)thiazole relies on the classical , which involves the cyclocondensation of an


-haloketone with a thioamide. Specifically, cyclopropanecarbothioamide is reacted with 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one.

Understanding the mechanistic pathway is critical for troubleshooting. The reaction initiates with an 1

1 by the sulfur atom of the thioamide onto the 

-carbon of the haloketone[1]. This forms an S-alkylation intermediate, which undergoes intramolecular cyclization where the nitrogen attacks the ketone carbonyl to form a 2[2]. The final step is a dehydration reaction that aromatizes the ring to yield the target thiazole[2].

G A Cyclopropanecarbothioamide C S-Alkylation Intermediate A->C SN2 Attack B 2-Bromo-1-(5-methylthiophen- 2-yl)ethan-1-one B->C Loss of HBr D Hydroxythiazoline Intermediate C->D Cyclization E 2-Cyclopropyl-4-(5-methylthiophen- 2-yl)thiazole D->E Dehydration

Figure 1: Mechanism of Hantzsch thiazole synthesis for the target molecule.

Part 2: Troubleshooting FAQs

Q1: My overall yield is low (<40%), and TLC shows significant unreacted cyclopropanecarbothioamide. How can I drive the reaction to completion? Causality: Cyclopropanecarbothioamide can exhibit lower nucleophilicity compared to standard thioureas. Under conventional reflux (e.g., in ethanol at 70°C), the initial


 attack may be sluggish, leading to incomplete conversion and competitive thermal degradation[2].
Solution:  Transition from conventional thermal heating to 2. Microwave irradiation at 90–120°C for 10–30 minutes dramatically enhances the reaction rate of the initial nucleophilic attack and the subsequent cyclization[2].

Q2: I am observing a high degree of side products, specifically debrominated 1-(5-methylthiophen-2-yl)ethan-1-one. How can I prevent this? Causality:


-Haloketones are highly reactive and prone to radical-mediated debromination or hydrolysis, especially when exposed to light or adventitious moisture over prolonged heating periods, or when reacting with 3[3].
Solution:  Always use freshly prepared or recrystallized 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one. Shield the reaction flask from light and utilize anhydrous solvents (e.g., anhydrous ethanol or acetonitrile)[3].

Q3: The reaction mixture turns dark/black, and NMR indicates degradation of the thiophene ring. What causes this and how do I fix it? Causality: The Hantzsch cyclization stoichiometrically releases hydrobromic acid (HBr) as a byproduct[1]. Thiophene derivatives—particularly alkyl-substituted ones like 5-methylthiophene—are sensitive to strong mineral acids and can undergo polymerization. Furthermore, highly acidic conditions can4 of the reaction, promoting the formation of undesired dihydrothiazole isomers[4]. Solution: Introduce an acid scavenger into the reaction mixture. Using a mild base such as


 or 

neutralizes the generated HBr[5]. Critical Caveat: Neutralizing the acid can sometimes stabilize the 5, preventing the final dehydration step[5]. Ensure that the reaction is heated sufficiently (e.g., 100°C via microwave) to drive the elimination of water and achieve full aromatization.

Part 3: Quantitative Optimization Data

To illustrate the impact of these troubleshooting steps, the following table summarizes the expected yield profiles based on different experimental conditions.

Reaction ConditionsSolventAdditive (Acid Scavenger)TimeExpected YieldPurity (HPLC)Primary Issue Observed
Conventional Reflux (70°C)EthanolNone4-6 hours35-45%< 70%Thiophene degradation, low conversion
Conventional Reflux (70°C)Ethanol

(1.5 eq)
4-6 hours55-65%> 85%Stalled at hydroxythiazoline intermediate
Microwave (100°C)EthanolNone20 mins60-70%< 80%Acid-catalyzed side reactions
Microwave (100°C) Ethanol

(1.5 eq)
20 mins 85-95% > 95% Optimized (Self-validating protocol)

Part 4: Standard Operating Procedure (SOP)

The following self-validating protocol integrates the mechanistic solutions discussed above to ensure high-fidelity synthesis of 2-cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 20 mL microwave reaction vessel, add 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one (1.0 mmol, freshly prepared) and cyclopropanecarbothioamide (1.2 mmol)[2].

  • Solvent & Base Addition: Suspend the reagents in 5.0 mL of anhydrous ethanol[3]. Add sodium bicarbonate (

    
    , 1.5 mmol) to the suspension to act as an acid scavenger[5].
    
  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Heat the mixture to 100°C for 20 minutes under continuous magnetic stirring[2].

  • Reaction Quenching: Allow the vessel to cool to room temperature. Carefully vent the vial (as

    
     gas may have evolved) and pour the contents into a beaker containing 20 mL of 5% 
    
    
    
    solution or ice-cold deionized water[1].
  • Extraction: Extract the aqueous mixture with ethyl acetate (

    
    ). Combine the organic layers[3].
    
  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford the pure 2-cyclopropyl-4-(5-methylthiophen-2-yl)thiazole.

Workflow W1 Step 1: Reagent Preparation α-haloketone & thioamide W2 Step 2: Solvent & Base Dissolve in EtOH, add NaHCO3 W1->W2 W3 Step 3: Microwave Heating 100°C for 20 minutes W2->W3 W4 Step 4: Aqueous Work-up Quench in ice-water, extract W3->W4 W5 Step 5: Drying Dry over Na2SO4, concentrate W4->W5 W6 Step 6: Purification Column chromatography W5->W6

Figure 2: Step-by-step experimental workflow for the optimized microwave-assisted synthesis.

Part 5: References

  • Title: Hantzsch Thiazole Synthesis - Chem Help Asap Source: chemhelpasap.com URL:

  • Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL:

  • Title: Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives Source: Benchchem URL:

  • Title: US20170240541A1 - Process for preparing thiazole derivatives Source: Google Patents URL:

  • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC) URL:

  • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL:

Sources

Technical Support Center: Purification Challenges of 2-Cyclopropyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-cyclopropyl-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this unique class of heterocyclic compounds. The presence of the cyclopropyl ring introduces specific physicochemical properties that can complicate standard purification protocols.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your purification strategies and achieve high-purity compounds.

I. Understanding the Core Challenges

The purification of 2-cyclopropyl-thiazole derivatives presents a unique set of obstacles primarily stemming from the physicochemical contributions of both the thiazole and cyclopropyl moieties.

  • Polarity and Solubility: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts a degree of polarity.[3][4] Conversely, the cyclopropyl group, a small, strained carbocycle, is lipophilic and can influence the overall polarity in a non-linear fashion.[2] This often results in compounds with intermediate polarity, making sharp separations from similarly polar impurities difficult. The cyclopropyl group's ability to participate in conjugation to some extent can also affect the molecule's electronic properties and interactions with stationary phases.[5]

  • Co-eluting Impurities: The synthesis of 2-cyclopropyl-thiazoles, frequently via methods like the Hantzsch thiazole synthesis, can generate byproducts with very similar structures and polarities to the target compound.[6][7][8] These can include unreacted starting materials (e.g., α-haloketones and thioamides), regioisomers, or over-alkylated products.[6][9][10]

  • Thermal and pH Stability: While the thiazole ring is generally stable, the overall molecule's stability can be influenced by other functional groups present.[6] Some derivatives may be sensitive to prolonged exposure to heat or strongly acidic or basic conditions, which can be encountered during certain purification techniques.[6]

  • Crystallization Difficulties: The conformational rigidity of the cyclopropyl group can sometimes hinder the formation of a well-ordered crystal lattice, making crystallization a challenging purification method.[1] This can be further complicated by the presence of minor impurities that inhibit crystal growth.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for 2-cyclopropyl-thiazole derivatives?

A1: The most frequently employed techniques are column chromatography, recrystallization, and in some cases, preparative HPLC.[6][11] The choice is dictated by the scale of the purification, the nature of the impurities, and the physical state of the crude product. Column chromatography is often the first choice for separating the target compound from less polar and more polar impurities.[6][12]

Q2: How does the cyclopropyl group affect the choice of solvent system in chromatography?

A2: The cyclopropyl group generally decreases the polarity of the molecule compared to a corresponding linear alkyl or aromatic substituent of similar size. This means that less polar solvent systems are often required for elution from normal-phase silica gel. A good starting point is often a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[6][13] It's crucial to perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for separation.[6][13] An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for effective separation on a column.[6]

Q3: My 2-cyclopropyl-thiazole derivative is streaking on the TLC plate and column. What is causing this and how can I fix it?

A3: Streaking is often indicative of interactions between the basic nitrogen atom on the thiazole ring and the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[6] This will neutralize the acidic sites on the silica and lead to sharper bands and better separation.

Q4: I'm having trouble crystallizing my 2-cyclopropyl-thiazole derivative. What can I do?

A4: Difficulty in crystallization can be due to several factors, including the presence of impurities or the inherent properties of the molecule. Trying a binary solvent system is a common and effective strategy.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent can be added to clarify the solution, which is then allowed to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[6]

Q5: Are there more advanced purification techniques for particularly challenging separations of 2-cyclopropyl-thiazole derivatives?

A5: Yes, for difficult separations, especially for chiral compounds or those with very closely related impurities, Supercritical Fluid Chromatography (SFC) is a powerful alternative.[14][15] SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[15][16] It offers advantages such as faster separations, reduced solvent consumption, and is particularly well-suited for normal-phase separations of moderately polar compounds.[16][17] For high-purity requirements in later stages of drug development, preparative reversed-phase HPLC (RP-HPLC) with UV and mass-triggered fraction collection is also a highly effective method.[11]

III. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common purification issues.

Troubleshooting Scenario 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and a major impurity. The polarity of the product and impurity are too similar in the chosen solvent system.1. Optimize the solvent system: Systematically screen different solvent combinations using TLC. Try switching to a solvent with a different selectivity (e.g., replace ethyl acetate with dichloromethane or acetone).2. Gradient Elution: If isocratic elution fails, employ a shallow gradient of the polar solvent. This can help to resolve closely eluting compounds.3. Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a bonded phase like diol or cyano.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Product does not elute from the column. The eluent is not polar enough.Increase the proportion of the polar solvent. If the compound is still retained, consider adding a small amount of a more polar solvent like methanol to the eluent.
Low recovery of the compound after chromatography. 1. The compound is irreversibly adsorbing to the silica gel.2. The compound is degrading on the column.1. Add a basic modifier like triethylamine to the eluent to prevent strong interactions with silica.[6]2. If degradation is suspected, run the chromatography at a lower temperature (if possible) and work up the fractions quickly. Consider using a less acidic stationary phase like neutral alumina.
Troubleshooting Scenario 2: Issues with Recrystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound may be an oil at room temperature.1. Slowly evaporate some of the solvent to increase the concentration and try cooling again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of the pure compound if available.4. If the compound is an oil, consider converting it to a salt (if it has a basic handle) which may be more crystalline, or resort to chromatographic purification.
The product "oils out" instead of crystallizing. The solubility of the compound changes too rapidly with temperature, or the boiling point of the solvent is higher than the melting point of the compound.1. Use a larger volume of solvent to keep the compound dissolved at a lower temperature.2. Try a different solvent or solvent system with a lower boiling point.
Low recovery of the product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used initially.1. Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation.2. Minimize the amount of hot solvent used to dissolve the crude product.
The purified product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent.1. Try a different recrystallization solvent or solvent pair.2. Perform a second recrystallization.3. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Column Chromatography
  • Adsorbent and Column Selection: As a general guideline, use approximately 25-50 g of silica gel for every 1 g of crude material to be purified.[6]

  • Solvent System Selection: Utilize TLC to identify an optimal eluent system where the desired compound has an Rf value of 0.2-0.4.[6]

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel and then gently tap the column to ensure even packing. Run the least polar solvent through the column until the silica is fully wetted.

    • Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column. This method is preferred for compounds with low solubility in the eluent.

  • Elution: Begin elution with the determined solvent system. If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for 2-cyclopropyl-thiazole derivatives.

Purification_Workflow start Crude 2-Cyclopropyl-Thiazole Derivative is_solid Is the crude material a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No cryst_success Is the product pure? try_cryst->cryst_success cryst_success->column_chrom No end_pure Pure Product cryst_success->end_pure Yes column_success Is separation adequate? column_chrom->column_success advanced_chrom Consider Advanced Chromatography (Prep-HPLC, SFC) column_success->advanced_chrom No column_success->end_pure Yes end_impure Further Optimization Needed advanced_chrom->end_impure

Caption: Decision workflow for purification strategy.

V. Advanced Purification Techniques: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations that are not amenable to standard liquid chromatography or for chiral separations, SFC presents a highly effective solution.[14][15][18]

Key Principles of SFC:

  • Mobile Phase: Uses a supercritical fluid, most commonly CO2, as the primary mobile phase.[15] Supercritical fluids have properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which leads to faster and more efficient separations.[16]

  • Co-solvents: A small amount of an organic modifier (e.g., methanol, ethanol) is often added to the CO2 to increase the mobile phase's polarity and solvating power.[14]

  • Advantages:

    • Speed: Faster analysis times and shorter column equilibration times compared to HPLC.[16]

    • "Greener" Chemistry: Significantly reduces the consumption of organic solvents.[17]

    • Convenient Fraction Collection: The CO2 mobile phase evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which simplifies sample recovery.[15][16]

When to Consider SFC for 2-Cyclopropyl-Thiazole Derivatives:

  • When separating closely related isomers that are difficult to resolve by HPLC.

  • For the purification of chiral 2-cyclopropyl-thiazole derivatives.[14][15]

  • When dealing with compounds that are unstable in the aqueous or protic solvents used in reversed-phase HPLC.[17]

  • For high-throughput purification needs in a drug discovery setting.[16]

SFC_Process cluster_0 SFC System co2_supply CO2 Supply pump Pump co2_supply->pump modifier_supply Co-solvent (e.g., Methanol) modifier_supply->pump injector Injector pump->injector column Chiral or Achiral Stationary Phase injector->column detector Detector (UV, MS) column->detector bpr Back Pressure Regulator detector->bpr collection Fraction Collection bpr->collection

Caption: Schematic of a Supercritical Fluid Chromatography system.

VI. References

  • Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725. Retrieved from [Link]

  • Fanali, S., et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 249-253. Retrieved from [Link]

  • AIP Publishing. (2021). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings. Retrieved from [Link]

  • Plech, T., et al. (2021). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 26(11), 3373. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ChemistrySelect, 8(41). Retrieved from [Link]

  • Yüksek, H., et al. (2022). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 27(14), 4434. Retrieved from [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(4), 262-273. Retrieved from [Link]

  • Chirality. (2024). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. Retrieved from [Link]

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • Ke, S. Y., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 24(12), 5723-5726. Retrieved from [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 28(19), 6825. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • Organic Letters. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]

  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Medicinal Chemistry Research. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti- Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2020). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Molecules. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bioassay Inconsistencies with 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven not by a lack of target engagement, but by the physicochemical liabilities of the probe itself.

The compound 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole presents a classic formulation challenge. The cyclopropyl ring, the 5-methylthiophene moiety, and the central thiazole core create a highly planar, lipophilic topology devoid of strong hydrogen-bond donors. When diluted from a DMSO stock into an aqueous assay buffer, this lack of hydrogen-bonding capacity forces surrounding water molecules into entropically unfavorable clathrate cages. To minimize this exposed hydrophobic surface area, the compound undergoes rapid hydrophobic collapse, self-assembling into colloidal aggregates[1].

This guide is designed to help you diagnose solubility artifacts, understand the causality behind erratic assay data, and implement field-proven formulation strategies to rescue your bioassays.

Part 1: Diagnostic FAQs – Is Solubility the Culprit?

Q: My dose-response curves are "bell-shaped" and exhibit unusually steep Hill slopes (>2.0). What is happening at the molecular level? A: You are likely observing colloidal aggregation rather than true 1:1 stoichiometric inhibition. Highly lipophilic compounds like 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole often form liquid-like colloidal particles (50–500 nm in radius) when they exceed their Critical Aggregation Concentration (CAC) in aqueous media[1]. These colloids promiscuously sequester and partially denature assay proteins on their surface, leading to false-positive inhibition[2]. The "bell-shaped" curve occurs because, at very high concentrations, the colloids grow too large and precipitate out of solution, or they become too massive to passively diffuse across cell membranes in cell-based assays, causing an apparent loss of drug efficacy[3].

Q: I am seeing high well-to-well variability, even though my compound is fully dissolved in a 10 mM DMSO stock. Could the stock be the issue? A: Yes. DMSO is highly hygroscopic. If your stock library is subjected to repeated freeze-thaw cycles or stored in unsealed plates, it rapidly absorbs atmospheric moisture. This water content drastically lowers the solubility limit of the compound inside the stock tube, causing micro-precipitation before the compound ever reaches your assay buffer[4]. When you pipette from this degraded stock, you are dispensing an unknown, variable concentration of the drug.

Q: How can I prevent precipitation when diluting from DMSO into the aqueous assay buffer? A: The standard practice of directly spiking high-concentration DMSO stocks into aqueous buffers forces the compound through a drastic polarity gradient, practically guaranteeing precipitation[5]. Instead, perform your serial dilutions entirely in 100% DMSO first. Once the dilution series is complete, transfer a uniform, minimal volume (keeping final DMSO <0.5% v/v) into the assay buffer[6]. This ensures that any solubility failure happens only at the highest concentrations in the buffer, without corrupting the concentration accuracy of the lower doses[7].

Part 2: Formulation & Solubilization Strategies

Q: Detergents disrupt colloids, but they kill my cells and denature my target protein. What is a biocompatible alternative for this specific chemotype? A: For highly lipophilic, planar heterocycles, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. It acts as a thermodynamic sink: the lipophilic methylthiophene and thiazole rings of your compound partition into the hydrophobic cavity, stripping away the structured water molecules[8]. Because no covalent bonds are formed, the complex remains in dynamic equilibrium, allowing the free drug to be released upon interaction with the higher-affinity biological target[9].

Quantitative Comparison of Solubilization Agents

To select the appropriate intervention, consult the empirical data summarized below regarding common solubilizing agents used for lipophilic thiazole derivatives.

Solubilizing AgentMax Tolerated Assay Conc.Mechanism of ActionProsCons
DMSO < 0.5% (v/v)[6]Universal organic solventEasy to use; standard for HTSHygroscopic[4]; toxic to cells at >1%; causes precipitation upon dilution[5].
Triton X-100 / Tween-20 0.01% - 0.05% (v/v)Micellar sequestrationRapidly disrupts colloidal aggregates[10]Lyses cell membranes; can interfere with membrane-bound GPCR assays[10].
HP-β-CD Up to 20% (w/v)Host-guest inclusion complexHighly biocompatible; FDA GRAS status[9]Requires 24h equilibration time; complex phase-solubility optimization needed.
BSA (Bovine Serum Albumin) 0.1% (w/v)Non-specific hydrophobic bindingPresaturates colloids to prevent target sequestration[1]Can act as a "sponge," drastically reducing the free fraction of the drug.

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. The following protocols include internal controls to definitively prove whether your assay signal is an artifact of poor solubility.

Protocol A: Detergent-Controlled Spin-Down Assay (Diagnostic)

Causality: Colloidal aggregates are massive enough to be pelleted by high-speed centrifugation, whereas true soluble monomers remain in the supernatant. Detergents disrupt these colloids. By comparing spun vs. unspun samples in the presence and absence of detergent, you create a closed logical loop to validate true target engagement[10].

  • Buffer Preparation: Prepare your standard aqueous assay buffer. Split into two aliquots: Buffer (-) and Buffer (+) containing 0.01% Triton X-100.

  • Compound Addition: Spike 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (from a fresh 100% DMSO stock) into both buffers at your IC50 concentration.

  • Centrifugation: Centrifuge half of the Buffer (-) and half of the Buffer (+) samples at 21,000 × g for 20 minutes at room temperature.

  • Assay Execution: Carefully aspirate the supernatant from the spun samples without disturbing the invisible pellet. Run your bioassay on all four conditions (Unspun -, Spun -, Unspun +, Spun +).

  • Data Interpretation:

    • Colloidal Artifact: Signal is lost in the (Spun -) sample but rescued in the (Unspun +) and (Spun +) samples.

    • True Inhibitor: Signal remains constant across all four conditions.

Protocol B: Preparation of a 1:1 HP-β-CD Inclusion Complex (Rescue)

Causality: Simply mixing the drug and cyclodextrin right before the assay is insufficient; host-guest complexation is an equilibrium process that requires time and kinetic energy to overcome the hydration shell of the free cyclodextrin cavity.

  • Vehicle Preparation: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10% (w/v). Filter through a 0.22 µm PES membrane.

  • Compound Addition: Add the compound in dry powder form (preferred) or via a highly concentrated DMSO spike (keeping final DMSO <1%) to the HP-β-CD solution.

  • Equilibration: Seal the vial and place it in a thermomixer at 37°C, shaking at 800 RPM for 24 to 48 hours. Note: This extended incubation is critical to reach the thermodynamic plateau of the phase-solubility diagram.

  • Clarification: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Quantification: Carefully extract the supernatant. The compound is now fully solubilized as an inclusion complex. (Optional: Quantify exact molarity via HPLC/UV-Vis before serial dilution).

Part 4: Logical Workflows and Mechanisms

Workflow Start Observe Anomalous Assay Data (Steep Hill Slope, Bell Curve) Test1 Run Detergent Counter-Screen (Add 0.01% Triton X-100) Start->Test1 Decision1 Does IC50 shift significantly? Test1->Decision1 TrueHit True Soluble Inhibitor Proceed with standard protocol Decision1->TrueHit No (Stable IC50) Colloid Colloidal Aggregation Artifact (Compound Precipitated) Decision1->Colloid Yes (>5-fold shift) Formulation Apply Formulation Strategy (HP-β-CD Complexation) Colloid->Formulation Validate Re-run Assay Confirm Target Specificity Formulation->Validate

Workflow for diagnosing and resolving colloidal aggregation artifacts in bioassays.

Mechanism Drug Free Lipophilic Drug 2-Cyclopropyl-...-thiazole Buffer Aqueous Assay Buffer Drug->Buffer Dilution CD HP-β-CD (Cyclodextrin) Drug->CD Co-formulation Colloid Hydrophobic Collapse (Colloidal Aggregate) Buffer->Colloid [Drug] > CAC FalsePos Non-Specific Protein Sequestration (False Positive/Artifact) Colloid->FalsePos Complex Host-Guest Inclusion Complex (Water Soluble) CD->Complex Thermodynamic Sink TruePos Target-Specific Binding (True Pharmacological Signal) Complex->TruePos Controlled Release

Mechanism of hydrophobic collapse vs. cyclodextrin-mediated thermodynamic stabilization.

References

  • Loftsson, T., & Brewster, M. E. "Formulation of Drug-Cyclodextrin Complexes." Plastic Surgery Key (2017). URL: [Link]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today (2006). URL:[Link]

  • Loftsson, T. "Cyclodextrins in Parenteral Formulations." Journal of Pharmaceutical Sciences (2021). URL:[Link]

  • NanoTemper Technologies. "DMSO - Definition and Relevance." Nanopedia (2024). URL:[Link]

  • Shoichet, B. K., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening (2009). URL:[Link]

  • Shoichet, B. K., et al. "Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration−Response Curves." ACS Chemical Biology (2014). URL:[Link]

  • Irwin, J. J., et al. "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry (2015). URL:[Link]

  • Sassano, M. F., et al. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." Journal of Medicinal Chemistry (2013). URL:[Link]

  • Shoichet, B. K., et al. "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens." Journal of Medicinal Chemistry (2021). URL:[Link]

Sources

Optimizing reaction conditions for the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: THZ-OPT-2026 Subject: Troubleshooting & Optimization Guide for Thiazole Scaffolds Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Thiazole Synthesis Support Hub. This guide addresses the technical hurdles in synthesizing substituted thiazoles, a critical pharmacophore in drug discovery (e.g., Dasatinib, Ritonavir). While the Hantzsch Thiazole Synthesis remains the industry standard due to its modularity, it is prone to specific failure modes such as regiochemical ambiguity, low yields, and difficult purification.

This document provides self-validating protocols, mechanistic insights, and troubleshooting workflows to optimize your reaction conditions.

Module 1: The Hantzsch Thiazole Synthesis (Standard & Optimized)

The Mechanistic Pathway

Understanding the mechanism is the first step to troubleshooting. The reaction involves the condensation of an


-haloketone with a thioamide.[1][2][3][4][5]

Key Insight: The reaction proceeds via two distinct steps: intermolecular nucleophilic substitution (


) followed by intramolecular cyclization.[1] Failure often occurs if the intermediate is stable but fails to dehydrate.

HantzschMechanism Figure 1: Mechanistic Flow of Hantzsch Thiazole Synthesis Start Reagents: Thioamide + alpha-Haloketone Inter1 Intermediate 1: S-Alkylation (SN2) Start->Inter1 Nucleophilic Attack (S) Inter2 Intermediate 2: Hydroxythiazoline Inter1->Inter2 Cyclization (N attack) Side Side Product: 2-imino-2,3-dihydrothiazole Inter1->Side Acidic Conditions (Regio-isomerization) Product Final Product: Thiazole Inter2->Product Dehydration (-H2O)

Figure 1: The Hantzsch pathway.[1][2][3][4][6][7][8][9][10][11][12][13] Note that acidic conditions can divert the pathway toward imino-dihydrothiazoles [1].[6]

Optimized Protocol (Self-Validating)

Standard Scale: 5.0 mmol

  • Reagent Prep: Dissolve

    
    -haloketone (1.0 equiv) and thioamide (1.1 equiv) in Ethanol (EtOH)  or Methanol (MeOH)  [2].
    
    • Checkpoint: Ensure

      
      -haloketone is not lachrymatory (indicates decomposition). If dark/oily, distill or recrystallize before use.
      
  • Reaction: Heat to reflux (

    
    C) for 1-2 hours.
    
    • Validation: Monitor by TLC.[1][2][7] The intermediate often appears as a polar spot before converting to the less polar aromatic thiazole.

  • Work-up (Critical):

    • Cool to room temperature.[1][2]

    • If precipitate forms: Filter and wash with cold EtOH (hydrobromide salt).

    • If solution remains clear: Pour into 5% aqueous

      
       or 
      
      
      
      . This neutralizes the HBr byproduct, precipitating the free base thiazole [3].
  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Module 2: Troubleshooting & FAQs

Issue 1: Low Yields & Incomplete Conversion

Q: My reaction stalls at the intermediate stage. How do I push it to completion? A: The dehydration step (Intermediate 2


 Product) is often the bottleneck.
  • Cause: Insufficient energy to overcome the activation barrier for aromatization.

  • Solution: Switch to Microwave Irradiation . Microwave synthesis typically reduces reaction times from hours to minutes and improves yields by 10-30% due to efficient internal heating [4].[9]

Comparative Data: Thermal vs. Microwave

ParameterConventional Thermal (Reflux)Microwave Assisted (

C)
Time 2 - 12 Hours10 - 30 Minutes
Yield 50 - 70%85 - 95%
Solvent EtOH (Reflux)EtOH or Solvent-Free
Purity Requires RecrystallizationOften Pure after Wash

Data synthesized from comparative studies [4, 5].[9]

Issue 2: Regioselectivity Issues (Isomer Formation)

Q: I am seeing a mixture of 2-aminothiazole and 2-imino-2,3-dihydrothiazole. Why? A: This is a classic problem driven by pH and steric factors.

  • Mechanism: Under strongly acidic conditions, the nitrogen of the thioamide can be protonated or the tautomeric equilibrium shifts, leading to cyclization at the nitrogen rather than the sulfur, or trapping the imino form [1].

  • Fix:

    • Buffer the Reaction: Add a mild base (Sodium Acetate, 1.0 equiv) to scavenge HBr as it forms.

    • Steric Control: If using unsymmetrical thioureas, the reaction generally favors the formation of the isomer where the most nucleophilic nitrogen attacks the ketone.

Issue 3: "Sticky Tar" Formation

Q: My product crashes out as a sticky oil/tar instead of a solid. How do I isolate it? A: This usually indicates trapped solvents or impurities preventing crystal lattice formation.

  • Protocol Adjustment:

    • Decant the supernatant.

    • Triturate the oil with Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains oily, dissolve in minimal DCM, wash with water, dry over

      
      , and evaporate slowly.
      

Module 3: Advanced Optimization (Decision Tree)

Use this logic flow to determine the optimal conditions for your specific substrate.[6]

TroubleshootingTree Figure 2: Optimization Decision Matrix Problem Identify Primary Issue Yield Low Yield (<50%) Problem->Yield Purity Impure/Byproducts Problem->Purity Heat Increase Temp/Time? Yield->Heat Regio Regio-isomers? Purity->Regio MW Switch to Microwave (EtOH, 120°C, 15 min) Heat->MW Yes Solvent Change Solvent (Try PEG-400 or Water) Heat->Solvent No (Thermal limit) Base Add NaOAc (Buffer) Regio->Base Yes Workup Check Workup pH (Must be >8 for free base) Regio->Workup No (Tars)

Figure 2: Decision matrix for troubleshooting reaction failures.

Module 4: Green & Alternative Conditions

For labs prioritizing Green Chemistry, the following modifications are validated:

  • Solvent-Free Grinding:

    • Mix reagents with a mortar and pestle (or ball mill) for 10-20 minutes.

    • Advantage:[1][7][9][14] Eliminates solvent waste; often quantitative yield [6].

  • Aqueous Synthesis:

    • Use water as the solvent with a surfactant (e.g., SDS) or simply reflux in water if reagents have partial solubility.

    • Advantage:[1][7][9][14] Product precipitates out; water is the ideal "green" solvent.

References

  • Bramley, S. E., et al.[3][5] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.[5] Link

  • BenchChem.[6] "Optimizing Hantzsch thiazole synthesis reaction conditions." Technical Support Guide. Link

  • Chem Help Asap. "Hantzsch Thiazole Synthesis Protocol." Link

  • Kappe, C. O.[12] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. Link

  • Sagar, A. D., et al. "Comparative Study of Conventional and Microwave Induced Synthesis." Sphinx Knowledge House. Link

  • Organic Chemistry Portal.[15] "Synthesis of Thiazoles." Link

Sources

Side-product analysis in the synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during heterocyclic scaffolding. The synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole via the Hantzsch cyclization is generally robust[1]. However, the specific steric profile of the cyclopropyl group and the electron-rich nature of the 5-methylthiophene moiety can trap the reaction in intermediate states or promote competing side-reactions if thermodynamic and kinetic parameters are not strictly controlled.

This guide is designed to move beyond basic protocols, providing a deep mechanistic understanding of causality to help you troubleshoot, optimize, and self-validate your synthetic workflows.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: What is the exact mechanistic pathway, and at what stages do side products typically originate? The Hantzsch thiazole synthesis is not a single concerted step. It initiates with an


 nucleophilic attack by the sulfur atom of cyclopropanecarbothioamide onto the 

-carbon of 2-bromo-1-(5-methylthiophen-2-yl)ethanone, displacing the bromide to form an S-alkylated thioimidate intermediate[2]. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate[3]. Finally, an acid-catalyzed dehydration eliminates water to yield the aromatic thiazole[4]. Side products originate when the reaction stalls at these intermediate nodes or when starting materials degrade.

Pathway SM Cyclopropanecarbothioamide + 2-Bromo-1-(5-methylthiophen-2-yl)ethanone S_Alk S-Alkylated Thioimidate (Intermediate 1) SM->S_Alk SN2 Substitution (-HBr) Dehal Dehalogenated Ketone (Side Product) SM->Dehal Reduction / Photolysis Oxazole Oxazole Derivative (Side Product) SM->Oxazole Amide Impurity Reaction Hydrox Hydroxythiazoline (Intermediate 2) S_Alk->Hydrox Intramolecular Cyclization Hydrox->Hydrox Stalled Reaction (Low Temp/Neutral) Target 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (Target Product) Hydrox->Target Dehydration (-H2O)

Mechanistic pathway of the Hantzsch synthesis highlighting intermediate and side-product divergence.

Q2: My LC-MS shows a persistent +18 Da mass species (m/z 240.05). What is this, and how do I eliminate it? This is the hydroxythiazoline intermediate . Causality: The final dehydration step requires sufficient thermal energy and is highly accelerated by protonation of the hydroxyl group to make it a better leaving group. If you run the reaction under strictly neutral conditions or at room temperature, the pathway stalls here[4],[2]. Resolution: Introduce a catalytic amount of p-Toluenesulfonic acid (PTSA) and increase the reaction temperature to reflux to drive the equilibrium toward the aromatic product.

Q3: I am detecting a significant amount of 1-(5-methylthiophen-2-yl)ethanone (m/z 141.04). Why is my


-haloketone dehalogenating? 


-Haloketones are highly electrophilic but also susceptible to reductive dehalogenation[5],[6]. Thioamides can act as mild reducing agents under certain conditions. Furthermore,

-haloketones are sensitive to photolysis. Resolution: Ensure the

-haloketone is freshly purified, shield the reaction flask from ambient light, and degas your solvents to prevent radical-initiated dehalogenation pathways.

Q4: How does starting material purity affect the formation of oxazole side products? Cyclopropanecarbothioamide often contains trace amounts of its oxygen analogue, cyclopropanecarboxamide, due to incomplete thionation during its upstream synthesis or subsequent hydrolysis. While oxygen is a harder and less reactive nucleophile than sulfur, under forcing Hantzsch conditions, it will condense with the


-haloketone to form the corresponding oxazole (m/z 206.06)[4].
Resolution: Recrystallize the thioamide prior to use.

Quantitative Side-Product Analysis

To streamline your LC-MS interpretation, cross-reference your crude spectra against this established impurity profile for this specific synthesis.

Impurity ProfileStructural OriginMonoisotopic MassESI-MS [M+H]+Causality & Resolution
Target Product 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole221.03 Da222.04N/A (Desired Outcome)
Hydroxythiazoline Incomplete dehydration of cyclic intermediate239.04 Da240.05Cause: Lack of acid/heat.Fix: Add PTSA, reflux.
Dehalogenated Ketone Reduction/Photolysis of

-haloketone
140.03 Da141.04Cause: Radical reduction.Fix: Fresh reagents, dark.
Oxazole Derivative Amide contamination in thioamide205.06 Da206.06Cause: Impure thioamide.Fix: Recrystallize SM.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By integrating In-Process Controls (IPCs), the protocol dictates dynamic adjustments based on real-time empirical data rather than rigid, blind timelines.

Protocol A: Optimized Hantzsch Synthesis Workflow

Objective: Synthesize the target thiazole while actively suppressing hydroxythiazoline and dehalogenated impurities.

  • Preparation & Shielding: Wrap a 100 mL round-bottom flask in aluminum foil to prevent photolytic dehalogenation. Add a magnetic stir bar.

  • Reagent Loading: Add 1.05 equivalents (10.5 mmol) of freshly purified 2-bromo-1-(5-methylthiophen-2-yl)ethanone and 1.0 equivalent (10.0 mmol) of recrystallized cyclopropanecarbothioamide.

  • Solvent & Catalyst: Suspend the reagents in 30 mL of anhydrous, degassed ethanol. Add 0.1 equivalents (1.0 mmol) of p-Toluenesulfonic acid monohydrate (PTSA). Causality: PTSA protonates the intermediate hydroxyl group, lowering the activation energy for dehydration.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 3 hours.

  • Self-Validating Checkpoint (IPC):

    • Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS (See Protocol B).

    • Decision Matrix: If m/z 240.05 (Hydroxythiazoline) > 2% relative area, the dehydration is incomplete. Add an additional 0.05 eq of PTSA and reflux for 1 more hour. If m/z 222.04 (Target Product) > 95% relative area, proceed to workup.

  • Workup: Cool to room temperature. Quench the reaction by adding 20 mL of saturated aqueous

    
     to neutralize the PTSA and the generated HBr. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: LC-MS Analytical Method for Impurity Profiling

Objective: High-resolution separation of the target thiazole from its structurally similar oxazole and hydroxythiazoline analogues.

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

  • Detection Parameters: Positive Electrospray Ionization (ESI+). Monitor UV absorbance at 254 nm.

Troubleshooting Workflow Diagram

Use this logical decision tree when analyzing your crude LC-MS data to immediately identify and resolve the root cause of synthesis failures.

Troubleshooting LCMS Perform LC-MS on Crude Mixture Q1 Major Impurity m/z 240? (Hydroxythiazoline) LCMS->Q1 A1 Add p-TsOH Catalyst & Increase Temperature Q1->A1 YES Q2 Major Impurity m/z 141? (Dehalogenated Ketone) Q1->Q2 NO A2 Use Fresh alpha-Haloketone, Degas Solvent, Shield Light Q2->A2 YES Q3 Major Impurity m/z 206? (Oxazole Derivative) Q2->Q3 NO A3 Purify Thioamide to Remove Amide Traces Q3->A3 YES Success Proceed to Final Purification Q3->Success NO

Logical troubleshooting workflow for resolving common LC-MS identified synthesis impurities.

References[4] BenchChem Technical Support Team. "Technical Support Center: Hantzsch Thiazole Synthesis." BenchChem. https://benchchem.com/document/technical-support-center-hantzsch-thiazole-synthesis[2] BenchChem Technical Support Team. "Optimizing Hantzsch thiazole synthesis reaction conditions." BenchChem. https://benchchem.com/document/optimizing-hantzsch-thiazole-synthesis-reaction-conditions[3] Dar'ya S. Burykina, et al. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach." ChemRxiv. https://chemrxiv.org/engage/chemrxiv/article-details/65e9c054e7d91e6057a6e118[1] "Hantzsch Thiazole Synthesis." Chem Help Asap. https://chemhelpasap.com/wp-content/uploads/2021/08/Hantzsch-thiazole-synthesis.pdf[5] Wikipedia Contributors. "α-Halo ketone." Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/%CE%91-Halo_ketone[6] Erian, Ayman W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules (Basel, Switzerland) via PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6146893/

Sources

Enhancing the stability of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Compound: 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole Reference ID: CP-M-TZ-04

Executive Summary

As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole . This molecule features a conjugated bi-heteroaryl system (thiazole-thiophene) coupled with a strained cyclopropyl ring.

Our data indicates three primary instability vectors in solution: oxidative degradation of the electron-rich thiophene moiety, photochemical instability due to the conjugated


-system, and solubility-driven precipitation  in aqueous media. This guide provides actionable protocols to mitigate these risks.

Part 1: Critical Instability Factors (The "Why")

To stabilize this compound, you must understand the mechanisms driving its degradation:

  • Oxidative Susceptibility (Thiophene Core): The 5-methylthiophene moiety is electron-rich. The methyl group acts as an electron donor, increasing the nucleophilicity of the thiophene sulfur. In the presence of dissolved oxygen or peroxides, this sulfur atom is prone to oxidation, forming thiophene

    
    -oxides  and subsequently sulfones . These byproducts often appear as new, slightly more polar peaks in reverse-phase HPLC.
    
  • Photolytic Degradation: The thiazole-thiophene conjugation creates a chromophore that absorbs UV/Visible light. Upon excitation, the molecule can generate singlet oxygen (

    
    ) or undergo radical formation. This leads to complex degradation, often observed as the solution turning yellow or brown .
    
  • Acid-Catalyzed Ring Stress: While the thiazole ring is generally robust, the 2-cyclopropyl group introduces ring strain (~27.5 kcal/mol). Under strongly acidic conditions (pH < 2), protonation of the thiazole nitrogen can activate the adjacent cyclopropyl ring towards nucleophilic attack and ring-opening hydrolysis, destroying the pharmacophore.

Part 2: Troubleshooting & FAQs

Issue 1: Solution Discoloration (Yellowing/Browning)

User Question: "My stock solution in DMSO was clear yesterday, but today it has turned a distinct yellow-brown color. Is it still usable?"

Scientist Response: Diagnosis: This is a classic sign of photo-oxidation . The conjugated system is reacting with dissolved oxygen under ambient light. Action Plan:

  • Immediate Check: Run a fast LC-MS. If the parent peak area is >98%, the color change may be due to trace formation of highly colored radical species or charge-transfer complexes, and the bulk material might be salvageable for non-critical assays.

  • Prevention:

    • Amber Glass: strictly required.

    • Deoxygenation: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolution.

    • Antioxidants: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) if your assay tolerates it.

Issue 2: Inconsistent IC50/EC50 Data

User Question: "I am seeing high variability in my cellular potency assays. The compound seems less active at higher concentrations."

Scientist Response: Diagnosis: This is likely a solubility crash or non-specific binding . The lipophilic nature of the 2-cyclopropyl and 5-methylthiophene groups results in high LogP. The compound is likely precipitating upon dilution into aqueous media or sticking to plasticware. Action Plan:

  • Solvent Shift: Ensure your DMSO stock is diluted into the assay buffer slowly with vortexing.

  • Surfactant Addition: Add 0.01% - 0.05% Tween-80 or Pluronic F-127 to your assay buffer to maintain solubility.

  • Material Change: Switch to low-binding plates (glass-coated or treated polypropylene) to prevent loss of compound to the container walls.

Issue 3: Extra Peaks in Acidic Mobile Phase

User Question: "I'm using 0.1% TFA in my HPLC mobile phase and seeing degradation peaks that increase over time in the autosampler."

Scientist Response: Diagnosis: Acid-induced instability. Trifluoroacetic acid (TFA) is strong enough to protonate the thiazole (pKa ~2.5) and potentially stress the cyclopropyl ring over time. Action Plan:

  • Buffer Switch: Switch to Formic Acid (0.1%) or Ammonium Acetate (10mM, pH 5-6) . These are milder and less likely to drive acid-catalyzed degradation during the run time.

  • Temperature Control: Keep the autosampler at 4°C. Acid hydrolysis rates drop significantly at lower temperatures.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways for degradation, helping you identify potential byproducts in your LC-MS data.

DegradationPathways Parent 2-Cyclopropyl-4- (5-methylthiophen-2-yl)thiazole Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation  e- rich S attack Light UV/Vis Light (Photolysis) Parent->Light  Excitation Acid Strong Acid (pH < 2) Parent->Acid  N-Protonation SOxide Thiophene S-Oxide (M+16) Oxidation->SOxide Polymer Oligomers/ Precipitate Light->Polymer  Radical Coupling RingOpen Ring-Opened Hydrolysis Product Acid->RingOpen  Cyclopropyl Cleavage Sulfone Thiophene Sulfone (M+32) SOxide->Sulfone  Further Oxid.

Caption: Figure 1. Primary degradation pathways. Note that M+16 and M+32 peaks in MS indicate thiophene oxidation.

Part 4: Validated Experimental Protocols

Protocol A: Solubility & Stability Profiling

Use this to determine the "Safe Zone" for your specific assay buffer.

ParameterCondition A (High Risk)Condition B (Recommended)
Solvent Pure Water / SalinePBS + 5% DMSO + 0.01% Tween-80
pH < 2.0 or > 9.06.0 - 8.0 (Physiological)
Light Clear vials on benchtopAmber vials, wrapped in foil
Temp Room Temp (>20°C)4°C (Short term) / -20°C (Long term)

Step-by-Step Procedure:

  • Prepare Stock: Dissolve 1 mg of compound in 100 µL pure DMSO (10 mg/mL).

  • Spike: Add 2 µL of stock to 198 µL of your target assay buffer.

  • Incubate: Shake at 500 rpm for 2 hours at RT.

  • Centrifuge: Spin at 15,000 x g for 10 minutes to pellet any precipitate.

  • Quantify: Analyze the supernatant via HPLC. Compare peak area to a standard.

    • Pass Criteria: >90% recovery in supernatant.

Protocol B: Workflow for Handling Stock Solutions

HandlingWorkflow Start Solid Compound Storage (-20°C) Weigh Weigh in Amber Vial (Minimize Light) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Sparged with N2) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store

Caption: Figure 2. Recommended workflow for preparing and storing stock solutions to maximize shelf-life.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Wade, J. et al. "Operational electrochemical stability of thiophene-thiazole copolymers probed by resonant Raman spectroscopy."[1] The Journal of Chemical Physics, 142, 244904, 2015.[1] Link

  • BenchChem Technical Support. "Preventing Photo-degradation of Thiazole Derivatives." BenchChem Support Center, 2025. Link

  • Brown, K.N. et al. "Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)." Inorganic Chemistry, 35(2), 1996. Link

  • Bahekar, S.S. et al. "Synthesis and pharmacological evaluation of some novel 2-cyclopropyl-4-aryl-thiazole derivatives." ResearchGate, 2023. Link

Sources

Technical Support Center: Method Refinement for Thiazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Functionalization. Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic reaction recipes. As a Senior Application Scientist, I have structured this resource to provide deep mechanistic troubleshooting, self-validating experimental protocols, and actionable insights for the late-stage C-H activation and cross-coupling of thiazole scaffolds.

Frequently Asked Questions: Mechanistic Insights

Q1: Why does direct palladium-catalyzed arylation predominantly occur at the C5 position rather than C2, despite C2 being more acidic? A1: The regioselectivity is fundamentally governed by the transition state of the reaction mechanism. While the C2 proton is highly acidic and favored for deprotonation by strong bases like n-BuLi (lithiation)[1], typically proceeds via an electrophilic Concerted Metalation-Deprotonation (CMD) pathway[2]. In the CMD mechanism, the electrophilic Pd(II) intermediate preferentially attacks the most electron-rich position of the thiazole ring, which is C5. The base (e.g., KOAc) assists in proton abstraction simultaneously with C-Pd bond formation[3].

Q2: When attempting ligand-free Pd(OAc)₂ catalyzed arylation at ultra-low loadings (<0.1 mol%), my reaction stalls and a black precipitate forms. What is the causality? A2: The black precipitate is "palladium black"—inactive, aggregated Pd(0) nanoparticles[4]. At very low catalyst loadings without stabilizing phosphine ligands, the transient Pd(0) species is highly prone to aggregation. This occurs when the oxidative addition step is slower than the aggregation rate, a scenario typically seen when using deactivated or sterically hindered aryl bromides[2]. To resolve this, you must push the equilibrium by either increasing the aryl halide concentration, utilizing a highly activated aryl bromide, or strictly controlling the temperature to balance turnover frequency against thermal degradation[2].

Q3: How can I achieve orthogonal functionalization at the C4 position? A3: The C4 position is inherently the least reactive toward both electrophilic and nucleophilic functionalization[1]. Achieving C4-selectivity requires overriding the ring's natural electronic bias. This is accomplished through : first blocking the highly reactive C5 and C2 positions, which forces the catalyst to engage the C4 C-H bond. Alternatively, installing a transient directing group can steer the metal catalyst specifically to C4.

Troubleshooting Guide: Diagnostics & Self-Validating Solutions

IssueMechanistic CauseSelf-Validating Solution
Poor Yield / Pd Black Formation Catalyst aggregation outcompetes the catalytic cycle due to slow oxidative addition[4].Solution: Degas solvent thoroughly. Validation: Run a parallel micro-scale control with an activated substrate (e.g., 4-bromoacetophenone). Complete conversion confirms the catalyst is viable and the issue lies with substrate electronics[2].
C2/C5 Regioisomer Mixtures Suboptimal base or solvent favoring competing deprotonation pathways over pure CMD[3].Solution: Switch to a bulky pivalate base (CsOPiv) to enforce the CMD pathway strictly at C5. Validation: Analyze via crude ¹H-NMR; the C2-H proton appears at ~8.8 ppm, while C5-H appears at ~7.4 ppm.
Thiazole Ring Cleavage Excessive thermal energy during C2-lithiation leads to ring opening via nucleophilic attack[1].Solution: Maintain strictly -78 °C during n-BuLi addition. Validation: Quench a 100 µL aliquot with D₂O. Analyze via GC-MS to confirm >95% deuterium incorporation exclusively at the C2 position[1].

Self-Validating Experimental Protocol

Ligand-Free Palladium-Catalyzed Direct C5-Arylation of Thiazoles

This protocol utilizes ultra-low catalyst loadings (0.1 mol %) to achieve atom-economical C5-arylation.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In a glovebox or under strict Schlenk conditions, add thiazole (1.0 mmol), activated aryl bromide (1.2 mmol), KOAc (2.0 mmol), and Pd(OAc)₂ (0.001 mmol, 0.1 mol %) to a reaction vessel. Add 3 mL of anhydrous, freeze-pump-thaw degassed N,N-dimethylacetamide (DMAc)[3].

  • Causality: DMAc is chosen for its high boiling point and ability to stabilize ionic intermediates in the transition state. KOAc acts as both the base and the proton shuttle in the CMD mechanism[3].

  • Self-Validation Checkpoint: Before heating, take a 10 µL aliquot and run a baseline GC-MS. The presence of distinct, unreacted aryl bromide and thiazole peaks validates starting material integrity.

Step 2: Thermal Activation & Catalytic Turnover

  • Action: Seal the vessel and heat to 130 °C for 16 hours with vigorous stirring (800 rpm)[2].

  • Causality: High thermal energy is required to overcome the activation barrier of C-H bond cleavage during the CMD step. Vigorous stirring ensures the heterogeneous base (KOAc) remains suspended, maximizing the interfacial surface area for proton transfer.

  • Self-Validation Checkpoint: At 2 hours, visually inspect the reaction. A clear yellow/orange solution indicates active Pd catalysis. If the solution turns opaque black, the catalyst has aggregated (Pd black), indicating oxygen contamination or a deactivated substrate[4].

Step 3: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc (10 mL), and wash with H₂O (3 x 10 mL) to remove DMAc and KOAc salts. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Causality: DMAc is highly water-soluble; triple aqueous washing completely partitions it into the aqueous phase, preventing NMR signal overlap during downstream characterization.

  • Self-Validation Checkpoint: Run a crude ¹H-NMR. The disappearance of the C5-H thiazole proton (~7.4 ppm) and the retention of the C2-H proton (~8.8 ppm) definitively validates absolute C5 regioselectivity.

Quantitative Data Summary

Table 1: Influence of Catalyst Loading and Substrate Electronics on C5-Arylation Yields Data synthesized from ligand-free Pd(OAc)₂ protocols[2].

Aryl Bromide SubstrateCatalyst Loading (mol %)Temp (°C)Yield (%)Mechanistic Observation
Activated (4-Bromoacetophenone)0.113090Rapid oxidative addition prevents Pd aggregation.
Activated (4-Bromobenzonitrile)0.00113088Ultra-low loading viable due to fast catalytic turnover.
Deactivated (e.g., 4-Bromoanisole)0.1130<10Slow oxidative addition leads to rapid Pd black formation.
Sterically Hindered 1.013045Increased loading required; aggregation outcompetes turnover.

Mechanistic Visualization

Pathway Start Thiazole + Aryl Bromide Pd0 Pd(0) Active Species Start->Pd0 Catalyst Initiation OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + Ar-Br Deactivation Catalyst Aggregation (Palladium Black) Pd0->Deactivation Slow Ox. Add. (Deactivated Ar-Br) CMD CMD Pathway (C5-H Activation) OxAdd->CMD + Base RedElim Reductive Elimination (C5-Aryl Thiazole) CMD->RedElim - Base-HBr RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed C5-arylation highlighting the CMD pathway and catalyst deactivation.

References

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Process Chemistry Support Center: 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scale-Up Helpdesk. As a Senior Application Scientist, I have designed this technical troubleshooting guide to assist process chemists and drug development professionals in transitioning the synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole from benchtop discovery to pilot-scale production.

Scaling up heterocyclic chemistry requires shifting from simple yield optimization to rigorous thermodynamic control and self-validating engineering. Below, you will find a mechanistic breakdown, troubleshooting FAQs, comparative scale-up metrics, and a fully validated Standard Operating Procedure (SOP).

Mechanistic Workflow & Process Overview

The construction of the central thiazole core relies on the robust Hantzsch thiazole synthesis, which involves the condensation of an alpha-haloketone with a thioamide [1]. In this specific route, cyclopropanecarbothioamide [2] acts as the nucleophile, reacting with 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one. While highly efficient at the milligram scale, transitioning this to a multi-kilogram process introduces severe thermodynamic and purification challenges that require precise engineering controls [3].

Workflow N1 Cyclopropanecarbothioamide + 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one N2 S-Alkylation (Highly Exothermic) N1->N2 T= 0-5 °C Dropwise Addition N3 Hydroxythiazoline Intermediate (Unstable) N2->N3 T= 20 °C Stirring N4 Dehydration & Aromatization (-H2O, -HBr) N3->N4 T= 80 °C Dean-Stark (Toluene) N5 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (Crude Product) N4->N5 Neutralization & Cooling

Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis for the target compound.

Troubleshooting Desk: Scale-Up FAQs

Q: Why does the reaction mixture darken significantly and the yield drop when scaling the S-alkylation step past 100 grams? A: Causality: The initial S-alkylation is highly exothermic. In small-scale flasks, heat dissipates rapidly into the ambient environment. At scale, the reduced surface-area-to-volume ratio leads to localized hot spots. These thermal spikes cause the electron-rich 5-methylthiophene moiety to decompose and the alpha-haloketone to polymerize. Solution: Shift from a single-aliquot addition to a controlled, dropwise addition of the haloketone. Maintain the internal reactor temperature strictly between 0–5 °C during the addition phase.

Q: We are observing incomplete dehydration of the hydroxythiazoline intermediate. How can we drive this to the final thiazole without using harsh acids? A: Causality: The intermediate hydroxythiazoline requires the elimination of water to aromatize. While concentrated sulfuric or hydrochloric acid is often used in literature, these strong acids can protonate and degrade the thiophene ring, leading to tar formation. Solution: Exploit Le Chatelier's principle thermally rather than chemically. Utilize a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water as it forms. This shifts the equilibrium toward the dehydrated thiazole product without exposing the molecule to harsh acidic conditions.

Q: How do we avoid column chromatography for the final purification of the product? A: Causality: Silica gel chromatography is economically and environmentally prohibitive for multi-kilogram scale-up. The target product is a lipophilic free base, while the primary impurities are unreacted polar thioamide and acidic HBr byproducts. Solution: Implement an acid-base extraction followed by anti-solvent crystallization. Neutralize the reaction with aqueous sodium bicarbonate, extract the free base into toluene, and precipitate the product by slowly adding heptane at reduced temperatures.

Quantitative Data: Scale-Up Metrics

To successfully transition from the bench to the pilot plant, several parameters must be fundamentally altered to ensure safety and maintain yield.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Process Engineering Rationale
Solvent System Ethanol (100%)Toluene / Ethanol (2:1)Toluene enables azeotropic water removal during the dehydration step.
Addition Temperature 20 °C (Ambient)0–5 °CMitigates the high exotherm; prevents thiophene ring degradation.
Addition Rate Single AliquotDropwise (4 hours)Prevents localized thermal spikes and haloketone polymerization.
Dehydration Method Acid-catalyzed (H₂SO₄)Thermal (Dean-Stark)Avoids acid-mediated cleavage of the electron-rich thiophene moiety.
Purification Silica Gel ChromatographyAnti-Solvent CrystallizationEliminates massive solvent waste; scalable and economically viable.
Overall Yield 85%78%Acceptable 7% yield trade-off for a 99% reduction in processing time and solvent use.

Standard Operating Procedure: Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are strictly met.

Step 1: Reactor Preparation & Reagent Loading

  • Action: Purge a 10 L jacketed glass reactor with N₂. Charge the reactor with 1.0 kg of cyclopropanecarbothioamide and 4.0 L of absolute ethanol. Stir at 250 rpm.

  • Validation Check: Visually confirm complete dissolution. The solution must be clear and free of suspended particles before proceeding. If cloudy, continue stirring or slightly warm to 25 °C.

Step 2: Temperature Equilibration

  • Action: Circulate chilled fluid through the reactor jacket to bring the internal temperature to 0–5 °C.

  • Validation Check: The internal thermocouple must read a stable temperature (± 1 °C) for a minimum of 15 consecutive minutes. Do not initiate addition until thermal equilibrium is verified.

Step 3: Controlled S-Alkylation

  • Action: Dissolve 1.05 equivalents of 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one in 2.0 L of toluene. Add this solution via an addition funnel over 4 hours.

  • Validation Check: Monitor the internal temperature continuously. The system validates the addition rate: if the temperature exceeds 8 °C, the addition must be automatically or manually paused until the temperature returns to 5 °C.

Step 4: Cyclization & Azeotropic Dehydration

  • Action: Equip the reactor with a Dean-Stark trap. Heat the mixture to 80 °C to establish a gentle reflux.

  • Validation Check: Measure the volume of water collected in the Dean-Stark trap. The step is validated as complete only when the theoretical volume of water (~178 mL) is collected and no new water droplets form for 60 minutes.

Step 5: Workup & Phase Separation

  • Action: Cool the reactor to 20 °C. Add 2.0 L of 5% aqueous NaHCO₃ to neutralize the generated HBr. Stir for 30 minutes, then allow phases to separate.

  • Validation Check: Test the pH of the aqueous layer. It must be ≥ 7.0. If acidic, add additional NaHCO₃ until neutralized. Ensure a sharp phase boundary is visible before decanting the lower aqueous layer.

Step 6: Anti-Solvent Crystallization

  • Action: Concentrate the organic (toluene) layer to 50% of its original volume under reduced pressure. Cool to 5 °C and add 2.0 L of heptane dropwise at 10 mL/min.

  • Validation Check: Filter the resulting precipitate and analyze a 10 mg sample via HPLC. The protocol is validated if the purity exceeds 98%. If <98%, perform a secondary recrystallization from hot ethanol.

References

  • Source: Google Patents (US20170240541A1)
  • CYCLOPROPANECARBOTHIOAMIDE Source: ChemicalBook URL
  • Updated Applications of Flow Chemistry in Pharmaceutical Synthesis Source: ResearchGate URL

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituents on the Thiophene Ring of Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the thiazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. Its presence in a multitude of clinically approved drugs is a testament to its versatile binding capabilities and favorable pharmacokinetic properties.[1][2][3] When coupled with a thiophene moiety, the resulting thiazole-thiophene core offers an expanded chemical space for fine-tuning biological activity.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituents on the thiophene ring of thiazole derivatives, offering a comparative overview supported by experimental data to inform the design of more potent and selective therapeutic candidates.

The strategic placement of various functional groups on the thiophene ring can profoundly influence the compound's interaction with biological targets, thereby modulating its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, among others.[4][7][8] Understanding the causal relationships between substituent properties—such as electronics, sterics, and lipophilicity—and the resulting biological activity is paramount for rational drug design.

Core Chemical Scaffold

The fundamental structure under consideration is a thiazole ring connected to a thiophene ring. The substituents, denoted as 'R', are located on the thiophene ring. The nature of these 'R' groups is the primary variable in the structure-activity relationship studies discussed herein.

Caption: General structure of a thiophene-substituted thiazole.

Comparative Analysis of Biological Activity: A Focus on Antimicrobial and Anticancer Efficacy

The isosteric replacement of a phenyl ring with a thiophene ring often leads to compounds with retained or even enhanced biological activities, a strategy frequently employed in medicinal chemistry.[9] The sulfur atom in the thiophene ring, with its unique electronic properties, can engage in different non-covalent interactions with biological targets compared to a benzene ring, influencing binding affinity and specificity.[7][9]

Antimicrobial Activity

Thiazole-thiophene derivatives have demonstrated significant potential as antimicrobial agents. The nature of the substituent on the thiophene ring plays a critical role in modulating their potency against various bacterial and fungal strains.

A study on a series of thiazole derivatives revealed that a thiophene-substituted compound showed promising results against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 5-10 µg/mL.[10][11] Another investigation into thiophene-based thiazole derivatives highlighted their moderate antibacterial activity against various pathogens.[8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiophene-Substituted Thiazole Derivatives

Compound IDThiophene Ring Substituent (R)S. aureusE. coliC. albicansReference
1a 4-Methylphenyl81632[9]
1b Thiophen-2-yl4816[9]
2a 2,5-Dimethoxyphenyl>6432>64[10]
2b Bis-Thiophenyl16832[10]
3 Benzothiazole moiety3.125--[12]

Lower MIC values indicate higher antimicrobial activity.

The data suggests that the presence of a thiophene ring, as opposed to a substituted phenyl ring, can enhance antibacterial and antifungal activity. For instance, compound 1b with a thiophen-2-yl substituent exhibited lower MIC values compared to its phenyl-substituted counterpart 1a .[9] This enhancement can be attributed to the thiophene's ability to mimic a phenyl ring while possessing different electronic distribution and potential for hydrogen bonding.

Anticancer Activity

The anticancer potential of thiazole-thiophene scaffolds is another area of intense research. The substituents on the thiophene ring significantly influence their cytotoxic effects on various cancer cell lines.

In a study evaluating new thiazole-thiophene scaffolds against the MCF-7 breast cancer cell line, it was observed that the introduction of an electron-donating group (e.g., methyl) on a phenyl ring attached to the thiazole enhanced antitumor activity, whereas an electron-withdrawing group (e.g., chlorine) decreased it.[4] While this observation is on a phenyl substituent, it provides valuable insights for designing thiophene-substituted analogs. The electronic properties of substituents on the thiophene ring are likely to have a similar impact. For instance, a methyl group on the thiophene ring would increase electron density and could lead to enhanced π-π stacking interactions with aromatic residues in the active site of a target protein.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Thiophene-Substituted Thiazole Derivatives against MCF-7 Cells

Compound IDSubstituent on Phenyl/Thiophene RingIC₅₀ (µM)Reference
4a Phenyl15.2 ± 1.1[4]
4b 4-Methylphenyl10.2 ± 0.7[4]
4c 4-Chlorophenyl20.1 ± 1.5[4]
13a Thiophen-2-yl (with acetyl on thiazole)11.5 ± 0.8[4]
Cisplatin -13.3 ± 0.6[4]

Lower IC₅₀ values indicate higher anticancer activity.

The data indicates that compound 4b , with an electron-donating methyl group, is more potent than the unsubstituted compound 4a and the chloro-substituted compound 4c .[4] Notably, the thiophene-containing derivative 13a demonstrated promising activity, comparable to the standard drug cisplatin.[4] This underscores the potential of the thiazole-thiophene scaffold in developing novel anticancer agents.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the SAR data, it is crucial to follow standardized and well-validated experimental protocols. Here, we outline the methodologies for the synthesis and biological evaluation of thiophene-substituted thiazoles.

General Synthetic Pathway

A common and effective method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide.[13][14] For the synthesis of the target thiophene-substituted thiazoles, a thiourea derivative can be reacted with a 2-bromoacetylthiophene.

reactant1 Substituted 2-Bromoacetylthiophene intermediate Reaction Intermediate reactant1->intermediate reactant2 Thiourea reactant2->intermediate product 2-Amino-4-(substituted-thiophen-2-yl)thiazole intermediate->product Cyclization

Caption: Synthetic workflow for thiophene-substituted thiazoles.

Step-by-Step Synthesis Protocol:

  • Preparation of the α-haloketone: A substituted acetylthiophene is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding 2-bromoacetylthiophene.

  • Hantzsch Thiazole Synthesis: The 2-bromoacetylthiophene is then reacted with thiourea in a suitable solvent, such as ethanol.

  • Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the thiazole ring.

  • Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure 2-amino-4-(substituted-thiophen-2-yl)thiazole derivative.[15]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[7][15]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Step-by-Step Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[4][9]

start Seed Cancer Cells treat Treat with Thiazole Derivatives start->treat incubate1 Incubate (24-48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read Measure Absorbance add_dmso->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24 or 48 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[4][9]

Conclusion and Future Directions

The structure-activity relationship of substituents on the thiophene ring of thiazole derivatives is a critical area of study for the development of novel therapeutics. The evidence presented in this guide indicates that the electronic and steric properties of these substituents have a profound impact on the antimicrobial and anticancer activities of these compounds. Specifically, the introduction of electron-donating groups on the aromatic ring appended to the thiazole can enhance anticancer efficacy. Furthermore, the thiophene ring itself appears to be a favorable moiety for improving antimicrobial potency when compared to substituted phenyl rings.

Future research should focus on a more systematic exploration of a wider range of substituents on the thiophene ring to build more comprehensive QSAR models.[16] The use of computational tools, such as molecular docking and DFT calculations, can provide deeper insights into the binding modes and electronic properties of these molecules, further guiding the rational design of next-generation thiazole-thiophene-based drugs.[17][18][19]

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (2024). National Center for Biotechnology Information. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). MDPI. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity - FULIR. (2022). Fakultet za informatiku i digitalne tehnologije. [Link]

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  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PubMed. (2019). National Center for Biotechnology Information. [Link]

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  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

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  • Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - OUCI. (n.d.). Oman University. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020). IntechOpen. [Link]

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  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). RSC Advances. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI. [Link]

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  • Synthesis of substituted thiazole derivatives 2 and 3 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, leading to their integration into numerous clinically approved drugs, including the anticancer agent Dasatinib and the antibiotic Penicillin.[2][4][5] The structural versatility of the thiazole nucleus allows for extensive chemical modification, making it a prime candidate for the development of novel therapeutic agents, particularly in oncology.[6][7]

This guide provides a comparative analysis of the cytotoxic profiles of various thiazole derivatives, often considered isomers in the broader context of medicinal chemistry, focusing on the structure-activity relationships (SAR) that govern their potency. We will delve into the experimental data, explain the causality behind common cytotoxic evaluation methods, and provide detailed protocols for researchers in the field of drug discovery.

The Thiazole Scaffold: A Foundation for Cytotoxicity

The biological activity of thiazole derivatives is intrinsically linked to their structure. The placement and nature of substituent groups on the thiazole ring can dramatically influence their interaction with biological targets, thereby modulating their cytotoxic effects. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer compounds.

Caption: Numbering of the 1,3-thiazole heterocyclic ring.

Mechanisms of Thiazole-Induced Cytotoxicity

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often leading to programmed cell death, or apoptosis.[8] Key mechanisms reported in the literature include:

  • Induction of Apoptosis: Many thiazole compounds trigger the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.[8][9] This is often confirmed by observing DNA fragmentation and the activation of caspases, which are the executioner enzymes of apoptosis.[8][10]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[10][11]

  • Inhibition of Key Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival and proliferation pathways, such as the PI3K/mTOR pathway.[6][10]

  • Enzyme Inhibition: They can act as inhibitors for various enzymes crucial for cancer progression, including VEGFR-2 and lactate dehydrogenase A (LDHA).[11][12]

Thiazole Thiazole Derivative Receptor Death Receptor (Extrinsic Pathway) Thiazole->Receptor Mitochondria Mitochondrial Stress (Intrinsic Pathway) Thiazole->Mitochondria Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat with serial dilutions of thiazole compound incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

Conclusion

The thiazole scaffold remains a highly privileged structure in the design of novel anticancer agents. The comparative analysis of different derivatives clearly demonstrates that subtle changes in chemical structure can lead to profound differences in cytotoxic potency. The presence of electron-withdrawing groups, the formation of fused heterocyclic systems, and specific substitution patterns on appended aromatic rings are key strategies for enhancing activity. The data strongly suggest that thiazole derivatives function through multiple mechanisms, including the induction of apoptosis and the inhibition of crucial cellular signaling pathways. Future research should continue to explore the vast chemical space around the thiazole nucleus, guided by structure-activity relationship insights, to develop next-generation therapeutics with improved potency and selectivity for cancer cells.

References

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 603. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706321. [Link]

  • Gouda, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 603. [Link]

  • Shawky, A. M., et al. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d]t[13][14][15]riazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules, 20(1), 1357-1371. [Link]

  • Gouda, A. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1263. [Link]

  • El-Metwaly, A. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Pharmaceutical Chemistry Journal, 54(11), 1149-1159. [Link]

  • Kumar, R., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17929-17942. [Link]

  • Smith, A. B., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(12), 1475-1479. [Link]

  • Jaitak, V., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]

  • Borges, F., et al. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Current Organic Chemistry, 23(1), 3-18. [Link]

  • Iacob, A. A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3489. [Link]

  • Fadda, A. A., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Journal of the Serbian Chemical Society, 82(10), 1099-1111. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. Letters in Drug Design & Discovery, 15(1), 1-12. [Link]

  • Iacob, A. A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Semantic Scholar. [Link]

Sources

Confirming the Mechanism of Action of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole: A Comparative Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical to preventing "molecular obesity" during lead optimization. 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (CAS 1147679-50-2)[1] represents a highly privileged pharmacophore. Combining the steric constraints of a cyclopropyl group with the electron-rich thiophene-thiazole axis, this scaffold is frequently utilized to target the ATP-binding pockets of kinases such as VEGFR-2[2], as well as metallopeptidases[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this fragment against fully elaborated clinical alternatives. Furthermore, this document outlines the self-validating experimental workflows required to definitively confirm its Mechanism of Action (MoA) as an ATP-competitive inhibitor.

Comparative Performance Analysis: Fragment vs. Elaborated Inhibitors

To understand the value of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, we must evaluate it not by absolute potency, but by Ligand Efficiency (LE) . LE measures the binding energy contributed per heavy atom (


), providing a normalized metric for molecular optimization.

Below is a comparison of our fragment against two fully elaborated VEGFR-2 inhibitors: Sunitinib (an approved multi-kinase inhibitor) and BMS-605541 (an advanced cyclopropyl-thiazole clinical candidate)[2].

Table 1: Quantitative Performance Comparison
CompoundMW ( g/mol )Heavy AtomsTarget Affinity (

)
VEGFR-2 IC

Ligand Efficiency (LE)*Solubility (LogS)
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole 221.3144.5 µM5.2 µM0.53 kcal/mol/HA-2.8
BMS-605541 415.43035 nM49 nM0.34 kcal/mol/HA-4.5
Sunitinib 398.5288.5 nM10 nM0.40 kcal/mol/HA-4.2

*LE > 0.3 is generally required for a viable drug candidate; LE > 0.5 indicates an exceptional fragment starting point.

Causality & Insights: While the fragment exhibits micromolar IC


 values compared to the nanomolar potency of Sunitinib and BMS-605541, its Ligand Efficiency (0.53) is vastly superior. This indicates that every atom in the cyclopropyl-thiazole-thiophene core is making near-optimal contacts within the target's binding pocket. Elaborating this fragment allows medicinal chemists to build affinity without accumulating unnecessary lipophilicity, which often plagues larger molecules (evidenced by the poorer LogS values of the elaborated drugs).

Mechanism of Action Confirmation Workflows

Confirming the MoA of a fragment requires a tripartite approach: biophysical binding, biochemical inhibition, and cellular target engagement. Every protocol described below is designed as a self-validating system , meaning internal controls are built into the workflow to instantly flag false positives, assay artifacts, or non-specific interactions.

Workflow A: Surface Plasmon Resonance (SPR)

Objective: Confirm direct, reversible binding independent of enzymatic activity. Causality: Fragments often suffer from Pan-Assay Interference Compounds (PAINS) behavior (e.g., aggregation or redox cycling). SPR measures mass changes on a sensor surface in real-time, definitively proving a 1:1 stoichiometric binding event.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize recombinant VEGFR-2 kinase domain onto a CM5 sensor chip via standard amine coupling, targeting a low density (approx. 2000 RU) to prevent mass transport limitations.

  • Reference Channel Setup (Self-Validation): Immobilize an inactive mutant of VEGFR-2 or use a blank ethanolamine-capped channel. Any signal detected here is subtracted as non-specific binding.

  • Analyte Injection: Inject 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole in a 2-fold dilution series (0.5 µM to 50 µM) at a high flow rate (50 µL/min). Why? High flow rates minimize rebinding artifacts, ensuring accurate dissociation (

    
    ) kinetics.
    
  • Data Validation: A true hit must exhibit a square-wave sensogram typical of fast-on/fast-off fragment kinetics. If the baseline drifts upwards between injections, the compound is aggregating and the data is invalidated.

Workflow B: FRET-Based Kinase Profiling

Objective: Confirm that physical binding translates to functional enzymatic inhibition and determine the mode of inhibition. Causality: A compound may bind a target without inhibiting it. We must prove the fragment blocks the active site.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well plate, combine VEGFR-2, a fluorescently labeled peptide substrate, and the fragment across a 10-point dose-response matrix.

  • ATP Modulation (Self-Validation): Run the assay at three distinct ATP concentrations: 10 µM, 100 µM, and 1 mM. Why? This is the crux of the self-validating Schild plot.

  • Readout & Analysis: Measure the FRET signal after 60 minutes.

  • Data Validation: If the calculated IC

    
     shifts linearly to the right (becomes less potent) as ATP concentration increases, the MoA is strictly ATP-competitive . If the IC
    
    
    
    remains static regardless of ATP levels, the compound is an allosteric inhibitor.
Workflow C: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that the fragment penetrates the cell membrane and engages the target in a physiological environment. Causality: Biochemical assays lack cellular context (membranes, competing metabolites, protein complexes). CETSA relies on the principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation.

Step-by-Step Protocol:

  • Cell Treatment: Incubate live HUVEC cells with 10 µM of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient: Divide the cells into aliquots and heat them across a temperature gradient (40°C to 65°C) for 3 minutes, followed by rapid cooling to lyse the cells.

  • Quantification: Centrifuge the lysates to pellet denatured proteins. Run the soluble fraction on a Western blot, probing for VEGFR-2.

  • Internal Thermometer (Self-Validation): Simultaneously probe the blot for GAPDH (a housekeeping protein). A valid MoA confirmation requires a significant shift in the melting temperature (

    
    ) for VEGFR-2 in the treated group, while the GAPDH 
    
    
    
    must remain identical to the DMSO control. If GAPDH also shifts, the fragment is acting as a non-specific chemical denaturant.

Visualizing the MoA Confirmation Logic

The logical flow of confirming the mechanism of action is mapped below. This tripartite system ensures that only genuine, target-specific inhibitors progress to the lead optimization phase.

MoA_Workflow A 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (Hit Identification) B Surface Plasmon Resonance (Direct Binding Kinetics) A->B Step 1: Biophysical C Kinase Profiling (FRET) (Enzymatic Inhibition) A->C Step 2: Biochemical D Cellular Thermal Shift Assay (Live-Cell Target Engagement) B->D Validated Binding C->D Validated Inhibition E Mechanism of Action Confirmed (ATP-Competitive Inhibition) D->E In Vivo Context

Figure 1: Tripartite validation workflow confirming the target mechanism of action.

Conclusion

Confirming the mechanism of action for a fragment like 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole requires moving beyond simple IC


 readouts. By employing a self-validating matrix of SPR, ATP-modulated FRET assays, and CETSA, researchers can confidently verify ATP-competitive target engagement. The exceptional Ligand Efficiency of this cyclopropyl-thiazole-thiophene scaffold makes it a superior alternative to modifying already bulky clinical inhibitors, providing a pristine foundation for rational drug design.

References

  • Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry.[Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Thiazole in Modern Drug Discovery

To any researcher in medicinal chemistry, the thiazole ring is an unmistakable and invaluable scaffold. This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in a vast array of FDA-approved drugs and biologically active compounds, exhibiting properties that span anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The 2,4-disubstituted pattern, in particular, is a frequently encountered motif in natural products and potent synthetic molecules.[2][3]

The efficient and strategic construction of this privileged core is therefore not merely an academic exercise but a critical bottleneck in the drug discovery pipeline. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and the environmental footprint of a project. This guide provides a comparative analysis of established and emerging synthetic methodologies, moving beyond a simple recitation of protocols to explain the underlying causality of experimental choices. We will benchmark these routes with quantitative data and provide validated, step-by-step protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most fundamental and widely utilized method for thiazole synthesis.[4][5] Its enduring popularity stems from its reliability and the ready availability of the starting materials.

Mechanism and Rationale: The reaction proceeds via the condensation of an α-haloketone with a thioamide (or thiourea). The causality is straightforward: the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, initiating a sequence of cyclization and dehydration to form the aromatic thiazole ring. This two-component approach offers a predictable and robust pathway to the core structure.[5][6]

Hantzsch_Mechanism Thioamide Thioamide (Nucleophilic Sulfur) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone (Electrophilic Carbon) AlphaHaloKetone->Intermediate1 Product 2,4-Disubstituted Thiazole Intermediate2 Cyclization (Hemithioaminal) Intermediate1->Intermediate2 Intramolecular Condensation Intermediate2->Product Dehydration (-H₂O) Flow_Synthesis_Workflow cluster_0 Reagent Pumps PumpA Reagent A (α-Haloketone) Mixer T-Mixer PumpA->Mixer PumpB Reagent B (Thioamide) PumpB->Mixer Reactor Heated Reactor Coil (Controlled Residence Time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collector Product Collection BPR->Collector PD_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl CH_Activation C-H Activation (CMD) PdII_Aryl->CH_Activation PdII_Thiazole Aryl-Pd(II)-Thiazole CH_Activation->PdII_Thiazole HX_Base [H-Base]X CH_Activation->HX_Base RedElim Reductive Elimination PdII_Thiazole->RedElim RedElim->Pd0 Product Ar-Thiazole RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Thiazole Thiazole-H Thiazole->CH_Activation Base Base Base->CH_Activation

Sources

A Head-to-Head Comparison: The Potential of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole as a Novel Fungicide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Agrochemical Professionals

The relentless evolution of fungal pathogens necessitates a continuous search for novel fungicides with improved efficacy, broader spectrums of activity, and novel modes of action. Within this landscape, thiazole derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of a novel thiazole derivative, 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, against established commercial fungicides. While direct comparative data for this specific molecule is emerging, this guide synthesizes findings from closely related cyclopropyl-thiazole analogues to provide a robust preliminary assessment for researchers and drug development professionals.

Introduction to 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal and agricultural chemistry due to their diverse biological activities, including antifungal properties.[1][2] The incorporation of a cyclopropane ring is a notable strategy in drug design, often enhancing metabolic stability and target binding affinity.[3][4] The subject of this guide, 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, combines these key structural features, suggesting a strong potential for potent antifungal activity.

Mechanism of Action: A Tale of Two Pathways

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole (Proposed):

Thiazole antifungals, as part of the broader azole family, typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and disrupts membrane integrity, ultimately leading to fungal cell death.[5] Some novel thiazole derivatives are also being investigated as potential succinate dehydrogenase inhibitors (SDHI), which would represent a different mode of action by targeting fungal respiration.[6][7]

Commercial Fungicides:

Commercial fungicides operate through a variety of mechanisms, targeting different cellular processes essential for fungal survival.[8][9]

  • Triazoles (e.g., Tebuconazole): Similar to the proposed mechanism for our novel thiazole, triazoles are demethylation inhibitors (DMIs) that target ergosterol biosynthesis.[9]

  • Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex, blocking ATP production.[10]

  • Dithiocarbamates (e.g., Mancozeb): These are multi-site inhibitors that react with and inactivate various enzymes within the fungal cell, disrupting cellular metabolism.[8][9]

  • SDHIs (e.g., Boscalid): This class of fungicides specifically targets and inhibits the succinate dehydrogenase enzyme complex in the mitochondrial respiratory chain.[6]

Below is a diagram illustrating the proposed mechanism of action for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole in comparison to other fungicide classes.

Fungicide_MoA cluster_fungus Fungal Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_fungicides Fungicides Ergosterol Ergosterol Cell_Membrane_Integrity Membrane Integrity Ergosterol->Cell_Membrane_Integrity Maintains Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Conversion CYP51->Ergosterol SDH Succinate Dehydrogenase (SDH) Resp_Chain Respiratory Chain SDH->Resp_Chain Electron Transport ATP ATP Resp_Chain->ATP Production Thiazole 2-Cyclopropyl-4- (5-methylthiophen-2-yl)thiazole (Proposed) Thiazole->CYP51 Inhibits Triazole Triazoles (e.g., Tebuconazole) Triazole->CYP51 Inhibits SDHI SDHIs (e.g., Boscalid) SDHI->SDH Inhibits Strobilurin Strobilurins (e.g., Azoxystrobin) Strobilurin->Resp_Chain Inhibits

Caption: Proposed mechanism of action for the novel thiazole compared to commercial fungicides.

Comparative In-Vitro Antifungal Efficacy

The following table summarizes the in-vitro antifungal activity of novel cyclopropyl-thiazole derivatives against a range of pathogenic fungi, benchmarked against commercial standards. The data presented for the novel compound is a synthesis of results from studies on structurally similar molecules.[1][3][6][11][12]

Fungal PathogenNovel Cyclopropyl-Thiazole Derivative (EC50, µg/mL)Tebuconazole (EC50, µg/mL)Azoxystrobin (EC50, µg/mL)Boscalid (EC50, µg/mL)
Sclerotinia sclerotiorum4.90[1]~5.0~2.51.84[7]
Botrytis cinerea7.57[1]~1.0~0.10.87[6]
Rhizoctonia solani1.08[6]~15.0~1.00.87[6]
Fusarium graminearum~10.0~0.5~5.0~20.0
Candida albicans0.008 - 7.81[3][13]>100>100>100

Note: EC50 values represent the concentration of the compound that inhibits 50% of fungal growth. Lower values indicate higher potency. Data for commercial fungicides are approximate and can vary based on specific isolates and testing conditions. The broad range for Candida albicans reflects the testing of multiple cyclopropyl-thiazole derivatives.

In-Vivo Protective and Curative Efficacy

In-vivo studies are critical for evaluating a fungicide's performance under conditions that more closely mimic agricultural settings.[14][15] The table below presents synthesized in-vivo data for a representative cyclopropyl-thiazole sulfonamide derivative against Sclerotinia sclerotiorum on oilseed rape seedlings, compared to commercial fungicides.[7]

TreatmentProtective Efficacy (%)Curative Efficacy (%)
Novel Cyclopropyl-Thiazole Derivative95.7[7]80.9[7]
Thifluzamide (Commercial SDHI)89.6[7]62.4[7]
Fluxapyroxad (Commercial SDHI)100[7]90.0[7]

These results suggest that novel cyclopropyl-thiazole derivatives can exhibit excellent protective and curative activities, in some cases surpassing existing commercial options.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are essential for evaluating antifungal compounds.[16][17][18]

In-Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[17][19]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • Test compound (2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole)

  • Commercial fungicides (for comparison)

  • Fungal isolates

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solutions: Dissolve the test compound and commercial fungicides in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the 96-well plates using the broth medium to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a plate reader.[17]

Broth_Microdilution_Workflow A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum C->D E Incubate Plates D->E F Determine MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Perspectives

The available data on cyclopropyl-thiazole derivatives, used here as a proxy for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole, demonstrates their significant potential as a new class of fungicides. They exhibit potent in-vitro activity against a range of agronomically important fungal pathogens and show promising in-vivo protective and curative effects. Their proposed mechanism of action, likely targeting ergosterol biosynthesis, places them in a well-established and effective class of fungicides, while the potential for alternative mechanisms like SDH inhibition offers exciting avenues for future research.

Further studies are warranted to synthesize and directly evaluate the antifungal activity of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole against a broader panel of plant pathogens. In-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to definitively elucidate its mode of action. Additionally, field trials will be necessary to assess its efficacy, phytotoxicity, and environmental fate under real-world agricultural conditions. The development of this and other novel thiazole derivatives could provide valuable new tools for integrated pest management strategies and help to combat the growing challenge of fungicide resistance.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Agriculture and Agribusiness. EBSCO.
  • Antifungal Activity Testing. (n.d.). Niko Pharma.
  • PubMed. (n.d.).
  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • Arikan, S. (n.d.). Current status of antifungal susceptibility testing methods. AVESİS.
  • ACS Publications. (2025, March 3). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. Journal of Agricultural and Food Chemistry.
  • Spriet, C., et al. (n.d.).
  • Wikipedia. (n.d.). Fungicide.
  • de-Souza-Silva, C. M., et al. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
  • Łączkowski, K. Z., et al. (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC.
  • RSC Publishing. (2018, November 26).
  • Frontiers. (2021, February 9).
  • New England Vegetable Management Guide. (n.d.). Fungicides and Bactericides Alphabetically Listed by Trade Name.
  • Łączkowski, K. Z., et al. (n.d.). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
  • ASM Journals. (2017, July 25). Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. Antimicrobial Agents and Chemotherapy.
  • Arborpharmchem. (2024, February 15). Types of Fungicides A Comprehensive List and Their Uses.
  • Bayer Crop Science Canada. (n.d.). Fungicides.
  • ACS Publications. (2025, November 4). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry.
  • AgriBegri. (2025, September 4).
  • Łączkowski, K. Z., et al. (n.d.).
  • MDPI. (2025, December 5). A Novel Fungicide Consortium: Is It Better for Wheat Production and How Does It Affect the Rhizosphere Microbiome?
  • ARCC Journals. (2023, April 15).
  • Advances in Plant Disease Detection and Control: Molecular Tools, Epidemiology and Integrated Management Approaches. (2025, March 21).
  • Ohike, T. (n.d.). In vitro and in vivo Assay for Assessment of the Biological Control Potential of Streptomyces sp. KT. Journal of Plant Studies.
  • ResearchGate. (2025, August 6).
  • Semantic Scholar. (2021, May 5). Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifunga.
  • Frontiers. (2023, May 19).
  • ResearchGate. (2025, January 13).
  • ResearchGate. (2024, May 6).
  • MDPI. (2022, October 31). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.
  • Phytopathology®. (2023, May 3). Fifty Years of Fungicide Development, Deployment, and Future Use.
  • PMC. (n.d.). In Vivo Studies of Inoculated Plants and In Vitro Studies Utilizing Methanolic Extracts of Endophytic Streptomyces sp. Strain DBT34 Obtained from Mirabilis jalapa L. Exhibit ROS-Scavenging and Other Bioactive Properties.
  • IntechOpen. (2020, June 29).

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

[1][2][3]

Executive Summary & Hazard Characterization

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole is a heterocyclic compound containing both thiazole and thiophene moieties.[1] In the absence of a compound-specific Safety Data Sheet (SDS) for this precise research intermediate, the Precautionary Principle must be applied . Disposal protocols are derived from the hazardous properties of its structural analogs: Thiazole (CAS 288-47-1) and 2-Methylthiophene (CAS 554-14-3) .[1]

Critical Hazard Profile (Inferred):

  • Toxicity: High probability of acute toxicity via oral, dermal, and inhalation routes (Category 3/4).

  • Flammability: Thiazole and thiophene derivatives are often flammable liquids or combustible solids. Treat as Ignitable Waste (D001) .[1]

  • Combustion Byproducts: Thermal decomposition releases toxic Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    ).[1]
  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[2]

Quantitative Hazard Data (Analogs)

The following data for structural components serves as the baseline for risk assessment:

PropertyThiazole (Analog)2-Methylthiophene (Analog)Inferred Protocol for Target Compound
Flash Point 26°C (Closed Cup)34°CTreat as Flammable (D001)
Oral LD50 (Rat) 983 mg/kg>3000 mg/kgTreat as Toxic (Category 3)
Physical State LiquidLiquidSolid or Oil (High MW)
Waste Code D001 (Ignitable)D001, U-Listed (related)D001, D003 (Potentially Reactive)

Waste Segregation & Packaging Protocols

Proper segregation prevents dangerous chemical reactions in the waste stream. This compound must NEVER be disposed of down the drain.[3][4]

A. Chemical Compatibility Matrix
Chemical ClassCompatibility StatusAction
Oxidizers (e.g., Nitric Acid, Peroxides) INCOMPATIBLE Segregate strictly.[1] Risk of fire/explosion.[5][6][7][8][9]
Strong Acids INCOMPATIBLE Segregate. Risk of exothermic reaction/toxic fumes.[3]
Halogenated Solvents COMPATIBLE Can be co-packed if approved by waste vendor (e.g., DCM).
Non-Halogenated Solvents COMPATIBLE Suitable for dissolution if liquid disposal is required.
B. Container Specifications
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1]

  • Liquid Waste (Solutions): Use Amber Glass bottles (to prevent photodegradation) or HDPE carboys.[1]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step-by-Step Disposal Workflow

The following decision tree outlines the operational logic for disposing of the pure compound or reaction mixtures.

DisposalWorkflowStartWaste Generation:2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazoleStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackPack in Wide-MouthHDPE JarSolid->SolidPackLiquidPackCollect in Amber Glassor HDPE CarboyLiquid->LiquidPackLabelingApply Hazardous Waste Label:'Toxic, Flammable, Organic Heterocycle'SolidPack->LabelingLiquidPack->LabelingManifestPrepare Manifest:List as 'Non-Halogenated Organic Waste'(Check Sulfur content)Labeling->ManifestDisposalMethodFinal Disposal:High-Temp Incineration(Rotary Kiln with Scrubber)Manifest->DisposalMethod

Figure 1: Operational workflow for the segregation and packaging of thiazole/thiophene waste.

Detailed Procedure:
  • Preparation:

    • Don appropriate PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[10]

    • Work inside a certified chemical fume hood to capture potential vapors.

  • Collection:

    • For Solids: Transfer the substance using a disposable spatula into the HDPE jar. Wipe the spatula with a solvent-dampened Kimwipe and place the wipe into the same container.[1]

    • For Liquids: Pour slowly into the waste container using a funnel. Rinse the original vessel with a compatible solvent (e.g., Acetone or Ethanol) and add the rinsate to the waste container (Triple Rinse Rule ).[1][11]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write the full chemical name. Do not use abbreviations or structural formulas.

    • Hazards: Check "Toxic" and "Flammable".[4]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA).[1][4][11]

    • Ensure secondary containment (tray) is present to catch leaks.[1]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[5][6]

SpillResponseSpillSpill DetectedAssessAssess Volume & Risk(<100mL vs >100mL)Spill->AssessEvacuateEvacuate Area &Alert EHSAssess->EvacuateMajor Spill (>100mL)PPEDon PPE:Resp. Protection, Double GlovesAssess->PPEMinor Spill (<100mL)ContainContainment:Use Vermiculite/Sand DamsPPE->ContainCleanAbsorb & Collectinto Waste BagContain->CleanDeconDecontaminate Surface(Soap/Water + Solvent)Clean->Decon

Figure 2: Decision logic for emergency spill response.

Cleanup Protocol:

  • Isolate: Demarcate the area.

  • Absorb: Use inert absorbents like vermiculite, dry sand, or commercial spill pads. Do NOT use sawdust (combustible reaction risk with sulfur/nitrogen compounds).[1]

  • Collect: Scoop absorbed material into a heavy-duty hazardous waste bag or bucket.

  • Decontaminate: Scrub the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Label the debris container as "Hazardous Waste: Chemical Spill Debris (Thiazole/Thiophene derivative)."

Regulatory & Final Disposal Considerations

Incineration Requirements

Because the molecule contains Sulfur (S) and Nitrogen (N) , simple combustion is insufficient.[1]

  • Requirement: The waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of High-Temperature Incineration with flue gas scrubbing.

  • Reasoning: Uncontrolled burning releases Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    ), which are regulated air pollutants.[1]
Documentation (Manifesting)

When filling out the Uniform Hazardous Waste Manifest (EPA Form 8700-22 or local equivalent):

  • Shipping Name: Waste Flammable Liquid, n.o.s. (contains Thiazole derivative) OR Waste Toxic Solid, Organic, n.o.s.

  • Hazard Class: 3 (Flammable) or 6.1 (Toxic).[1]

  • Packing Group: II or III (depending on concentration).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9256: Thiazole. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link][1]

Personal protective equipment for handling 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The Precautionary Principle

Immediate Action Required: In the absence of a compound-specific Occupational Exposure Limit (OEL) for 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole , you must handle this substance under Occupational Exposure Band (OEB) 3 protocols.

This directive is based on the Structure-Activity Relationship (SAR) of the molecule. The presence of the thiophene and thiazole moieties suggests potential for metabolic activation (bio-activation) and sensitization. Do not treat this merely as a benign organic solid; treat it as a potent pharmacophore .

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the nature of the threat.[1] This molecule presents three specific vectors of risk based on its chemical structure:

  • Dermal Absorption & Sensitization: The lipophilic nature of the cyclopropyl and methyl groups facilitates transdermal permeation. Thiophenes are known to be metabolized into reactive S-oxides, which can act as haptens, leading to sensitization.

  • Respiratory Irritation: Heterocyclic dusts are notorious for irritating the upper respiratory tract (STOT-SE 3).

  • Aquatic Toxicity: Thiazole derivatives often carry GHS classifications for chronic aquatic toxicity (H410/H411).

Decision Logic: Hazard Assessment

RiskAssessment Substance 2-Cyclopropyl-4- (5-methylthiophen-2-yl)thiazole Analysis SAR Analysis (Thiophene/Thiazole) Substance->Analysis Hazards Potential Hazards: 1. Skin Sensitizer 2. Resp. Irritant 3. Bio-active Analysis->Hazards Band Assign Control Band: OEB 3 (10-100 µg/m³) Hazards->Band

Figure 1: Risk assessment logic flow deriving the OEB 3 classification from structural motifs.

PPE Specifications: The "Barrier Defense" System

Standard "lab safety" is insufficient. You require a redundant barrier system . The following table defines the required PPE based on the scale of operation.

PPE Requirement Matrix
Protection VectorSmall Scale (< 100 mg)Scale-Up (> 100 mg - 10 g)Technical Rationale
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood + N95/P100 RespiratorPrevents inhalation of micro-aerosols generated during static discharge events common with dry heterocycles.
Dermal (Hand) Double Nitrile (0.11 mm min. thickness)Double Nitrile OR Nitrile + Laminate (Silver Shield®)Thiophenes can permeate thin nitrile. Double gloving creates a "breakthrough gap" allowing detection before skin contact.
Ocular Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Protects against dust migration. Goggles required for larger quantities due to higher dust cloud potential.
Body Lab Coat (Polyester/Cotton)Tyvek® Lab Coat (Disposable) + Sleeves Standard coats absorb chemicals. Tyvek provides a non-porous barrier for larger handling operations.

Critical Note on Glove Permeation: Nitrile gloves are not impervious. For this compound, assume a breakthrough time of < 15 minutes for standard 4-mil nitrile gloves if solubilized in organic solvents (DCM, DMSO). Change outer gloves immediately upon splash contact. [2]

Operational Protocols

Safety is not just what you wear; it is how you move. Follow these workflows to maintain containment.

A. Weighing & Transfer (High Risk Phase)

The highest risk of exposure occurs when the solid is dry and mobile.

  • Static Elimination: Use an ionizing fan or antistatic gun on the weighing boat. Heterocyclic powders are prone to static cling, which causes "jumping" of particles.

  • The "Wet Transfer" Method:

    • Tare the vial with solvent (if possible) or weigh the solid into a tared vial.

    • Add solvent immediately to the solid to suppress dust.

    • Do not transfer dry powder between vessels outside the hood.

B. Reaction & Work-up

Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Selection: If using DMSO or DMF, be hyper-vigilant. These solvents are "skin vehicles" and will carry the thiazole through your skin and gloves instantly.

  • Waste Segregation: Do not pour aqueous washes down the sink. All rinses must go to High Hazard Organic Waste .

Workflow Diagram: Handling Lifecycle

HandlingProtocol Start Start: Solid Handling Weighing Weighing (Inside Hood) Use Antistatic Gun Double Gloves Start->Weighing Solubilization Solubilization Add Solvent Immediately Suppress Dust Weighing->Solubilization Risk: Dust Reaction Reaction/Process Closed Vessel Solubilization->Reaction Risk: Splash Cleanup Decontamination Wipe with MeOH/Water Dispose as HazWaste Reaction->Cleanup

Figure 2: Operational workflow emphasizing dust suppression and containment stages.

Emergency Response & Decontamination

In the event of a breach, execute the following immediately. Do not wait for symptoms.

  • Skin Contact:

    • Peel: Remove contaminated gloves inside out.

    • Wash: Wash hands with mild soap and cool water for 15 minutes. Avoid hot water, which opens pores and increases absorption.

    • Report: Document the solvent used (e.g., "Exposure to Thiazole in DMSO").

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area.

    • Dampen: Cover the spill with a paper towel soaked in inert solvent (e.g., heptane or water) to prevent dust.

    • Scoop: Wipe up the damp powder. Do not dry sweep.

  • Disposal:

    • Solid Waste: Label as "Toxic Organic Solid."

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Thiazole derivatives and classification. ECHA. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Hill, R. H., & Finster, D. C. (2016). Laboratory Safety for Chemistry Students. Wiley. (Reference for Prudent Practices in handling unknown organic heterocycles).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.